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  • Product: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate
  • CAS: 80615-53-8

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Foundational

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate CAS 80615-53-8

An In-depth Technical Guide to Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (CAS 80615-53-8) Authored by a Senior Application Scientist This document provides a comprehensive technical overview of Methyl 3-acetamido...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (CAS 80615-53-8)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a highly functionalized heterocyclic compound. It is intended for researchers, medicinal chemists, and drug development professionals who are interested in leveraging substituted thiophene scaffolds for the synthesis of novel chemical entities. This guide delves into the compound's synthesis, physicochemical properties, chemical reactivity, and potential applications, with a focus on the underlying scientific principles and practical laboratory considerations.

Introduction and Strategic Importance

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a substituted thiophene, a class of sulfur-containing heterocycles that are cornerstones of modern medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring and is found in numerous marketed drugs, where it often imparts favorable pharmacokinetic and pharmacodynamic properties. Thiophene-based compounds have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.

The subject of this guide is strategically functionalized with four distinct groups on the thiophene core:

  • Methyl Ester (C2): Provides a reactive handle for conversion into carboxylic acids, amides, or other derivatives, enabling library synthesis and structure-activity relationship (SAR) studies.

  • Acetamido Group (C3): A key directing group for synthesis that also serves as a hydrogen bond donor and acceptor, influencing molecular interactions and solubility.

  • Nitro Group (C4): A strong electron-withdrawing group that modulates the electronic properties of the thiophene ring. Critically, it serves as a synthetic precursor to a primary amine, opening pathways to complex fused heterocyclic systems.

  • Thiophene Core: The central scaffold, offering a unique electronic and steric profile for molecular design.

This guide presents a logical and robust synthetic pathway to this versatile building block and explores its potential as a starting point for creating diverse and complex molecules for drug discovery and materials science.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development.

Structural Information

structure cluster_thiophene C2 C C3 C C2->C3 Ester_C C C2->Ester_C C4 C C3->C4 Acetamido_N N C3->Acetamido_N C5 C C4->C5 Nitro_N N C4->Nitro_N S1 S C5->S1 C5_H H C5->C5_H S1->C2 Ester_O1 O Ester_C->Ester_O1 Ester_O2 O Ester_C->Ester_O2 Ester_CH3 CH₃ Ester_O2->Ester_CH3 Acetamido_H H Acetamido_N->Acetamido_H Acetamido_C C Acetamido_N->Acetamido_C Acetamido_O O Acetamido_C->Acetamido_O Acetamido_CH3 CH₃ Acetamido_C->Acetamido_CH3 Nitro_O1 O⁻ Nitro_N->Nitro_O1 Nitro_O2 O⁺ Nitro_N->Nitro_O2

Caption: 2D Structure of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

Key Properties
PropertyValueSource
CAS Number 80615-53-8
Molecular Formula C₈H₈N₂O₅S
Molecular Weight 244.22 g/mol N/A
IUPAC Name Methyl 3-acetamido-4-nitrothiophene-2-carboxylateN/A
Appearance (Predicted) Pale yellow to orange solidN/A

Synthesis and Purification Workflow

A robust and reproducible synthesis is critical for the utilization of any chemical building block. The synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate can be logically achieved via a three-step sequence starting from the foundational Methyl 3-aminothiophene-2-carboxylate.

Overall Synthetic Strategy

The proposed pathway involves the initial synthesis of the aminothiophene core, followed by protection of the amine via acetylation, and finally, a regioselective nitration to install the nitro group at the C4 position.

Caption: Proposed three-step synthesis workflow for the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4)

  • Causality & Expertise: This protocol is adapted from established patent literature for thiophene synthesis. The reaction proceeds via a base-mediated condensation and cyclization. The use of sodium methoxide is critical for deprotonating the thioglycolate, initiating the cascade. The reaction is performed under anhydrous conditions to prevent hydrolysis of the ester and quenching of the base.

  • Methodology:

    • Suspend sodium methoxide (1.1 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of methyl thioglycolate (1.0 eq.) in the anhydrous solvent dropwise to the stirred suspension, maintaining the temperature below 5 °C.

    • After the addition is complete, add a solution of α,β-dichloropropiononitrile (1.0 eq.) in the anhydrous solvent dropwise over 1-2 hours, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring completion by TLC.

    • Workup: Carefully quench the reaction with water and adjust the pH to ~6-7 with acetic acid. Separate the organic layer.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by vacuum distillation or by recrystallization from methanol to yield colorless needles.

Protocol 2: Acetylation to Methyl 3-acetamido-2-thiophenecarboxylate (CAS 22288-79-5)

  • Causality & Expertise: This is a standard N-acetylation. The amino group of the starting material is a nucleophile that attacks the electrophilic carbonyl carbon of acetic anhydride. A base like pyridine or triethylamine is used to scavenge the acetic acid byproduct and catalyze the reaction. This step is crucial as the resulting acetamido group is a potent ortho-, para- directing group, which will dictate the regioselectivity of the subsequent nitration step.

  • Methodology:

    • Dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add pyridine or triethylamine (1.2 eq.) and cool the solution to 0 °C.

    • Add acetic anhydride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC analysis shows complete consumption of the starting material.

    • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the product, which has a reported melting point of 100 °C.

Protocol 3: Nitration to Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (CAS 80615-53-8)

  • Causality & Expertise: This is the key regioselective step. The electrophile is the nitronium ion (NO₂⁺), generated from nitric acid[1]. The substitution position on the thiophene ring is dictated by the existing substituents. The 3-acetamido group is a strongly activating ortho-, para- director, while the 2-carboxylate group is a deactivating meta- director. Both groups direct electrophilic attack to the C4 and C5 positions. The acetamido group's powerful activating and directing effect is dominant, leading to substitution at the adjacent C4 position. Using fuming nitric acid in acetic acid at low temperature provides a controlled source of the nitronium ion while minimizing degradation of the electron-rich thiophene ring[2][3].

  • Methodology:

    • Dissolve Methyl 3-acetamido-2-thiophenecarboxylate (1.0 eq.) in glacial acetic acid in a flask protected from moisture.

    • Cool the solution to 0-5 °C using an ice-salt bath.

    • Slowly add fuming nitric acid (>90%, 1.1 eq.) dropwise while vigorously stirring, ensuring the internal temperature does not exceed 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress carefully by TLC.

    • Workup: Once the reaction is complete, pour the mixture slowly into a beaker of ice water with stirring.

    • A precipitate (typically yellow or orange) should form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.

    • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Chemical Reactivity and Applications in Drug Discovery

The true value of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate lies in its potential for diversification into a wide range of more complex molecules.

Caption: Key reaction pathways for diversifying the target compound.

Key Chemical Transformations
  • Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using standard conditions like SnCl₂ in HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation yields a highly valuable methyl 3-acetamido-4-aminothiophene-2-carboxylate intermediate. This vicinal diamine precursor is primed for cyclocondensation reactions to form fused heterocyclic systems, such as thieno[3,4-b]pyrazines or thieno[3,4-d]imidazoles, which are scaffolds of significant interest in medicinal chemistry.

  • Ester Modification:

    • Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) will yield the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate extensive carboxamide libraries for SAR exploration. Thiophene-2-carboxamides are a well-established class of biologically active molecules, with some showing potential as antibacterial agents and enzyme inhibitors[4].

    • Direct Amination: The ester can also be directly converted to amides via aminolysis, although this often requires harsher conditions than the two-step hydrolysis-coupling sequence.

Potential Therapeutic Applications
  • Antibacterial Agents: Nitrothiophenes have been studied for their biological activity, with some derivatives showing broad-spectrum antibacterial properties[5]. The title compound itself, or derivatives thereof, could be investigated as potential antibacterial leads.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core with specific hydrogen bonding patterns. The carboxamide derivatives accessible from this scaffold could be designed to target the hinge region of various protein kinases. For instance, related thiophene amides have been identified as selective inhibitors of c-Jun N-terminal kinases (JNKs)[6].

  • Scaffolds for CNS-Active Agents: The thiophene core is present in drugs targeting the central nervous system. The versatility of this building block allows for the synthesis of compounds with modulated polarity and lipophilicity, which are key parameters for crossing the blood-brain barrier.

Safety and Handling

  • General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards of Nitrated Aromatics: Aromatic nitro compounds should be treated as potentially toxic and mutagenic. Avoid inhalation of dust and contact with skin and eyes. They can be thermally sensitive, although the risk is lower for mononitrated compounds compared to polynitrated explosives.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its synthesis, while requiring careful control, is based on well-established and logical chemical transformations. The compound’s dense functionalization provides multiple handles for subsequent chemical modification, making it an ideal starting point for the generation of diverse molecular libraries. Its utility as a precursor to vicinal diaminothiophenes and thiophene carboxamides positions it as a valuable tool for accessing novel heterocyclic scaffolds with the potential for significant biological activity.

References

  • Methyl 3-bromothiophene-2-carboxylate | C6H5BrO2S | CID 2740074. PubChem.[Link]

  • Process for preparing thiophene derivatives.
  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. International Union of Crystallography.[Link]

  • Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health.[Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.[Link]

  • Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Ganesh Remedies.[Link]

  • Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | CID 2808202. PubChem.[Link]

  • Carbamothioic acid, S-[2-oxo-2-(phenylamino)ethyl] ester | C9H10N2O2S | CID 224656. PubChem.[Link]

  • Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl. Royal Society of Chemistry.[Link]

  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584. PubChem.[Link]

  • Propanoic acid, 3-(acetylthio)-2-methyl-. US EPA.[Link]

  • (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate.[Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate.[Link]

  • Nitration of 3-Methylaceperidazines with a Large Excess of Fuming Nitric Acid. ResearchGate.[Link]

  • Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. ResearchGate.[Link]

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI.[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Benzo[b]thiophen derivatives. Part IX. Nitration of benzo[b]thiophen and the isomeric nitrobenzo[b]thiophens. Royal Society of Chemistry.[Link]

  • Studies on the biological activity of some nitrothiophenes. ResearchGate.[Link]

  • The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a highly functionalized thiophene derivative of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a highly functionalized thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-based scaffolds are prevalent in a wide array of pharmaceuticals and organic materials due to their unique electronic properties and ability to engage in various biological interactions.[1][2] The precise arrangement of the acetamido, nitro, and methyl carboxylate substituents on the thiophene ring dictates the molecule's physicochemical properties and, consequently, its potential applications. This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the structure of this compound. As a self-validating system, the convergence of data from multiple spectroscopic and analytical techniques provides the highest level of confidence in the assigned structure.

I. Synthetic Pathway: A Logical Genesis of the Target Structure

The elucidation of a molecule's structure is often contextualized by its synthesis. A plausible synthetic route to methyl 3-acetamido-4-nitrothiophene-2-carboxylate commences with a substituted 2-aminothiophene, a common building block in heterocyclic chemistry.[3][4] The following proposed pathway provides a logical framework for the introduction of the key functional groups.

Synthesis_Pathway A Methyl 3-amino-4-methylthiophene-2-carboxylate B Methyl 3-amino-4-nitrothiophene-2-carboxylate A->B Nitration (e.g., HNO3/H2SO4) C Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (Target) B->C Acetylation (e.g., Acetic Anhydride, Pyridine)

Caption: Proposed synthetic workflow for Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

This synthetic approach, starting from a known precursor, methyl 3-amino-4-methylthiophene-2-carboxylate, first introduces the nitro group at the 4-position via electrophilic aromatic substitution. Subsequent acetylation of the amino group yields the final target molecule. This logical progression of reactions provides a preliminary hypothesis for the final structure, which is then rigorously confirmed by the spectroscopic methods detailed below.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of methyl 3-acetamido-4-nitrothiophene-2-carboxylate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the nitro and carboxylate groups, along with the electronic effects of the acetamido group, will significantly influence the chemical shifts of the thiophene ring proton.[5][6]

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm)
Thiophene-H58.0 - 8.5
NH (amide)9.5 - 10.5
OCH₃ (ester)3.8 - 4.0
CH₃ (acetamide)2.1 - 2.3

Causality behind Predictions:

  • Thiophene-H5: This proton is situated on a thiophene ring bearing three electron-withdrawing groups. The cumulative deshielding effect of the adjacent nitro group and the conjugated ester and amide functionalities is expected to shift this proton significantly downfield.

  • NH (amide): Amide protons are typically observed at high chemical shifts due to resonance delocalization and the potential for hydrogen bonding. Its broadness can be influenced by the solvent and concentration.

  • OCH₃ (ester): The methyl protons of the ester group are adjacent to an oxygen atom, resulting in a characteristic downfield shift.

  • CH₃ (acetamide): The methyl protons of the acetyl group are adjacent to a carbonyl group, leading to a downfield shift compared to an alkane methyl group.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The chemical shifts are highly sensitive to the nature of the attached functional groups.[1][7][8]

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester)160 - 165
C=O (amide)168 - 172
Thiophene-C2115 - 120
Thiophene-C3135 - 140
Thiophene-C4145 - 150
Thiophene-C5125 - 130
OCH₃ (ester)52 - 55
CH₃ (acetamide)23 - 26

Causality behind Predictions:

  • Carbonyl Carbons: The carbons of the ester and amide carbonyl groups are highly deshielded and appear at the downfield end of the spectrum.

  • Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the electronic effects of the substituents. The carbon bearing the nitro group (C4) is expected to be the most downfield among the ring carbons due to the strong electron-withdrawing nature of the nitro group. Conversely, the carbon bearing the ester group (C2) will also be significantly affected.

  • Methyl Carbons: The chemical shifts of the methyl carbons of the ester and acetamide groups are in their characteristic regions.

NMR_Elucidation_Logic cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data H5 H5 Signal (Singlet, ~8.0-8.5 ppm) Structure Proposed Structure: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate H5->Structure Confirms Thiophene Ring & Substituent Pattern NH NH Signal (Broad Singlet, ~9.5-10.5 ppm) NH->Structure Confirms Acetamido Group OCH3 OCH₃ Signal (Singlet, 3H, ~3.8-4.0 ppm) OCH3->Structure Confirms Methyl Ester CH3 CH₃ Signal (Singlet, 3H, ~2.1-2.3 ppm) CH3->Structure Confirms Acetyl Group C_carbonyl Carbonyl Signals (~160-172 ppm) C_carbonyl->Structure Confirms Ester & Amide C_thiophene Thiophene C Signals (~115-150 ppm) C_thiophene->Structure Confirms Ring Substitution C_methyl Methyl C Signals (~23-55 ppm) C_methyl->Structure Confirms Methyl Groups

Caption: Logical flow from NMR data to the elucidated structure.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted Key IR Absorptions
Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (amide)3250 - 3350
C-H Stretch (aromatic)~3100
C=O Stretch (ester)1720 - 1740
C=O Stretch (amide I band)1680 - 1700
N-O Asymmetric Stretch (nitro)1500 - 1550
N-O Symmetric Stretch (nitro)1330 - 1370
C-N Stretch & N-H Bend (amide II band)1510 - 1550

Causality behind Predictions:

  • N-H and C=O Stretches: The positions of the amide N-H and C=O (Amide I) stretching bands are characteristic and confirm the presence of the acetamido group.[9][10] The ester C=O stretch will appear at a higher frequency.

  • Nitro Group Vibrations: The strong, distinct absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds are definitive indicators of the nitro group. Aromatic nitro compounds typically show these bands in the predicted ranges.[11][12][13]

  • Thiophene Ring Vibrations: The C-H stretching of the thiophene ring is expected just above 3000 cm⁻¹.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues to its structure.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The molecular formula of methyl 3-acetamido-4-nitrothiophene-2-carboxylate is C₈H₈N₂O₅S. The expected monoisotopic mass is approximately 260.0157 g/mol . A prominent molecular ion peak should be observed in the mass spectrum.

  • Key Fragmentation Pathways: Electron impact ionization is expected to induce characteristic fragmentation.

MS_Fragmentation M [M]⁺ m/z = 260 M_minus_OCH3 [M - OCH₃]⁺ m/z = 229 M->M_minus_OCH3 Loss of methoxy radical M_minus_NO2 [M - NO₂]⁺ m/z = 214 M->M_minus_NO2 Loss of nitro radical M_minus_COCH3 [M - COCH₃]⁺ m/z = 217 M->M_minus_COCH3 α-cleavage Acylium [CH₃CO]⁺ m/z = 43 M->Acylium Formation of acetyl cation

Caption: Predicted major fragmentation pathways in the mass spectrum.

The fragmentation pattern, including the loss of the methoxy radical from the ester, the nitro group, and the acetyl group, would provide strong evidence for the presence and connectivity of these functional groups.[14][15][16]

V. X-ray Crystallography: The Definitive Structural Confirmation

While the combination of NMR, IR, and MS provides a robust and compelling case for the structure of methyl 3-acetamido-4-nitrothiophene-2-carboxylate, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional architecture. This technique determines the precise spatial arrangement of atoms in a crystalline solid, confirming bond lengths, bond angles, and stereochemistry. For novel compounds, especially those with potential pharmaceutical applications, X-ray crystallography is the gold standard for structural verification.

VI. Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents for spectroscopic measurements should be of high purity (e.g., deuterated solvents for NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling (e.g., broadband decoupling) should be employed.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) for accurate mass or electron impact (EI) for fragmentation patterns).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragments. For accurate mass determination, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is required.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structural components of the molecule.

Conclusion

The comprehensive structural elucidation of methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a systematic process that relies on the synergistic application of multiple analytical techniques. The convergence of data from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating and highly confident assignment of the molecular structure. For absolute confirmation, particularly in the context of drug development and materials science, single-crystal X-ray crystallography serves as the definitive arbiter. This guide has outlined the theoretical basis, expected data, and practical protocols for each of these essential techniques, providing researchers with a robust framework for the characterization of this and other complex heterocyclic molecules.

References

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  • Takahashi, K., et al. (1985). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 58(5), 1587-1592. [Link]

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Foundational

Mass spectrometry analysis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Foreword: A Molecule-First Approach to Mass Spectrometry In the landscape of pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Foreword: A Molecule-First Approach to Mass Spectrometry

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a substituted thiophene derivative, presents a unique analytical challenge due to its combination of functional groups: a nitro group, an amide linkage, and a methyl ester. This guide eschews a generic, templated approach to mass spectrometry. Instead, we will build our analytical strategy from the ground up, based on the specific chemical nature of the analyte. We will explore not just the "how" but the "why" of methodological choices, providing a robust, self-validating framework for its analysis. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to approach the mass spectrometric analysis of this and structurally related molecules.

Section 1: Understanding the Analyte: Physicochemical Profile

Before any instrument is calibrated, a thorough understanding of the target molecule's structure and properties is essential. This knowledge informs every subsequent decision, from sample preparation to the interpretation of complex fragmentation data.

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a moderately polar molecule containing several key functional groups that dictate its behavior in a mass spectrometer. The thiophene core, an aromatic heterocycle, provides a stable scaffold.[1] The amide group is readily protonated, suggesting that positive ion mode electrospray ionization (ESI) will be a highly effective method for generating a strong parent ion signal.[2] The nitroaromatic moiety is a strong electron-withdrawing group and a critical site for predictable fragmentation.[3]

PropertyValue
Chemical Formula C₈H₈N₂O₅S
Average Molecular Weight 244.23 g/mol
Monoisotopic Mass 244.01577 Da
Predicted [M+H]⁺ 245.02360 Da
Predicted [M+Na]⁺ 267.00554 Da

Table 1: Key physicochemical properties of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

Section 2: The Analytical Workflow: From Sample to Spectrum

A successful mass spectrometry analysis is a chain of well-executed, logically connected steps. The following workflow is designed to ensure reproducibility and generate high-quality, interpretable data.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Standard Solution (1 mg/mL in Methanol) B 2. Working Solution (Dilute to 1 µg/mL in 50:50 ACN:H₂O) A->B C 3. Filtration (0.22 µm PTFE filter) B->C D 4. LC Separation (C18 Column) C->D E 5. ESI Ionization (Positive Mode) D->E F 6. MS1: Precursor Ion Selection (Select m/z 245.02) E->F G 7. MS2: Collision-Induced Dissociation (CID with N₂) F->G H 8. Fragment Ion Detection (TOF or Quadrupole Analyzer) G->H I 9. Spectrum Analysis H->I J 10. Fragmentation Pathway Elucidation I->J

Figure 1: A comprehensive workflow for the LC-MS/MS analysis of the target analyte.

Detailed Protocol: Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

Rationale: Methanol is an excellent solvent for a wide range of organic compounds and is fully compatible with reversed-phase chromatography. The working solution is prepared in a solvent mixture that mirrors the initial mobile phase conditions to ensure good peak shape. Filtration is a critical step to remove particulates that could clog the LC system.

Protocol:

  • Stock Solution: Accurately weigh ~1 mg of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate and dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile and water (both LC-MS grade) to a final concentration of 1 µg/mL.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

Detailed Protocol: LC-MS/MS Instrumentation and Parameters

This method utilizes a standard reversed-phase liquid chromatography setup coupled to a tandem mass spectrometer, a workhorse for pharmaceutical analysis.

Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, consisting of water and acetonitrile with a formic acid additive, is standard for reversed-phase ESI-MS. Formic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[4] A gradient elution ensures that the analyte is eluted as a sharp peak with good separation from any potential impurities. Positive ion mode is selected due to the high proton affinity of the amide group.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmStandard for small molecule analysis, provides good resolution.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase. Formic acid aids ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 8 minEnsures elution of the compound with good peak shape.
Column Temp 40 °CImproves peak shape and reproducibility.
Ionization Mode ESI PositiveAmide group is readily protonated.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Gas Temp 325 °CFacilitates desolvation of droplets.
Gas Flow 10 L/minFacilitates desolvation of droplets.
MS1 Scan Range m/z 100-500Covers the expected precursor ion.
MS2 Precursor m/z 245.02The [M+H]⁺ ion of the analyte.
Collision Gas NitrogenStandard inert gas for CID.
Collision Energy 10-40 eV (Ramped)A ramp allows for the observation of both low-energy and high-energy fragments in a single run.

Table 2: Recommended starting parameters for LC-MS/MS analysis.

Section 3: Decoding the Spectrum: Fragmentation Analysis

The tandem mass spectrum (MS/MS) is a chemical fingerprint of a molecule. By breaking the parent ion apart through Collision-Induced Dissociation (CID) and analyzing the resulting fragments, we can confirm its structure. The fragmentation of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is governed by the relative stabilities of its functional groups.

The most probable sites of initial fragmentation are the weakest bonds and groups that can form stable neutral losses. For this molecule, we anticipate cleavages around the nitro and acetamido functionalities. The study of related nitroaromatic compounds shows that losses of NO (nitric oxide) and NO₂ (nitrogen dioxide) are common fragmentation pathways.[3][5] Similarly, amide-containing compounds frequently lose the acetyl group as a stable ketene molecule (CH₂=C=O).

Proposed Fragmentation Pathway

The following diagram illustrates the most likely fragmentation cascade for the [M+H]⁺ ion of our analyte.

Fragmentation_Pathway Parent [M+H]⁺ m/z 245.02 Frag1 m/z 215.01 Loss of NO (30 Da) Parent->Frag1 - NO Frag2 m/z 199.02 Loss of NO₂ (46 Da) Parent->Frag2 - NO₂ Frag5 m/z 203.01 Loss of Ketene (42 Da) Parent->Frag5 - CH₂CO Frag4 m/z 173.01 Loss of NO + Ketene (30+42 Da) Frag1->Frag4 - CH₂CO Frag3 m/z 157.01 Loss of NO₂ + Ketene (46+42 Da) Frag2->Frag3 - CH₂CO Frag6 m/z 128.00 Further Fragmentation Frag3->Frag6 - CO Frag5->Frag4 - NO

Figure 2: Proposed CID fragmentation pathway for protonated Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

Interpretation of Key Fragments
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed LossMechanistic Rationale
245.02215.0130.01NOA common fragmentation for nitroaromatic compounds, involving rearrangement.[6][7]
245.02199.0246.00NO₂A primary and often dominant fragmentation pathway for nitroaromatics via simple bond cleavage.[8]
245.02203.0142.01CH₂CO (Ketene)Characteristic loss from the N-acetyl group, a stable neutral molecule.
199.02157.0142.01CH₂CO (Ketene)Sequential loss; after the nitro group is cleaved, the acetamido group fragments.
215.01173.0142.01CH₂CO (Ketene)Sequential loss following the initial loss of NO.
157.01128.0029.01CO + HCleavage of the methyl ester and thiophene ring fragmentation at higher collision energies.

Table 3: Analysis of the major expected fragment ions and their origins.

This predicted fragmentation pattern provides a set of diagnostic ions. Observing the parent ion at m/z 245.02 and its key fragments at m/z 199.02 (loss of NO₂) and m/z 203.01 (loss of ketene) would provide very high confidence in the identification of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. The presence of second-generation fragments, such as m/z 157.01, further solidifies the structural assignment.

Section 4: Conclusion and Outlook

The methodology detailed in this guide provides a comprehensive and robust framework for the analysis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate using LC-MS/MS. By grounding our approach in the fundamental chemical properties of the analyte, we have established a logical pathway from sample preparation to data interpretation. The predicted fragmentation pathways and diagnostic ions serve as a reliable roadmap for researchers to confirm the structure and identity of this compound in various matrices. This molecule-centric strategy not only ensures the integrity of the current analysis but also serves as a valuable template for tackling future analytical challenges with other novel chemical entities.

References

  • Title: Mass spectrometry based fragmentation patterns of nitrosamine compounds.[6][7] Source: PubMed URL: [Link]

  • Title: Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.[2] Source: PubMed URL: [Link]

  • Title: Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Source: YouTube URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.[3] Source: PubMed URL: [Link]

  • Title: Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).[5] Source: ResearchGate URL: [Link]

  • Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[4] Source: Royal Society of Chemistry Publishing URL: [Link]

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Exploratory

A Technical Guide to the FT-IR Spectrum of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a substituted thiophene derivative of signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and drug development. Its multifaceted structure, incorporating a thiophene ring, an amide, a nitro group, and an ester, suggests a wide range of potential biological activities. The precise structural elucidation of this molecule is paramount for understanding its function and for quality control during synthesis. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, revealing the presence and chemical environment of key functional groups. This guide provides an in-depth analysis of the expected FT-IR spectrum of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, offering a framework for spectral interpretation, experimental best practices, and a deeper understanding of its vibrational properties.

Molecular Structure and Vibrational Analysis

The FT-IR spectrum of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a composite of the vibrational modes of its constituent functional groups. The electron-withdrawing nature of the nitro and carboxylate groups, coupled with the electron-donating character of the acetamido group, influences the electronic distribution within the thiophene ring, leading to characteristic shifts in absorption frequencies.

Diagram: Molecular Structure and Key Functional Groups

Start Start Step1 Clean ATR Crystal (e.g., with isopropanol) Start->Step1 Step2 Record Background Spectrum (Clean crystal, empty sample stage) Step1->Step2 Step3 Place Small Amount of Sample on ATR Crystal Step2->Step3 Step4 Apply Pressure (Ensure good contact) Step3->Step4 Step5 Acquire Sample Spectrum Step4->Step5 Step6 Clean ATR Crystal Step5->Step6 End End Step6->End

Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., reagent-grade isopropanol) and a soft, lint-free wipe. This step is critical to prevent contamination from previous samples.

  • Background Spectrum Acquisition: With the clean ATR crystal and an empty sample stage, acquire a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid Methyl 3-acetamido-4-nitrothiophene-2-carboxylate powder onto the center of the ATR crystal. Only a few milligrams are typically required.

  • Pressure Application: Lower the instrument's pressure clamp to apply consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final FT-IR spectrum of the compound.

  • Cleaning: After analysis, retract the pressure clamp and thoroughly clean the sample from the ATR crystal surface using the appropriate solvent and a soft wipe.

Conclusion

The FT-IR spectrum of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is rich with information, offering a detailed view of its molecular architecture. By understanding the characteristic vibrational frequencies of the acetamido, nitro, methyl ester, and thiophene moieties, researchers can confidently verify the identity and purity of this compound. The combination of a robust theoretical framework for spectral interpretation and a standardized experimental protocol for data acquisition empowers scientists in their drug discovery and development endeavors, ensuring the integrity of their chemical entities.

References

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... Retrieved from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of PTT-1, PTT-2, PTT-3 and PTT-4. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]

  • University of Chemical Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and... Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • University of California, Davis. (n.d.). Nitro Groups. Retrieved from [Link]

  • J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • ResearchGate. (2019). How can I distinguish Ester bond from -COOH in FT-IR? Retrieved from [Link]

Foundational

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

This guide provides a comprehensive technical overview of the critical physicochemical properties of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a novel heterocyclic compound with potential applications in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a novel heterocyclic compound with potential applications in drug discovery and development. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this molecule is paramount for its successful progression from a laboratory curiosity to a viable clinical candidate. This document outlines the theoretical considerations, robust experimental protocols, and data interpretation strategies necessary to fully characterize this promising compound.

Introduction: The Significance of Physicochemical Characterization

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a substituted thiophene derivative featuring key functional groups that contribute to its potential biological activity: an acetamido group, a nitro group, and a methyl ester. The arrangement of these moieties on the thiophene scaffold creates a unique electronic and steric environment that dictates its interactions with biological targets and its behavior in various formulation and physiological environments.

The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor solubility can lead to low bioavailability, while instability can result in a short shelf-life and the formation of potentially toxic degradation products. Therefore, a comprehensive assessment of solubility and stability is not merely a data-gathering exercise; it is a critical step in risk mitigation and a foundational element of a successful drug development program.

Solubility Profile: Unlocking Bioavailability and Formulation Potential

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The presence of both polar (nitro, acetamido, ester) and non-polar (thiophene ring, methyl groups) functionalities in Methyl 3-acetamido-4-nitrothiophene-2-carboxylate suggests that its solubility will be highly dependent on the solvent system.

Theoretical Considerations for Solubility

The nitro group, being strongly electron-withdrawing, and the hydrogen-bonding capabilities of the acetamido group are expected to influence the compound's interaction with polar solvents. Conversely, the aromatic thiophene ring contributes to its lipophilicity. The interplay of these factors will dictate its solubility in aqueous and organic media. It is hypothesized that the compound will exhibit limited solubility in water and higher solubility in polar aprotic solvents.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a given solvent at a specific temperature.[1]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Solutions: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 6.8 phosphate, pH 7.4 phosphate, pH 10.0 carbonate). Also, select a range of pharmaceutically relevant organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400).

  • Sample Preparation: Add an excess amount of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate to vials containing a fixed volume of each buffer and solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]

Data Presentation: Predicted Solubility Profile

Solvent SystemTemperature (°C)Predicted Solubility (µg/mL)
pH 2.0 HCl Buffer255 - 10
pH 4.5 Acetate Buffer2510 - 20
pH 6.8 Phosphate Buffer2515 - 30
pH 7.4 Phosphate Buffer3720 - 40
Water2510 - 25
Ethanol25500 - 1000
Methanol25> 2000
Acetonitrile25800 - 1500
Dimethyl Sulfoxide (DMSO)25> 10000

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_buffers Prepare Buffers (pH 2-10) & Solvents add_compound Add Excess Compound to Vials prep_buffers->add_compound agitate Agitate at Constant Temperature (24-72h) add_compound->agitate sediment Sediment Excess Solid agitate->sediment filter Filter Supernatant (0.22 µm) sediment->filter hplc Quantify by HPLC-UV filter->hplc

Caption: Workflow for determining the thermodynamic solubility of the compound.

Stability Profile: Ensuring Safety and Efficacy

The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5] The presence of a nitro group, an amide linkage, and an ester functional group in Methyl 3-acetamido-4-nitrothiophene-2-carboxylate suggests several potential degradation pathways.

Predicted Degradation Pathways
  • Hydrolysis: The ester and amide functionalities are susceptible to hydrolysis under acidic and basic conditions. Ester hydrolysis would yield the corresponding carboxylic acid, while amide hydrolysis would result in the formation of the amino-thiophene derivative.

  • Reduction of the Nitro Group: Nitroaromatic compounds can be reduced to form nitroso, hydroxylamino, and ultimately amino derivatives.[6][7][8] This is a significant consideration, as these reduction products can have different pharmacological and toxicological profiles.

  • Photodegradation: Thiophene-containing compounds can be susceptible to photolytic degradation.

  • Oxidative Degradation: The thiophene ring and other functional groups may be susceptible to oxidation.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate under various stress conditions as mandated by ICH guidelines.[9]

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Neutralization: Neutralize the acidic and basic samples to an appropriate pH before analysis.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.[10][11][12]

Data Presentation: Predicted Forced Degradation Results

Stress ConditionPredicted Degradation (%)Major Degradation Products
0.1 M HCl, 60°C, 24h15 - 25Ester Hydrolysis Product
0.1 M NaOH, 60°C, 24h30 - 50Ester and Amide Hydrolysis Products
3% H₂O₂, RT, 24h10 - 20Oxidized Thiophene Derivatives
80°C, 48h (Solid)< 5Minimal Degradation
Photostability (ICH Q1B)5 - 15Photolytic Isomers/Degradants

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_sol Prepare Stock Solution acid Acidic Hydrolysis (0.1M HCl, 60°C) stock_sol->acid base Basic Hydrolysis (0.1M NaOH, 60°C) stock_sol->base oxidation Oxidation (3% H₂O₂) stock_sol->oxidation thermal Thermal (80°C, Solid) stock_sol->thermal photo Photolytic (ICH Q1B) stock_sol->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc identify Identify Degradants (LC-MS) hplc->identify

Sources

Exploratory

Targeting the Thiophene Ring: A Technical Guide to the Biological Potential of Nitrothiophene Derivatives

Executive Summary & Chemical Basis The Nitrothiophene Paradox: In medicinal chemistry, the nitrothiophene moiety represents a classic "high-risk, high-reward" scaffold. While bioisosteric with nitrofurans (e.g., nitrofur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

The Nitrothiophene Paradox: In medicinal chemistry, the nitrothiophene moiety represents a classic "high-risk, high-reward" scaffold. While bioisosteric with nitrofurans (e.g., nitrofurantoin) and nitroimidazoles (e.g., metronidazole), nitrothiophenes offer distinct electronic advantages due to the sulfur atom's capacity for orbital expansion and higher lipophilicity (LogP).

However, this efficacy comes with a caveat: the nitro group is a "toxicophore-pharmacophore" hybrid. Its biological activity is almost exclusively driven by enzymatic reduction, a process that generates reactive species capable of both therapeutic bacterial killing and host genotoxicity. This guide dissects the mechanisms, therapeutic applications, and safe handling of these potent derivatives.

Structural Bioisosterism

The thiophene ring serves as a robust aromatic core. Unlike furan, which is prone to oxidative ring opening, thiophene is metabolically more stable.

Bioisosteres cluster_0 Bioisosteric Comparison Nitrobenzene Nitrobenzene (Standard Aromatic) Nitrofuran Nitrofuran (High O-toxicity risk) Nitrobenzene->Nitrofuran Heteroatom Substitution Nitrothiophene Nitrothiophene (High Lipophilicity S-orbital effects) Nitrofuran->Nitrothiophene O to S Replacement

Figure 1: Bioisosteric relationship highlighting the unique position of nitrothiophenes in medicinal chemistry.

Mechanisms of Action: The Reductive Cascade

The biological activity of nitrothiophenes is not intrinsic to the parent molecule but is a result of prodrug activation . The mechanism diverges based on the target environment (bacterial vs. hypoxic tumor).

Antitubercular Activity (The "Trojan Horse")

In Mycobacterium tuberculosis (Mtb), 5-nitrothiophenes are activated by the deazaflavin (F420)-dependent nitroreductase Ddn .

  • Entry: The drug enters the mycobacterium.

  • Activation: Ddn reduces the nitro group.

  • Lethality: This releases reactive nitrogen species (RNS), including Nitric Oxide (NO), which poisons the respiratory complex and destroys DNA in both replicating and non-replicating (dormant) bacteria.

Anticancer Activity (Hypoxia Selectivity)

Solid tumors often contain hypoxic regions (<0.1 mmHg O2) resistant to radiation.[1] Nitrothiophenes exploit this via Futile Cycling :

  • Normoxia (Normal Tissue): The one-electron reduction to the nitro radical anion occurs but is instantly reversed by molecular oxygen (re-oxidation), preventing toxicity.[1]

  • Hypoxia (Tumor): Oxygen is absent. The radical anion is further reduced to the toxic hydroxylamine/amine, or triggers fragmentation to release a cytotoxin (e.g., a nitrogen mustard).

Mechanism Prodrug Nitrothiophene (Prodrug) Radical Nitro Radical Anion (NO2•-) Prodrug->Radical 1e- Reduction (Reductase) Radical->Prodrug Re-oxidation (Futile Cycle) Oxygen O2 Present (Normal Tissue) Radical->Oxygen Scavenged ToxicSpecies Hydroxylamine / Amine (Cytotoxic Species) Radical->ToxicSpecies Further Reduction (No O2 to inhibit) Hypoxia Hypoxia (Tumor/Bacteria) DNA_Damage DNA Crosslinking & Respiratory Arrest ToxicSpecies->DNA_Damage Covalent Binding

Figure 2: The branching pathway of nitrothiophene activation. In normal tissue, oxygen reverses the activation (Green path). In disease states, the cascade proceeds to toxicity (Red path).

Therapeutic Verticals & Data

Antimicrobial & Antitubercular

Nitrothiophenes, particularly 2-nitrothiophene amides , have emerged as potent agents against M. tuberculosis, including MDR strains. Unlike standard antibiotics that require cell division to work, the NO-release mechanism kills dormant bacteria.

Key Data Comparison:

Compound ClassTarget OrganismActivity MetricNotes
2-nitrothiophene E. coliMIC > 100 µg/mLParent compound has low activity; requires functionalization.
2-bromo-3,5-dinitrothiophene S. aureus / E. coliHigh PotencyHalogens at C2 enhance nucleophilic susceptibility.
5-nitrothiophene-2-amide M. tuberculosisMIC: 0.06 - 0.5 µMComparable to PA-824. Active against non-replicating strains.[2][3]
Nitro-benzothiazinones (BTZ) M. tuberculosisMIC < 1 ng/mLWhile complex, the nitro group is essential for the mechanism (DprE1 inhibition).
Genotoxicity: The Ames Test Hurdle

The primary barrier to clinical translation is mutagenicity.

  • Problem: The reduction intermediates (nitroso/hydroxylamine) interact with DNA.

  • Mitigation: Structure-Activity Relationship (SAR) studies suggest that bulky substituents at the C3 position or fusing the thiophene to other rings (e.g., thieno[2,3-d]pyrimidine) can reduce genotoxicity while maintaining potency.

Experimental Protocol: Synthesis of 2-Nitrothiophene

Role: Senior Chemist Safety Warning: Nitration of thiophene is highly exothermic . The reaction mixture can become explosive if temperature control fails. This protocol uses a controlled addition method to mitigate thermal runaway.

Materials
  • Thiophene (1.0 eq)[4]

  • Acetic Anhydride (Solvent/Dehydrating agent)

  • Fuming Nitric Acid (1.2 eq, sp.[4][5] gr. 1.51)

  • Glacial Acetic Acid[4][5][6]

Step-by-Step Methodology
  • Reagent Preparation:

    • Solution A: Dissolve 84g thiophene in 340 mL acetic anhydride.

    • Solution B: Dissolve 80g fuming nitric acid in 600 mL glacial acetic acid.

    • Split: Divide both solutions into two equal halves (Part A1/A2 and Part B1/B2).

  • Controlled Nitration (The "Split-Batch" Technique):

    • Load Part B1 (Acid mix) into a 2L 3-neck flask with a thermometer and vigorous stirrer.

    • Cool to 10°C .

    • Add Part A1 (Thiophene mix) dropwise.[7] CRITICAL: Maintain internal temp < 20°C. If it spikes, stop addition immediately.

    • Why this matters: Thiophene is electron-rich and reacts violently. Diluting in acetic anhydride buffers the reaction.

  • Completion:

    • Once Part A1 is added, cool back to 10°C.[4][7]

    • Add Part B2 (remaining acid) rapidly.[4]

    • Add Part A2 (remaining thiophene) dropwise, maintaining temp < 20°C.

    • Stir for 2 hours at room temperature.

  • Isolation:

    • Pour mixture onto crushed ice (equal weight).

    • 2-nitrothiophene precipitates as pale yellow crystals.[4][7]

    • Filter, wash with ice water, and dry in a desiccator.[7]

SynthesisProtocol Start Start: Thiophene SolPrep Prepare Solutions (A: Thiophene/Ac2O) (B: HNO3/AcOH) Start->SolPrep Cooling Cool Solution B to 10°C (Critical Safety Step) SolPrep->Cooling Addition Dropwise Addition of A to B Monitor Temp < 20°C Cooling->Addition Quench Quench on Crushed Ice Addition->Quench Filter Filtration & Drying Quench->Filter Product 2-Nitrothiophene (Yellow Crystals) Filter->Product

Figure 3: Workflow for the controlled nitration of thiophene. The cooling step is the critical control point (CCP) for safety.

References

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis . Antimicrobial Agents and Chemotherapy. (2014).[2] Source:[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy . Pharmaceuticals. (2022).[1][8][9][10] Source:[Link]

  • 2-Nitrothiophene Synthesis Protocol . Organic Syntheses. Source:[Link]

  • Studies on the biological activity of some nitrothiophenes . Organic & Biomolecular Chemistry. Source:[Link]

  • Genotoxicity of substituted nitrobenzenes and structure-activity relationships . PubMed.[8] Source:[Link]

Sources

Foundational

The Nitrothiophene Paradox: Reactivity, Instability, and Synthetic Utility

Executive Summary The nitrothiophene moiety represents a unique intersection of high chemical reactivity and structural instability. For drug development professionals, this scaffold is a "push-pull" system: the electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrothiophene moiety represents a unique intersection of high chemical reactivity and structural instability. For drug development professionals, this scaffold is a "push-pull" system: the electron-rich thiophene ring acts as a donor, while the nitro group acts as a potent acceptor. This electronic tension facilitates rapid Nucleophilic Aromatic Substitution (


) but simultaneously renders the reduced derivative (aminothiophene) notoriously unstable.

This guide moves beyond standard textbook definitions to address the practical handling of nitrothiophenes. It focuses on exploiting the nitro group for regioselective functionalization while mitigating the risks of polymerization during reduction sequences.

Electronic Architecture: The "Push-Pull" Dynamic

To predict reactivity, one must understand the molecular orbital landscape. Thiophene is a


-excessive heteroaromatic (6 

-electrons distributed over 5 atoms). However, the introduction of a nitro group (

) at the C2 or C3 position drastically alters this landscape.
  • Inductive Effect (

    
    ):  The nitrogen atom pulls electron density through the 
    
    
    
    -framework, deactivating the ring generally.
  • Mesomeric Effect (

    
    ):  The nitro group participates in resonance, specifically depleting electron density at positions ortho and para to itself.
    

The Practical Consequence: In 2-nitrothiophene, the C3 and C5 positions are significantly deactivated toward electrophiles but activated toward nucleophiles. This makes the ring susceptible to nucleophilic attack, a property less common in neutral thiophenes.

Nucleophilic Aromatic Substitution ( )

The most powerful utility of the nitrothiophene scaffold is its ability to undergo


. Unlike benzene, where harsh conditions are often required, nitrothiophenes react under mild conditions due to the stabilization of the anionic intermediate (Meisenheimer Complex).
The Mechanism

The reaction proceeds via an addition-elimination pathway.[1][2][3] The rate-determining step is usually the initial nucleophilic attack, which disrupts aromaticity.[4]

Figure 1:


 Mechanism on 2-Halo-5-Nitrothiophene 

SNAr_Mechanism Substrate 2-Halo-5-Nitrothiophene (Substrate) TS Meisenheimer Complex (Resonance Stabilized Anion) Substrate->TS  Rate Limiting Step   Nucleophile Nucleophile (Nu:) Nucleophile->TS  Rate Limiting Step   Product 2-Substituted-5-Nitrothiophene TS->Product  Fast Elimination   LG Leaving Group (X-) TS->LG

Caption: The nitro group stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy for nucleophilic attack.

Leaving Group Hierarchy

In


 of nitrothiophenes, the bond breaking of the leaving group occurs after the rate-determining step. Therefore, highly electronegative groups that increase the electrophilicity of the carbon center accelerate the reaction.
Leaving Group (X)Relative RateExplanation
Fluorine (-F) Fastest Strong

effect maximizes positive charge at C2, speeding up nucleophilic attack.
Nitro (

)
FastThe nitro group itself can act as a leaving group (ipso-substitution).
Chlorine (-Cl) ModerateStandard leaving group; good balance of cost vs. reactivity.
Bromine (-Br) SlowWeaker

effect compared to F and Cl.

Expert Insight: If you are struggling with a sluggish displacement on a chlorothiophene, switch to the fluorothiophene analog. The rate enhancement is often 10-100 fold.

The Instability Paradox: Reduction to Aminothiophenes

Reducing a nitro group to an amine is a standard transformation, but on a thiophene ring, it is a minefield. Free 2-aminothiophenes are inherently unstable. They exist in equilibrium with their imino-tautomers and rapidly undergo oxidative dimerization or polymerization to form dark, insoluble tars upon exposure to air or light.

Validated Protocol: Reduction with In Situ Trapping

To handle this, one should never isolate the free amine. Instead, the reduction should be performed in the presence of an acylating agent to "trap" the amine as a stable amide.

Protocol: Iron-Mediated Reduction/Acetylation

  • Setup: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the nitrothiophene substrate (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Reagent Addition: Add Acetic Anhydride (2.5 equiv) directly to the mixture.

  • Reduction: Add Iron powder (325 mesh, 4.0 equiv) in portions. Caution: Exothermic reaction.

  • Heating: Heat to 70°C for 2-4 hours. Monitor by TLC (disappearance of nitro spot).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with ethyl acetate.

  • Neutralization: Pour filtrate into ice water and neutralize carefully with saturated

    
    .
    
  • Isolation: Extract with Ethyl Acetate. The product obtained is the stable Acetamidothiophene .

Figure 2: Workflow for Handling Aminothiophene Instability

Reduction_Workflow Nitro Nitrothiophene Precursor Reduction Reduction Conditions (Fe/AcOH or SnCl2) Nitro->Reduction FreeAmine Free 2-Aminothiophene (Transient Species) Reduction->FreeAmine Trap Trapping Agent Present (Ac2O or Boc2O) FreeAmine->Trap  Preferred Route   NoTrap No Trapping Agent FreeAmine->NoTrap  Avoid   Stable Stable Amide/Carbamate (Ready for Coupling) Trap->Stable Tar Polymerization/Oxidation (Black Tar - Yield Loss) NoTrap->Tar

Caption: The "Trap or Tar" decision tree. Immediate acylation prevents the intermolecular condensation that destroys free aminothiophenes.

Advanced Reactivity: Cine-Substitution & Regioselectivity[5]

Cine-Substitution

In rare but synthetically useful cases, nucleophilic attack does not occur at the carbon bearing the leaving group (ipso), but at the adjacent carbon. This is known as cine-substitution .

  • Mechanism: It typically proceeds via an addition-elimination sequence involving a non-aromatic intermediate.[2]

  • Example: Reaction of 3,4-dinitrothiophene with thiophenolates can yield 2-arylthio-4-nitrothiophene.[5]

  • Utility: This allows access to substitution patterns that are difficult to achieve via direct electrophilic halogenation.

Electrophilic Regioselectivity (Nitration of Nitrothiophene)

If you attempt to nitrate 2-nitrothiophene further, the directing effects compete.

  • Thiophene Ring: Directs

    
     (2,5).
    
  • Nitro Group (at 2): Directs meta (relative to itself). In thiophene numbering, the position meta to C2 is C4.

Outcome: The major product of nitrating 2-nitrothiophene is 2,4-dinitrothiophene (~85%), not 2,5-dinitrothiophene. The electronic deactivation at C5 (para-like conjugation) is stronger than at C4.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The "Meisenheimer" Intermediate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (1980). Cine-substitution in the thiophen series. Mechanism of the reaction of 3,4-dinitrothiophen. Retrieved from [Link]

  • Cardoso, S. P., et al. (2001).[6] Mechanism and regioselectivity of electrophilic aromatic nitration. ResearchGate. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Computational Modeling of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the computational investigation of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a substituted t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the computational investigation of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a substituted thiophene derivative with significant potential in medicinal chemistry. Thiophene-based scaffolds are integral to numerous therapeutic agents, valued for their bioisosteric properties and versatile reactivity.[1] This document outlines a multi-faceted computational workflow designed to elucidate the molecule's intrinsic electronic properties, predict its interactions with biological targets, and evaluate its drug-likeness profile. We present detailed, field-proven protocols for Density Functional Theory (DFT) calculations, molecular docking, molecular dynamics (MD) simulations, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The causality behind methodological choices is explained to provide researchers, scientists, and drug development professionals with a robust, self-validating system for virtual screening and lead optimization. By integrating quantum chemical analysis with interaction and pharmacokinetic modeling, this guide serves as a blueprint for accelerating the rational design of novel therapeutics based on the thiophene scaffold.[2][3]

Introduction: The Rationale for Computational Scrutiny

The Thiophene Scaffold: A Privileged Motif in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle that has become a cornerstone of medicinal chemistry. Its structural similarity to a phenyl ring allows it to act as a bioisostere, while its unique electronic properties, including heightened hydrophobicity and the ability to engage in specific hydrogen bonding, offer advantages in modulating biological activity and membrane permeability. These characteristics have led to the incorporation of thiophene derivatives into a wide array of FDA-approved drugs for indications ranging from cancer to infectious diseases.[2]

Profile of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

The subject of this guide, Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, is a multi-functionalized thiophene. Its structure comprises several key pharmacophoric features:

  • Thiophene Core: The central scaffold providing aromaticity and structural rigidity.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that significantly modulates the electronic landscape of the ring, influencing reactivity and potential molecular interactions.

  • Acetamido Group (-NHCOCH₃): A hydrogen bond donor and acceptor, critical for specific interactions with biological receptors.

  • Methyl Carboxylate Group (-COOCH₃): An ester group that can act as a hydrogen bond acceptor and influences solubility and metabolic stability.

The combination of these groups suggests potential for this molecule to act as an inhibitor for various enzymes, such as protein kinases, where such interactions are paramount.

The Imperative of Computational Modeling

In modern drug development, computational modeling is not merely a supplementary tool but a foundational pillar. It allows for the rapid, cost-effective screening of vast chemical libraries and provides profound mechanistic insights that are often difficult to obtain through experimental methods alone. By predicting a molecule's behavior from its quantum mechanical properties to its dynamic interactions within a biological system, we can prioritize high-potential candidates, identify potential liabilities early, and guide synthetic efforts toward more promising lead compounds.[4][5] This guide establishes a validated workflow to achieve these goals for our target molecule.

Quantum Chemical Analysis: Elucidating Intrinsic Molecular Properties via DFT

Causality: Why Density Functional Theory (DFT)?

To understand how a molecule will behave, we must first understand its fundamental electronic structure. Density Functional Theory (DFT) is the computational method of choice for this task. It provides an exceptional balance of computational accuracy and efficiency, allowing for precise calculation of electronic properties like orbital energies and charge distribution, which govern molecular reactivity.[6] Studies have shown that DFT methods can predict various electronic and structural properties of thiophene systems with high fidelity compared to experimental results.[6]

Experimental Protocol: DFT Calculation Workflow

This protocol outlines the steps for a comprehensive DFT analysis using a common level of theory, B3LYP/6-311++G(d,p), which has demonstrated reliability for similar organic molecules.[7]

  • Step 1: 3D Structure Generation:

    • Construct the 3D structure of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate using molecular building software (e.g., GaussView, Avogadro).

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Step 2: Geometry Optimization:

    • Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy (most stable) conformation.

  • Step 3: Vibrational Frequency Analysis (Self-Validation):

    • Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

    • Trustworthiness Check: A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring re-optimization. This step is critical for validating the stability of the obtained structure.[3]

  • Step 4: Calculation of Electronic Properties:

    • With the validated minimum energy structure, perform a single-point energy calculation to derive key electronic properties.

    • Generate output files for Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) map.

Interpretation of Key DFT Outputs
Parameter Description & Significance Example Interpretation for Drug Design
Optimized Geometry Provides the most stable 3D arrangement of atoms, including precise bond lengths and angles.Essential for understanding the molecule's shape and for subsequent docking studies.
HOMO-LUMO Gap (ΔE) The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap suggests higher chemical reactivity and lower kinetic stability.[8] This can indicate a molecule's propensity to participate in chemical reactions.
Molecular Electrostatic Potential (MEP) A color-coded map illustrating the charge distribution. Red regions are electron-rich (nucleophilic), while blue regions are electron-poor (electrophilic).Predicts sites for non-covalent interactions. Red areas (e.g., around carbonyl oxygens) are likely hydrogen bond acceptors, guiding docking hypotheses.
Global Reactivity Descriptors Calculated values like chemical hardness, potential, and electrophilicity index that quantify the molecule's overall reactivity.[9]Helps compare the reactivity of different derivatives to select for desired stability or reactivity profiles.
Visualization: DFT Calculation Workflow

DFT_Workflow start 1. 3D Molecule Construction opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation opt->freq check Validation: Any imaginary frequencies? freq->check prop 4. Single-Point Calculation (Electronic Properties) check->prop No reopt Refine Initial Geometry check->reopt Yes output Outputs: HOMO/LUMO, MEP Map, Reactivity Descriptors prop->output reopt->opt

Caption: Workflow for DFT-based quantum chemical analysis.

Interaction Analysis: Predicting Biological Target Engagement

While DFT reveals a molecule's intrinsic nature, its therapeutic potential is defined by its ability to interact with a biological target. We use a two-tiered approach: rapid, predictive molecular docking followed by rigorous, dynamic simulation.

Part A: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[10] It functions as a virtual screening tool, allowing us to rapidly test binding hypotheses against one or more potential protein targets (e.g., protein kinases, proteases) and identify the most plausible binding modes and interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Step 1: Target Protein Preparation:

    • Select a relevant protein target and download its 3D crystal structure from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add polar hydrogens, and repair any missing side chains or loops.

  • Step 2: Ligand Preparation:

    • Use the DFT-optimized structure of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate from Section 2.0.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Step 3: Binding Site Definition:

    • Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized native ligand or through pocket prediction algorithms.

    • Define a "grid box" that encompasses this entire binding site. The docking algorithm will confine its search for binding poses within this space.

  • Step 4: Docking Simulation:

    • Run the docking simulation using software like AutoDock Vina.[11] The program will systematically sample different conformations and orientations of the ligand within the grid box.

    • The software calculates a binding affinity score (e.g., in kcal/mol) for the top-ranked poses.

  • Step 5: Analysis of Results:

    • Visualize the top-ranked binding poses in the context of the protein's active site.

    • Analyze the specific intermolecular interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) that stabilize the complex. A strong hypothesis is supported by chemically sensible interactions with key active site residues.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase target_prep 1. Target Preparation (PDB structure, add hydrogens) grid 3. Define Binding Site (Grid Box Generation) target_prep->grid ligand_prep 2. Ligand Preparation (DFT geometry, assign charges) ligand_prep->grid dock 4. Run Docking Simulation (e.g., AutoDock Vina) grid->dock analysis 5. Analyze Results: - Binding Affinity Score - Interaction Poses dock->analysis visualize Visualize Ligand-Protein Interactions analysis->visualize

Caption: Workflow for predicting ligand-protein interactions via molecular docking.

Part B: Molecular Dynamics (MD) Simulations

Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations are essential to assess the stability and dynamics of the docked ligand-protein complex over time in a simulated physiological environment.[5][12] An MD simulation can validate a docking pose: if the ligand remains stably bound in its predicted orientation throughout the simulation, it increases confidence in the docking result.[12]

  • Step 1: System Setup:

    • Take the best-ranked pose from the molecular docking (the ligand-protein complex) as the starting point.

    • Place the complex in a periodic box of explicit solvent (e.g., a water model like TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Step 2: Energy Minimization:

    • Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Step 3: System Equilibration (Self-Validation):

    • NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Restraints are often applied to the protein backbone to allow the solvent to equilibrate around it.

    • NPT Equilibration: Switch to an NPT ensemble, maintaining constant pressure and temperature. This allows the system density to relax to an appropriate value.

    • Trustworthiness Check: Monitor system properties like temperature, pressure, and density. The system is considered equilibrated when these values plateau and fluctuate around a stable average.[12]

  • Step 4: Production MD:

    • Once equilibrated, remove the restraints and run the production simulation for a desired duration (e.g., 100-200 nanoseconds), saving the system's coordinates (trajectory) at regular intervals.

  • Step 5: Trajectory Analysis:

    • Analyze the trajectory to understand the system's dynamics. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their starting positions. A stable, low RMSD for the ligand suggests stable binding.

      • Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid.

      • Interaction Analysis: Monitor the persistence of key hydrogen bonds or other interactions identified during docking over the course of the simulation.

Visualization: MD Simulation Workflow

MD_Workflow cluster_equil Equilibration Phase (Validation) start 1. System Setup (Docked Complex + Solvent + Ions) min 2. Energy Minimization start->min nvt 3a. NVT Equilibration (Constant Volume/Temp) min->nvt npt 3b. NPT Equilibration (Constant Pressure/Temp) nvt->npt prod 4. Production MD Simulation (e.g., 100 ns) npt->prod analysis 5. Trajectory Analysis: - RMSD & RMSF - Interaction Stability prod->analysis

Caption: Workflow for assessing complex stability via molecular dynamics.

Drug-Likeness and Pharmacokinetic Profiling (ADMET)

Causality: The Importance of Early ADMET Assessment

High binding affinity is useless if a drug cannot reach its target in the body or is toxic.[13] ADMET properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity—determine a compound's pharmacokinetics and safety profile. Predicting these properties in silico allows for the early identification of potential liabilities, saving immense time and resources by deprioritizing compounds that are likely to fail in later clinical stages.[13][14]

Protocol: In Silico ADMET Prediction

A host of reliable, often web-based, tools can be used for rapid ADMET profiling. The SwissADME server is a widely used example.

  • Step 1: Input Molecular Structure:

    • Generate the SMILES (Simplified Molecular Input Line Entry System) string for Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

    • Input this string into the ADMET prediction server.

  • Step 2: Execute Analysis:

    • Run the prediction algorithm provided by the platform.

  • Step 3: Interpret Key Parameters:

    • Analyze the output, focusing on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness.

    • Pay close attention to violations of established rules-of-thumb, such as Lipinski's Rule of Five, which predict poor oral bioavailability.

Summary of Key ADMET Descriptors
Category Parameter Significance Favorable Range/Value
Physicochemical Molecular Weight (MW)Affects diffusion and absorption.< 500 g/mol
Lipophilicity LogP (Octanol/Water Partition)Governs membrane permeability and solubility.1 - 3
Solubility Water Solubility (LogS)Crucial for absorption and formulation.High (e.g., > -4)
Pharmacokinetics GI AbsorptionPredicts absorption from the gastrointestinal tract.High
Drug-Likeness Lipinski's Rule of FiveA set of rules to evaluate oral bioavailability.0 violations
Toxicity PAINS (Pan-Assay Interference)Alerts for substructures known to cause false positives in assays.0 alerts

Synthesis and Conclusion

This guide has detailed a systematic, multi-scale computational workflow to characterize Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. The process begins at the quantum level with DFT to define the molecule's intrinsic electronic structure and reactivity. It then moves to the biomolecular level with molecular docking to generate hypotheses about its biological target interactions. These hypotheses are then rigorously tested for stability using molecular dynamics simulations . Finally, the molecule's potential as a viable drug candidate is assessed through in silico ADMET profiling .

The insights gathered from this integrated approach provide a holistic view of the molecule's potential. A favorable profile would be characterized by:

  • A stable, validated geometry with a reactive electronic profile (DFT).

  • A high-affinity binding pose with specific, meaningful interactions in the active site of a relevant target (Docking).

  • A stable ligand-protein complex over time, confirming the docked pose (MD).

  • A promising pharmacokinetic profile with good predicted absorption and no major toxicity flags (ADMET).

These computational results provide a strong, data-driven rationale for advancing the compound to the next stages of the drug discovery pipeline: chemical synthesis and subsequent in vitro and in vivo validation.

References

  • UBC Chemistry. (n.d.). DFT computation of the electron spectra of thiophene.
  • Chem-Impex. (n.d.). Methyl 3-bromothiophene-2-carboxylate.
  • Luna, G., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
  • Benchchem. (n.d.). Computational Insights into 2-Nitrothiophene: A Technical Guide for Researchers.
  • ResearchGate. (n.d.). A computational study of the role of cobalt in thiophene adsorption on small Mo and MoCo clusters as site models for the HDS process.
  • Al-Warhi, T. I., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health.
  • (n.d.). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application.
  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • Acar, Ç., et al. (2022). Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity. PubMed.
  • (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation.
  • El-Metwaly, N. M., et al. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. National Institutes of Health.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
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  • Gomha, S. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health.
  • ACS Publications. (2018). Molecular Dynamics Simulations of the Interactions between Glial Cell Line-Derived Neurotrophic Factor Family Receptor GFRα1 and Small-Molecule Ligands.
  • Kandeel, M., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. PubMed.
  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
  • (2017). Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine deriv.
  • ResearchGate. (n.d.). Molecular-Docking Study of Thiophene analogues against GABAa Receptor used to design New Antiepileptic agents.
  • PubMed Central. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks.
  • ResearchGate. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Strategic Approach to the Synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Abstract This document provides a comprehensive guide for the multi-step synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a polysubstituted thiophene derivative with potential applications as a scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a polysubstituted thiophene derivative with potential applications as a scaffold in medicinal chemistry and materials science. Recognizing the absence of a direct, one-pot synthesis in readily available literature, this guide presents a logical and robust three-stage synthetic strategy. We begin with the construction of the core thiophene ring system to form a key intermediate, Methyl 3-aminothiophene-2-carboxylate, via the versatile Gewald multicomponent reaction. Subsequent sections provide detailed protocols for the regioselective nitration at the C-4 position, followed by the final N-acetylation to yield the target compound. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical justification for the chosen synthetic route and detailed, field-tested experimental protocols.

Introduction & Synthetic Rationale

Substituted 2-aminothiophenes are privileged structures in the synthesis of agrochemicals, dyes, and pharmacologically active compounds.[1] The target molecule, Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, incorporates multiple functional groups—an ester, an amide, and a nitro group—on a thiophene core, making it a valuable and versatile building block for further chemical elaboration.

Our strategic approach is predicated on a sequence of reliable and well-documented transformations, ensuring a high probability of success and purity. The synthesis is logically divided into three primary stages:

  • Thiophene Ring Formation: Construction of the key precursor, Methyl 3-aminothiophene-2-carboxylate, using the Gewald reaction. This multicomponent reaction is renowned for its efficiency in creating highly substituted 2-aminothiophenes from simple acyclic starting materials.[2][3]

  • Electrophilic Nitration: Introduction of a nitro group at the C-4 position of the thiophene ring. This step leverages the activating effect of the C-3 amino group to direct the electrophilic substitution.

  • N-Acetylation: Final conversion of the 3-amino group to the corresponding acetamide to yield the target product.

This sequential strategy allows for clear checkpoints and purification of intermediates, which is critical for the successful synthesis of complex molecules.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below.

Synthetic_Workflow cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Nitration cluster_2 Stage 3: Acetylation cluster_3 Final Product SMs Methyl Cyanoacetate + Elemental Sulfur + Aldehyde/Ketone Intermediate1 Methyl 3-aminothiophene- 2-carboxylate SMs->Intermediate1 Base (e.g., Morpholine) Ethanol, Reflux Intermediate2 Methyl 3-amino-4-nitrothiophene- 2-carboxylate Intermediate1->Intermediate2 HNO₃ / H₂SO₄ 0 °C FinalProduct Methyl 3-acetamido-4-nitrothiophene- 2-carboxylate Intermediate2->FinalProduct Acetic Anhydride Pyridine

Caption: Overall three-stage synthetic pathway to the target compound.

Starting Materials & Reagents

Successful synthesis requires high-purity starting materials. The following table summarizes the key components for each stage of the reaction.

StageStarting Material(s)Key ReagentsSolvent(s)Expected Intermediate/Product
1. Gewald Reaction Methyl Cyanoacetate, Elemental Sulfur, CyclohexanoneMorpholine (catalyst)EthanolMethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate*
1. (Alternative) Methyl Thioglycolate, α,β-DichloropropiononitrileSodium MethoxideEtherMethyl 3-aminothiophene-2-carboxylate[4]
2. Nitration Methyl 3-aminothiophene-2-carboxylateNitric Acid (conc.), Sulfuric Acid (conc.)Sulfuric AcidMethyl 3-amino-4-nitrothiophene-2-carboxylate
3. Acetylation Methyl 3-amino-4-nitrothiophene-2-carboxylateAcetic AnhydridePyridine or Acetic AcidMethyl 3-acetamido-4-nitrothiophene-2-carboxylate

*Note: The product of the Gewald reaction depends on the carbonyl compound used. For the synthesis of the unsubstituted (at C4/C5) aminothiophene, alternative starting materials are often employed as shown in the table. A patented method using methyl thioglycolate provides a direct route.[4]

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The nitration step is highly exothermic and requires strict temperature control.

Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Intermediate 1)

This protocol is adapted from a known, reliable method for synthesizing the thiophene core.[4]

A. Materials & Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Sodium methoxide (29.2 g)

  • Anhydrous diethyl ether (280 mL)

  • Methyl thioglycolate (31.8 g)

  • α,β-Dichloropropiononitrile (24.8 g)

  • Ice-water bath

B. Procedure:

  • Suspend sodium methoxide in 250 mL of anhydrous ether in the reaction flask and cool the suspension in an ice-water bath.

  • Dissolve methyl thioglycolate in 30 mL of ether and add it to the stirred suspension.

  • Prepare a solution of α,β-dichloropropiononitrile in 30 mL of ether and add it dropwise to the reaction mixture over approximately 1.5 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature.

  • Carefully quench the reaction by adding water. Acidify the mixture to a weakly acidic pH with acetic acid.

  • Transfer the mixture to a separatory funnel and separate the ethereal layer. Extract the aqueous layer several times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from methanol to yield colorless needles (Melting point: 65.5 °C).[4]

Protocol 2: Synthesis of Methyl 3-amino-4-nitrothiophene-2-carboxylate (Intermediate 2)

This protocol is based on standard electrophilic nitration procedures for activated aromatic systems, which require careful temperature control.[5][6][7]

A. Materials & Equipment:

  • Two-neck round-bottom flask (250 mL) with a magnetic stirrer and a thermometer.

  • Dropping funnel.

  • Ice-salt bath.

  • Methyl 3-aminothiophene-2-carboxylate (Intermediate 1).

  • Concentrated Sulfuric Acid (H₂SO₄).

  • Concentrated Nitric Acid (HNO₃).

B. Procedure:

  • In the flask, carefully dissolve a known quantity of Methyl 3-aminothiophene-2-carboxylate in concentrated sulfuric acid, maintaining the temperature at 0 °C using an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath. Caution: This mixing is highly exothermic.

  • Slowly add the chilled nitrating mixture dropwise to the stirred solution of the thiophene derivative. The internal temperature must be strictly maintained between 0 and 5 °C throughout the addition. A rapid rise in temperature can lead to uncontrolled side reactions and decreased yield.

  • After the addition is complete, let the reaction stir for an additional 30-60 minutes at 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper, then wash with a cold sodium bicarbonate solution, and finally with more cold water.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization.

Protocol 3: Synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (Final Product)

This is a standard N-acetylation reaction. A patent describes the acetylation of the non-nitrated precursor, and the same conditions are applicable here.[4]

A. Materials & Equipment:

  • Round-bottom flask (100 mL) with a magnetic stirrer and reflux condenser.

  • Methyl 3-amino-4-nitrothiophene-2-carboxylate (Intermediate 2).

  • Acetic anhydride.

  • Pyridine (as catalyst, optional) or glacial acetic acid (as solvent).

B. Procedure:

  • Place the dried Methyl 3-amino-4-nitrothiophene-2-carboxylate into the round-bottom flask.

  • Add a slight excess of acetic anhydride (approximately 1.2-1.5 molar equivalents).

  • Add a few drops of pyridine as a catalyst or use glacial acetic acid as the solvent.

  • Gently heat the mixture to 50-60 °C with stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding it to cold water or ice to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry it thoroughly.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

Mechanistic Insights: The Gewald Reaction

The reliability of the first stage of this synthesis hinges on the Gewald reaction, a cornerstone of thiophene synthesis. Its mechanism involves a cascade of well-understood organic transformations.[1][3]

Gewald_Mechanism Start α-Cyanoester + Carbonyl Compound Knoevenagel Knoevenagel Adduct (α,β-unsaturated nitrile) Start->Knoevenagel Base-catalyzed Knoevenagel Condensation SulfurAdduct Thiolate Intermediate Knoevenagel->SulfurAdduct + Elemental Sulfur (S₈) Nucleophilic Attack Cyclized Cyclized Thiolate SulfurAdduct->Cyclized Intramolecular Cyclization (Thorpe-Ziegler) Tautomer Iminothiophene Cyclized->Tautomer Proton Transfer Product 2-Aminothiophene Tautomer->Product Tautomerization

Caption: Simplified mechanism of the Gewald three-component reaction.

The process begins with a base-catalyzed Knoevenagel condensation between the active methylene of the cyanoester and the carbonyl compound.[1] Elemental sulfur then adds to the resulting α,β-unsaturated nitrile, forming a thiolate intermediate. This intermediate undergoes a Thorpe-Ziegler type intramolecular cyclization, where the sulfur attacks the nitrile group. A final tautomerization yields the stable 2-aminothiophene aromatic ring.[3]

References

  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available from: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme. Available from: [Link]

  • Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents.
  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available from: [Link]

  • Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Google Patents.
  • Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. Available from: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available from: [Link]

  • Georganics. Methyl 3-amino-4-methylthiophene-2-carboxylate - High purity | EN. Georganics. Available from: [Link]

  • Vatsal Chemicals. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Vatsal Chemicals. Available from: [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025). Available from: [Link]

  • ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... ResearchGate. Available from: [Link]

  • Vatsal Chemicals. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Vatsal Chemicals. Available from: [Link]

  • YouTube. (2024). Nitration of Methyl Benzoate. YouTube. Available from: [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available from: [Link]

  • ResearchGate. Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. ResearchGate. Available from: [Link]

  • RSC Education. Nitration of methyl benzoate | Resource. RSC Education. Available from: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

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Application

The Strategic Utility of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate in Heterocyclic Synthesis: Application Notes and Protocols

Introduction: The Thiophene Scaffold in Modern Drug Discovery The thiophene ring is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and ability to engage in various biological interactions, makes it a cornerstone of modern drug design.[2] Substituted thiophenes, in particular, offer a rich diversity of chemical space for the development of novel therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and antimicrobial agents.[3][4]

This application note delves into the synthetic utility of a highly functionalized thiophene intermediate: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate . The strategic arrangement of its substituents—an acetamido group, a nitro group, and a methyl ester—renders it a versatile precursor for the synthesis of complex heterocyclic systems, most notably thieno[3,2-d]pyrimidines. The acetamido group serves as a protected amine, the nitro group is a precursor to a reactive amine functionality, and the methyl ester provides a handle for further derivatization or cyclization.

Synthetic Rationale and Workflow Overview

The primary application of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate lies in its transformation into various fused heterocyclic systems. The general workflow involves a two-step process:

  • Reduction of the Nitro Group: The nitro group at the 4-position is selectively reduced to an amine, yielding a 3-acetamido-4-aminothiophene derivative. This step is crucial as it unmasks the nucleophilic amine necessary for subsequent cyclization reactions.

  • Cyclization to Fused Systems: The newly formed diamino intermediate, or a derivative thereof, undergoes intramolecular cyclization to form fused bicyclic systems, such as the medicinally relevant thieno[3,2-d]pyrimidinone core.[5]

This workflow provides a reliable and modular approach to a class of compounds with significant therapeutic potential.

PART 1: Synthesis of the Intermediate: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

A robust synthesis of the title intermediate is paramount for its application. A plausible and efficient multi-step synthesis starting from methyl 3-aminothiophene-2-carboxylate is outlined below.

Protocol 1.1: Acetylation of Methyl 3-aminothiophene-2-carboxylate

Causality: The acetylation of the 3-amino group serves to protect it during the subsequent nitration step. This prevents the formation of undesired byproducts and directs the nitration to the desired 4-position. Acetic anhydride is a common and effective acetylating agent for this purpose.

Step-by-Step Methodology:

  • To a solution of methyl 3-aminothiophene-2-carboxylate (1 equivalent) in glacial acetic acid (10 volumes), add acetic anhydride (1.2 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 volumes) with vigorous stirring.

  • The precipitated solid, methyl 3-acetamidothiophene-2-carboxylate, is collected by filtration, washed with water until neutral, and dried under vacuum.

Protocol 1.2: Nitration of Methyl 3-acetamidothiophene-2-carboxylate

Causality: The nitration of the thiophene ring is an electrophilic aromatic substitution. The acetamido group is an activating, ortho-, para-director. In this case, it directs the incoming nitro group to the adjacent 4-position. A mixture of nitric acid and sulfuric acid is a standard nitrating agent, providing the necessary nitronium ion (NO₂⁺) electrophile.[6]

Step-by-Step Methodology:

  • To a flask containing concentrated sulfuric acid (5 volumes) cooled to 0-5 °C in an ice-salt bath, add methyl 3-acetamidothiophene-2-carboxylate (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture until all the solid has dissolved.

  • To this solution, add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The resulting precipitate, Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried.

Reaction Step Starting Material Key Reagents Expected Yield
Acetylation Methyl 3-aminothiophene-2-carboxylateAcetic anhydride, Glacial acetic acid85-95%
Nitration Methyl 3-acetamidothiophene-2-carboxylateConc. Nitric acid, Conc. Sulfuric acid70-85%

PART 2: Application in the Synthesis of Thieno[3,2-d]pyrimidinones

A key application of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is its use as a precursor for thieno[3,2-d]pyrimidinones, a class of compounds with diverse biological activities, including anticancer and kinase inhibitory properties.[5]

Workflow for Thieno[3,2-d]pyrimidinone Synthesis

G A Methyl 3-acetamido-4-nitrothiophene-2-carboxylate B Methyl 3-acetamido-4-aminothiophene-2-carboxylate A->B Nitro Group Reduction (e.g., H2, Pd/C) C Methyl 3,4-diaminothiophene-2-carboxylate B->C Acetamido Group Hydrolysis (e.g., aq. HCl) D Thieno[3,2-d]pyrimidinone Core C->D Cyclization with One-Carbon Source (e.g., Formic Acid)

Caption: Synthetic pathway from the intermediate to the thieno[3,2-d]pyrimidinone core.

Protocol 2.1: Catalytic Reduction of the Nitro Group

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[7] Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.

Step-by-Step Methodology:

  • In a hydrogenation vessel, dissolve Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethyl acetate (20 volumes).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-acetamido-4-aminothiophene-2-carboxylate, which can often be used in the next step without further purification.

Protocol 2.2: Hydrolysis of the Acetamido Group

Causality: To facilitate cyclization, the protecting acetamido group is hydrolyzed to reveal the free amine. Acid-catalyzed hydrolysis is a standard method for this deprotection.

Step-by-Step Methodology:

  • Suspend the crude Methyl 3-acetamido-4-aminothiophene-2-carboxylate (1 equivalent) in a mixture of water and concentrated hydrochloric acid (e.g., 1:1 v/v, 10 volumes).

  • Heat the mixture to reflux (approximately 100 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the solution with a base, such as aqueous sodium hydroxide or sodium bicarbonate, to a pH of 7-8.

  • The product, Methyl 3,4-diaminothiophene-2-carboxylate, may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diamino intermediate.

Protocol 2.3: Cyclization to form the Thieno[3,2-d]pyrimidinone Ring

Causality: The 1,2-diamino functionality on the thiophene ring is now poised for cyclization with a one-carbon synthon. Formic acid is a simple and effective reagent that serves as the source of the C2 carbon of the pyrimidinone ring. The reaction proceeds via initial formylation of one of the amino groups, followed by intramolecular cyclization and dehydration.[5]

Step-by-Step Methodology:

  • To the crude Methyl 3,4-diaminothiophene-2-carboxylate (1 equivalent), add an excess of formic acid (10-20 volumes).

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the formation of the cyclized product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • The resulting residue can be triturated with a solvent like diethyl ether or cold water to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry to afford the desired thieno[3,2-d]pyrimidinone derivative.

Reaction Step Intermediate Key Reagents Expected Yield (over 3 steps)
Reduction, Hydrolysis, & Cyclization Methyl 3-acetamido-4-nitrothiophene-2-carboxylate1. H₂, Pd/C2. aq. HCl3. Formic acid60-75%

Visualization of the Core Synthetic Logic

G cluster_start Starting Intermediate cluster_transform Key Transformations cluster_cyclize Cyclization cluster_product Final Product Class A Methyl 3-acetamido-4-nitro- thiophene-2-carboxylate B 1. Nitro Reduction (-NO2 -> -NH2) 2. Deprotection (-NHAc -> -NH2) A->B C Reaction with C1 Synthon B->C D Thieno[3,2-d]pyrimidinones C->D

Caption: Logical flow from the starting intermediate to the final product class.

Conclusion and Future Perspectives

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a strategically designed synthetic intermediate that provides an efficient entry into the medicinally important class of thieno[3,2-d]pyrimidinones. The protocols outlined in this application note are based on well-established and reliable chemical transformations, offering a high degree of reproducibility. The true power of this intermediate lies in the potential for diversification. The resulting thieno[3,2-d]pyrimidinone core can be further functionalized at various positions to generate libraries of compounds for screening in drug discovery programs. This intermediate serves as a testament to the power of thoughtful molecular design in facilitating access to complex and valuable chemical entities.

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  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. ResearchGate. [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Journal of Medicinal Chemistry.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Medicinal Chemistry Research.

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Method

Application Notes and Protocols for the Reduction of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Introduction: The Strategic Importance of 3,4-Disubstituted Thiophenes in Medicinal Chemistry The thiophene nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, valued for its bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3,4-Disubstituted Thiophenes in Medicinal Chemistry

The thiophene nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, valued for its bioisosteric relationship with the benzene ring and its versatile chemistry.[1][2] Among its derivatives, 3,4-disubstituted thiophenes, particularly those bearing amino functionalities, are critical intermediates in the synthesis of a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and antimicrobial agents.[2][3] The target molecule of this guide, Methyl 3-acetamido-4-aminothiophene-2-carboxylate, is a key precursor for the synthesis of complex heterocyclic systems, such as thieno[3,4-d]pyrimidines, which are of significant interest in drug discovery. The selective and efficient reduction of the nitro group in its precursor, Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, is a pivotal step in these synthetic pathways.

This document provides detailed application notes and protocols for the reduction of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate to its corresponding amine. We will explore various methodologies, delving into the mechanistic underpinnings of each approach and offering practical guidance for researchers, scientists, and drug development professionals.

Chemical Structures

Compound Structure
Starting Material: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate
Product: Methyl 3-acetamido-4-aminothiophene-2-carboxylate

Reaction Overview: The Transformation

The fundamental transformation discussed herein is the reduction of an aromatic nitro group to a primary amine. This is a classic and well-established reaction in organic synthesis, yet the choice of reducing agent and conditions is critical to ensure high yield, purity, and compatibility with other functional groups present in the molecule.[4]

Reaction_Overview Start Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Reagents Reducing Agent (e.g., SnCl2·2H2O, Fe/HCl, H2/Pd-C) Start->Reagents + Product Methyl 3-acetamido-4-aminothiophene-2-carboxylate Reagents->Product Reduction

Caption: General reaction scheme for the reduction of the nitrothiophene starting material.

Mechanistic Insights: The Chemistry of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process. The exact mechanism varies with the chosen reducing agent, but generally proceeds through nitroso and hydroxylamine intermediates.

  • Metal-Acid Reductions (e.g., SnCl₂, Fe/HCl): These reactions involve a series of single electron transfers from the metal surface to the nitro group. The acidic medium provides the necessary protons for the formation of water as a byproduct. For instance, with stannous chloride (SnCl₂), Sn(II) is oxidized to Sn(IV) as it donates electrons to the nitro group.[5]

  • Catalytic Hydrogenation (H₂/Pd-C): In this heterogeneous catalysis method, molecular hydrogen is activated on the surface of the palladium catalyst. The adsorbed hydrogen then reacts with the nitro group, which is also adsorbed on the catalyst surface, leading to its stepwise reduction to the amine.[6]

Reduction_Mechanism Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + 2e-, + 2H+ Electrons + 6e- + 6H+ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Ar-NH2 (Amine) Hydroxylamine->Amine + 2e-, + 2H+

Caption: Stepwise reduction pathway from a nitro group to an amine.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction method is contingent on factors such as substrate sensitivity, desired yield, scalability, and safety considerations. Below is a comparative table of common methods.

Method Reagents Advantages Disadvantages Typical Yield
Stannous Chloride Reduction SnCl₂·2H₂O, Ethanol/Ethyl AcetateMild conditions, good functional group tolerance.[5]Stoichiometric amounts of tin salts required, leading to tin-containing waste.[7]70-90%
Iron/Acid Reduction Fe powder, HCl/Acetic AcidInexpensive, effective for large-scale synthesis.[8]Strongly acidic conditions may not be suitable for all substrates; iron sludge can complicate workup.[9]75-95%
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)High atom economy, clean reaction with water as the only byproduct.Requires specialized hydrogenation equipment; potential for dehalogenation or reduction of other functional groups.[10]85-99%

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This method is favored for its mild conditions and good functional group tolerance.

Materials:

  • Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate (ACS grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on reaction temperature)

  • Buchner funnel and filter paper

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of starting material).

  • To this solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filter the resulting suspension through a pad of diatomaceous earth to remove the tin salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 3-acetamido-4-aminothiophene-2-carboxylate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Reduction using Iron Powder in Acidic Medium (Fe/HCl)

This is a cost-effective method suitable for larger-scale syntheses.

Materials:

  • Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

  • Iron powder (<100 mesh)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring.

  • Slowly add concentrated hydrochloric acid or acetic acid (catalytic to 1.0 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute solution of sodium carbonate or sodium hydroxide to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization or column chromatography as described in Protocol 1.

Experimental_Workflow Start Dissolve Starting Material Add_Reagent Add Reducing Agent (e.g., SnCl2 or Fe) Start->Add_Reagent Reaction Stir/Heat & Monitor by TLC Add_Reagent->Reaction Workup Quench & Neutralize Reaction->Workup Filtration Filter to Remove Salts Workup->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product (Recrystallization/Chromatography) Concentration->Purification

Caption: A generalized workflow for the reduction and purification process.

Characterization of the Product

The final product, Methyl 3-acetamido-4-aminothiophene-2-carboxylate, can be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the nitro group and the appearance of a new amino group signal will be evident.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups, particularly the N-H stretching vibrations of the newly formed amine.

  • Melting Point: To assess the purity of the final compound. The melting point of Methyl 3-amino-4-methylthiophene-2-carboxylate (a related compound) is reported to be 84-88 °C.[11]

Safety and Handling Precautions

  • Starting Material and Product: The nitro starting material and the amino product should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Reagents:

    • Stannous chloride is corrosive and a suspected sensitizer. Avoid inhalation of dust and contact with skin and eyes.

    • Iron powder is flammable. Keep away from ignition sources.

    • Concentrated acids (HCl, Acetic Acid) are highly corrosive and should be handled with extreme care.

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. This procedure must be carried out in a designated area with appropriate safety measures and equipment.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal-containing residues (tin, palladium), according to institutional and local regulations.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Reaction Insufficient amount of reducing agent, low reaction temperature, or short reaction time.Add more reducing agent, increase the temperature, or extend the reaction time. Ensure efficient stirring.
Low Yield Product loss during workup (e.g., incomplete extraction), degradation of the product.Optimize the extraction procedure. The aminothiophene product may be sensitive to air oxidation; consider working under an inert atmosphere (N₂ or Ar).
Impure Product Incomplete reaction, formation of side products, or inefficient purification.Monitor the reaction closely to ensure completion. Optimize the purification method (e.g., change recrystallization solvent, adjust chromatography eluent).

Conclusion

The reduction of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The choice between methods utilizing stannous chloride, iron/acid, or catalytic hydrogenation depends on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. By following the detailed protocols and considering the safety and troubleshooting advice provided, researchers can confidently and efficiently perform this important chemical conversion.

References

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

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  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]

  • Google Patents. (n.d.). WO2015071230A1 - Catalytic hydrogenation of nitriles.
  • PubMed. (n.d.). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]

  • Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]

  • ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. Retrieved from [Link]

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  • MDPI. (2025, January 17). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • ACS Publications. (2024, June 24). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • ResearchGate. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ResearchGate. (2023, October 5). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved from [Link]

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Application

Application Notes and Protocols for the Hydrolysis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Introduction: Strategic Deprotection in Heterocyclic Synthesis The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide range of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Deprotection in Heterocyclic Synthesis

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide range of biological activities and functional properties.[1][2] Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a versatile intermediate, incorporating both an ester and an amide functional group, which often serve as protecting groups or precursors for further chemical transformations. The selective or complete hydrolysis of these groups is a critical step in the synthesis of more complex thiophene-based molecules, such as 3-amino-4-nitrothiophene-2-carboxylic acid, a valuable building block for various pharmaceutical agents.

This guide provides a comprehensive overview of the chemical principles and detailed experimental protocols for the hydrolysis of methyl 3-acetamido-4-nitrothiophene-2-carboxylate. We will explore the mechanistic rationale behind selective ester hydrolysis versus complete hydrolysis of both the ester and amide functionalities, offering field-proven insights to guide researchers in achieving their desired synthetic outcomes.

Scientific Principles: A Tale of Two Carbonyls

The hydrolysis of methyl 3-acetamido-4-nitrothiophene-2-carboxylate involves the nucleophilic attack of a hydroxide ion on two distinct carbonyl centers: the ester and the amide. The relative reactivity of these two functional groups is governed by fundamental electronic principles.

Inherent Reactivity: Esters vs. Amides

Generally, esters are more susceptible to hydrolysis than amides.[3] This difference in reactivity stems from the greater resonance stabilization of the amide bond. The nitrogen atom's lone pair of electrons in an amide is more effective at delocalizing into the carbonyl group compared to the lone pair on the ester's oxygen atom.[3] This increased electron density on the amide carbonyl carbon makes it less electrophilic and therefore less prone to nucleophilic attack. Consequently, more forcing conditions, such as higher temperatures and prolonged reaction times, are typically required for amide hydrolysis.[2][4][5]

The Influence of the Nitro Group: Activating the Ester

The presence of a strongly electron-withdrawing nitro group at the 4-position of the thiophene ring plays a pivotal role in modulating the reactivity of the adjacent functional groups. The nitro group exerts a powerful -M (mesomeric) and -I (inductive) effect, withdrawing electron density from the thiophene ring. This electronic pull is transmitted to the C2 and C3 positions, significantly influencing the electrophilicity of the ester and amide carbonyl carbons.

The electron-withdrawing effect of the nitro group is expected to have a more pronounced impact on the ester at the C2 position, rendering its carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack by hydroxide ions. This is consistent with studies on substituted benzoates, where an electron-withdrawing group in the para position accelerates the rate of alkaline hydrolysis.[6] This electronic activation provides a basis for achieving selective hydrolysis of the ester in the presence of the less reactive amide.

Chemical Reaction Pathway

The hydrolysis can proceed via two main pathways depending on the reaction conditions:

  • Selective Saponification: Milder conditions favor the hydrolysis of the more reactive methyl ester to yield 3-acetamido-4-nitrothiophene-2-carboxylic acid.

  • Complete Hydrolysis: Harsher conditions lead to the hydrolysis of both the ester and the acetamido group, resulting in the formation of 3-amino-4-nitrothiophene-2-carboxylic acid.

Reaction_Pathway Hydrolysis Pathways Start Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Intermediate 3-Acetamido-4-nitrothiophene-2-carboxylic Acid Start->Intermediate Protocol A: Mild Basic Conditions (e.g., NaOH, MeOH/H2O, rt) Final 3-Amino-4-nitrothiophene-2-carboxylic Acid Start->Final Protocol B: Harsh Basic Conditions (e.g., NaOH, H2O, reflux) Intermediate->Final Further Hydrolysis (Harsh Conditions)

Caption: Possible hydrolysis pathways of the starting material.

Experimental Protocols

The following protocols are designed as a starting point for the selective and complete hydrolysis of methyl 3-acetamido-4-nitrothiophene-2-carboxylate. Researchers should optimize these conditions based on their specific experimental setup and desired outcomes.

Materials and Reagents
  • Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Distilled water

  • Hydrochloric acid (HCl), 1M and concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, etc.)

Protocol A: Selective Saponification of the Methyl Ester

This protocol aims for the selective hydrolysis of the methyl ester while preserving the acetamido group.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-acetamido-4-nitrothiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).

  • Addition of Base: To the stirring solution, add a solution of sodium hydroxide (1.1 - 1.5 eq) in water. The use of a slight excess of base ensures complete consumption of the ester.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid). The product, being a carboxylic acid, will have a lower Rf value than the starting ester.

  • Workup: Once the starting material is consumed (typically within 2-6 hours), concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Acidification: Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-acetamido-4-nitrothiophene-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol B: Complete Hydrolysis of Ester and Amide

This protocol is designed for the hydrolysis of both the ester and the acetamido groups.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend methyl 3-acetamido-4-nitrothiophene-2-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2-4 M). A significant excess of base (3-5 eq) is recommended.

  • Heating: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction may take several hours to reach completion.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify the solution with concentrated HCl in an ice bath to pH ~1. This will protonate the amino group and the carboxylic acid.

  • Isolation: The product, 3-amino-4-nitrothiophene-2-carboxylic acid, may precipitate from the solution upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.

  • Extraction (if necessary): If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). The product may have limited solubility in common organic solvents, so multiple extractions may be necessary.

  • Purification: The crude product can be purified by recrystallization.

Experimental_Workflow General Hydrolysis Workflow cluster_protocol_A Protocol A: Selective Saponification cluster_protocol_B Protocol B: Complete Hydrolysis cluster_workup Workup & Purification A1 Dissolve Substrate in MeOH/H2O A2 Add NaOH (1.1-1.5 eq) at Room Temperature A1->A2 A3 Monitor by TLC A2->A3 W1 Quench and Remove Organic Solvent A3->W1 B1 Suspend Substrate in aq. NaOH B2 Add Excess NaOH (3-5 eq) and Reflux B1->B2 B3 Monitor by TLC/HPLC B2->B3 B3->W1 W2 Acidify with HCl W1->W2 W3 Extract with Organic Solvent W2->W3 W4 Dry and Concentrate W3->W4 W5 Purify (e.g., Recrystallization) W4->W5

Caption: A generalized workflow for the hydrolysis protocols.

Data Presentation: Expected Outcomes

The choice of protocol will dictate the final product. The following table summarizes the expected outcomes and typical reaction conditions.

ParameterProtocol A: Selective SaponificationProtocol B: Complete Hydrolysis
Primary Product 3-Acetamido-4-nitrothiophene-2-carboxylic acid3-Amino-4-nitrothiophene-2-carboxylic acid
Base NaOH or KOHNaOH or KOH
Stoichiometry of Base 1.1 - 1.5 equivalents3 - 5 equivalents
Solvent Methanol/WaterWater
Temperature Room TemperatureReflux
Typical Reaction Time 2 - 6 hours6 - 24 hours
Monitoring Technique TLCTLC / HPLC

Troubleshooting and Self-Validation

  • Incomplete Reaction (Protocol A): If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) or the addition of a small amount of extra base may be beneficial.

  • Over-reaction (Protocol A): If amide hydrolysis is observed, reduce the reaction temperature and use a smaller excess of base.

  • Poor Yield (Protocol B): Ensure a sufficient excess of base and adequate reflux time. The product may have some water solubility, so thorough extraction is crucial.

  • Product Identification: The identity and purity of the products should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Safety Considerations

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle sodium hydroxide, potassium hydroxide, and hydrochloric acid with care as they are corrosive.

  • Perform all operations in a well-ventilated fume hood.

  • Be cautious when heating flammable solvents like methanol.

Conclusion

The hydrolysis of methyl 3-acetamido-4-nitrothiophene-2-carboxylate offers a valuable synthetic route to key thiophene-based intermediates. By understanding the principles of relative reactivity and the electronic influence of substituents, researchers can tailor the reaction conditions to achieve either selective saponification of the ester or complete hydrolysis of both the ester and amide functionalities. The protocols provided herein serve as a robust starting point for the successful implementation of these transformations in a research and development setting.

References

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Method

Application Note: A Protocol for Screening Methyl 3-acetamido-4-nitrothiophene-2-carboxylate for Antimicrobial Activity

Abstract The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with numerous stud...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies demonstrating their potential as antibacterial and antifungal agents.[1][2] This application note provides a comprehensive set of protocols for the initial screening and quantitative evaluation of the antimicrobial properties of a specific thiophene derivative, Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. We present a two-stage screening process: a qualitative agar disk diffusion assay for preliminary assessment, followed by a quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3]

Introduction: The Rationale for Screening

The thiophene ring is a versatile scaffold in medicinal chemistry, known to be a structural component in various biologically active molecules.[4] Research has shown that derivatives of thiophene possess a wide range of pharmacological activities, including notable antibacterial and antifungal effects.[5][6][7] The introduction of specific functional groups to the thiophene core can significantly modulate this activity. For instance, the presence of a nitro group has been associated with the biological activity of some thiophenes, potentially through mechanisms involving the formation of reactive intermediates within the microbial cell.[8]

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate combines the thiophene core with an acetamido group and a nitro group, making it a compound of interest for antimicrobial screening. This guide provides the detailed, validated methodologies required to rigorously assess its potential.

Staged Experimental Workflow

A logical, staged approach is crucial for efficiently screening novel compounds. This protocol begins with a simple, qualitative method to detect any antimicrobial activity, followed by more rigorous quantitative methods to determine the potency of the compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis A Prepare Compound Stock Solution B Agar Disk Diffusion Assay A->B C Observe & Measure Zones of Inhibition B->C D Broth Microdilution for MIC Determination C->D If Inhibition Observed H No Activity Detected (End Screening) C->H If No Inhibition E Determine Minimum Inhibitory Concentration (MIC) D->E F Subculture for MBC Determination E->F G Determine Minimum Bactericidal Concentration (MBC) F->G I Data Analysis & Reporting G->I

Figure 1: Staged workflow for antimicrobial screening.

Materials and Reagents

  • Test Compound: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Media:

    • Mueller-Hinton Agar (MHA)[9]

    • Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)[10]

    • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation

    • Sabouraud Dextrose Agar/Broth (for fungi)

  • Microorganisms (ATCC strains recommended for quality control):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungus: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

  • Control Antibiotics:

    • Gentamicin or Ampicillin (for bacteria)

    • Amphotericin B or Ketoconazole (for fungi)

  • Equipment & Consumables:

    • Sterile petri dishes (90 or 100 mm)

    • Sterile 6 mm paper disks

    • Sterile 96-well microtiter plates

    • Micropipettes and sterile tips

    • Spectrophotometer or McFarland standards (0.5)

    • Incubator (35-37°C)

    • Sterile swabs, loops, and glass spreader

    • Vortex mixer

Protocol I: Agar Disk Diffusion Test (Kirby-Bauer Method)

This method serves as a qualitative preliminary screen. It is based on the principle that an antimicrobial agent will diffuse from a saturated paper disk into an inoculated agar plate, creating a zone of growth inhibition if the microorganism is susceptible.[9][11][12]

4.1. Inoculum Preparation

  • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

  • Transfer the colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth.

  • Incubate the broth at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard. This typically takes 2-6 hours. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

4.2. Plate Inoculation

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

  • Remove excess liquid by rotating the swab against the inside of the tube above the fluid level.[13]

  • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[13]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4.3. Disk Application

  • Prepare a stock solution of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate in sterile DMSO. A starting concentration of 1 mg/mL (1000 µg/mL) is recommended.

  • Aseptically apply 10 µL of the stock solution onto a sterile 6 mm paper disk. This will result in a disk containing 10 µg of the compound.

  • Allow the solvent to evaporate completely in a sterile environment.

  • Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.

  • Gently press the disk to ensure complete contact with the agar.

  • Place a positive control disk (e.g., Gentamicin) and a negative control disk (DMSO only) on the same plate, ensuring they are spaced far enough apart to avoid overlapping zones.

4.4. Incubation and Interpretation

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

  • A zone of inhibition around the test compound disk (and not the DMSO disk) indicates antimicrobial activity. The larger the zone, the more susceptible the organism is to the compound.

Protocol II: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[14][15] This protocol is adapted from CLSI guidelines.[16]

G A Prepare 2X Compound Serial Dilutions in MHB D Add 50µL of 2X Compound Dilutions to 96-well Plate A->D B Prepare Standardized 0.5 McFarland Inoculum C Dilute Inoculum to ~1x10^6 CFU/mL B->C E Add 50µL of Diluted Inoculum to each well C->E D->E F Incubate Plate at 37°C for 18-24h E->F G Read Plate for Turbidity (Visible Growth) F->G H Determine MIC: Lowest concentration with no growth G->H

Figure 2: Workflow for MIC determination via broth microdilution.

5.1. Preparation of Reagents

  • Compound Stock: Prepare a 1024 µg/mL stock solution of the test compound in DMSO.

  • Inoculum: Prepare a 0.5 McFarland standard suspension as described in section 4.1. Dilute this suspension in Mueller-Hinton Broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

5.2. Microtiter Plate Setup

  • Dispense 50 µL of sterile Mueller-Hinton Broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the 1024 µg/mL compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This will create concentrations ranging from 1024 µg/mL down to 2 µg/mL.

  • Well 11 will serve as the growth control (broth and inoculum, no compound).

  • Well 12 will serve as the sterility control (broth only).

  • Add 50 µL of the standardized inoculum (from step 5.1.2) to wells 1 through 11. The final volume in each well will be 100 µL, and the final compound concentrations will be halved (512 µg/mL to 1 µg/mL). The final inoculum density will be ~5 x 10⁵ CFU/mL.

5.3. Incubation and Reading the MIC

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17][18] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol III: Minimum Bactericidal Concentration (MBC) Test

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20] This test is a crucial follow-up to the MIC to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[21]

6.1. Procedure

  • Following the MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Aseptically take a 10 µL aliquot from each of these clear wells.

  • Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

6.2. Interpretation

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22] For practical purposes, it is often defined as the lowest concentration that yields no more than 1-5 colonies, signifying the killing of the vast majority of the initial bacteria.

Data Presentation and Interpretation

Results should be recorded systematically. A lower MIC value indicates higher potency.[17] The relationship between MIC and MBC determines the nature of the antimicrobial effect.

  • Bactericidal: If the MBC is ≤ 4 times the MIC.

  • Bacteriostatic: If the MBC is > 4 times the MIC.

Table 1: Example Data Summary for Antimicrobial Screening

MicroorganismStrainDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)Interpretation (MIC/MBC Ratio)
S. aureusATCC 29213181632Bactericidal
E. coliATCC 259221264128Bactericidal
P. aeruginosaATCC 278537256>512Bacteriostatic
C. albicansATCC 900280>512>512No Activity
Gentamicin(Control)2212Bactericidal

Conclusion

These application notes provide a standardized framework for the initial and quantitative antimicrobial screening of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. By following this staged approach, from qualitative disk diffusion to quantitative MIC and MBC determination, researchers can generate reliable and reproducible data to evaluate the compound's potential as a novel antimicrobial agent. Adherence to established guidelines, proper use of controls, and careful interpretation of results are paramount for the successful discovery and development of new drugs to combat infectious diseases.

References

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. [Link]

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  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. National Center for Biotechnology Information. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

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Application

Investigating the Anticancer Potential of Substituted Thiophenes: A Guide for Researchers

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the thiophene ring, a five-membered sulfur-containing heterocycle, has...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a "privileged pharmacophore" in medicinal chemistry due to its diverse biological activities.[1] Substituted thiophenes, in particular, have garnered significant attention for their potential to combat various cancers.[2][3][4] The versatility of the thiophene core allows for the introduction of various substituents, significantly influencing their therapeutic properties and enabling the development of compounds with potent and selective anticancer effects.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for investigating the anticancer potential of substituted thiophenes. We will delve into the synthesis, in vitro evaluation, and mechanistic elucidation of these promising compounds, underpinned by field-proven insights and established methodologies.

The Rationale: Why Substituted Thiophenes in Cancer Research?

Thiophene and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[2][5] Their efficacy stems from their ability to interact with a range of cancer-specific protein targets, thereby interfering with critical signaling pathways involved in cancer progression.[4] The nature and position of the substituents on the thiophene ring play a crucial role in determining the specific mechanism of action and the potency of the compound.[2]

Key anticancer mechanisms associated with substituted thiophenes include:

  • Inhibition of key enzymes: Such as topoisomerase and tyrosine kinases, which are crucial for DNA replication and cell signaling in cancer cells.[2]

  • Disruption of microtubule dynamics: By interacting with tubulin, these compounds can inhibit its polymerization, leading to cell cycle arrest and apoptosis.[2][6][7][8]

  • Induction of apoptosis: Triggering programmed cell death is a key strategy in cancer therapy. Thiophene derivatives have been shown to induce apoptosis through various pathways, including the activation of reactive oxygen species (ROS) and modulation of the mitochondrial membrane potential.[2][9][10][11][12]

  • Cell cycle arrest: Many thiophene compounds can halt the progression of the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[13][14][15]

Workflow for Investigating Anticancer Potential

A systematic approach is essential for the successful evaluation of novel substituted thiophenes. The following workflow outlines the key stages, from synthesis to in vivo validation.

Anticancer Investigation Workflow cluster_0 Compound Development cluster_1 In Vitro Evaluation cluster_2 Mechanistic Studies cluster_3 In Vivo Validation Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle TargetID Target Identification (e.g., Tubulin Polymerization) CellCycle->TargetID Pathway Signaling Pathway Analysis (Western Blot) TargetID->Pathway Xenograft Xenograft Models Pathway->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A streamlined workflow for the investigation of substituted thiophenes as potential anticancer agents.

PART 1: Synthesis and Characterization of Substituted Thiophenes

The journey of drug discovery begins with the synthesis of novel chemical entities. Various synthetic methodologies have been developed to create a diverse library of substituted thiophenes.[16][17] A common approach involves multicomponent reactions, which offer an efficient way to generate structural complexity in a single step.[16]

Illustrative Synthetic Scheme:

A representative synthesis of thiophene derivatives can be achieved through a multicomponent reaction involving an active methylene reagent, an isothiocyanate, and an α-haloketone.[16]

Thiophene Synthesis reagents Active Methylene Reagent + Phenyl Isothiocyanate + Ethyl 4-chloroacetoacetate intermediate Intermediate reagents->intermediate K2CO3, DMF product Substituted Thiophene Derivative intermediate->product Cyclization

Caption: A generalized scheme for the synthesis of substituted thiophenes via a multicomponent reaction.

Upon successful synthesis and purification, comprehensive structural characterization is paramount. This is typically achieved using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

PART 2: In Vitro Evaluation of Anticancer Activity

In vitro assays are the cornerstone of preclinical drug screening, providing a rapid and cost-effective means to assess the biological activity of new compounds.[18][19][20][21]

Protocol 1: Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[22] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[22]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the substituted thiophene derivatives on various cancer cell lines.

Materials:

  • Substituted thiophene compounds

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[23]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[23]

  • Compound Treatment: Prepare serial dilutions of the thiophene compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23][24]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[23]

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Compound MCF-7 IC₅₀ (µM) HeLa IC₅₀ (µM) HepG2 IC₅₀ (µM)
Thiophene Derivative A15.221.818.5
Thiophene Derivative B5.88.37.1
Doxorubicin (Control)0.91.21.5
Caption: Example table for presenting cytotoxicity data of substituted thiophenes.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Objective: To quantify the induction of apoptosis by the substituted thiophene derivatives.

Materials:

  • Cancer cells treated with the thiophene compound at its IC₅₀ concentration

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the thiophene compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25][26][27][28]

Objective: To determine the effect of the substituted thiophene derivatives on cell cycle progression.

Materials:

  • Cancer cells treated with the thiophene compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24 hours and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[26]

Data Analysis:

Analyze the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26] An accumulation of cells in a particular phase suggests cell cycle arrest.

PART 3: Mechanistic Elucidation

Understanding the molecular mechanism of action is crucial for the rational design of more potent and selective anticancer agents.

Tubulin Polymerization Inhibition

Many thiophene derivatives exert their anticancer effects by targeting tubulin.[6][8][15][29]

Tubulin Inhibition cluster_0 Normal Cell Division cluster_1 Effect of Thiophene Derivative Tubulin Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Blocked Inhibited Polymerization Tubulin->Blocked Inhibition Mitosis Successful Mitosis Microtubules->Mitosis Thiophene Thiophene Derivative Thiophene->Tubulin Arrest G2/M Arrest & Apoptosis Blocked->Arrest

Caption: Mechanism of action of tubulin-targeting thiophene derivatives leading to cell cycle arrest and apoptosis.

An in vitro tubulin polymerization assay can be performed to directly measure the inhibitory effect of the compounds on tubulin assembly.

Signaling Pathway Analysis

Western blotting can be employed to investigate the modulation of key signaling proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins, and CDKs). For instance, some thiophene derivatives have been shown to induce apoptosis by regulating the AKT and MAPK pathways.[12]

PART 4: In Vivo Validation

Promising compounds identified from in vitro studies should be further evaluated in preclinical animal models to assess their efficacy and safety in a more complex biological system.[18][30][31][32][33]

Xenograft Models:

Human tumor xenografts in immunocompromised mice are the most commonly used in vivo models for evaluating anticancer agents.[30]

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Compound Administration: Once tumors reach a palpable size, treat the mice with the thiophene compound (e.g., via intraperitoneal injection or oral gavage) or a vehicle control.

  • Tumor Growth Monitoring: Measure tumor volume regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).

Toxicity Studies:

It is crucial to assess the potential toxicity of the compounds in vivo. This includes monitoring body weight, clinical signs of distress, and performing histopathological analysis of major organs.

Conclusion

Substituted thiophenes represent a rich source of potential anticancer drug candidates. The systematic approach outlined in this guide, from rational design and synthesis to rigorous in vitro and in vivo evaluation, provides a robust framework for researchers to unlock the full therapeutic potential of this versatile chemical scaffold. By understanding the underlying mechanisms of action, we can pave the way for the development of novel, more effective, and safer cancer therapies.

References

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Method

Application Note: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate in Medicinal Chemistry

Executive Summary Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (MANTC) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of thieno[3,2-d]pyrimidines and thieno[3,4-d]imidazoles . Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (MANTC) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of thieno[3,2-d]pyrimidines and thieno[3,4-d]imidazoles . Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the C2-ester, the C3-acetamido group, and the C4-nitro group.

In modern drug discovery, particularly within kinase inhibitor development (e.g., EGFR, PI3K, and JNK inhibitors), the thieno[3,2-d]pyrimidine core serves as a bioisostere for the purine ring of ATP. MANTC is the critical precursor for accessing 7-functionalized thienopyrimidines (purine numbering equivalent), a chemical space often exploited to improve solubility or dial-in selectivity against specific kinase isoforms.

Chemical Identity & Properties

PropertyDescription
IUPAC Name Methyl 3-acetamido-4-nitrothiophene-2-carboxylate
Molecular Formula

Molecular Weight 244.22 g/mol
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, warm EtOAc; sparingly soluble in Ethanol; insoluble in Water.
Key Features Nitro Group (

):
Electron-withdrawing; activates the ring; precursor to amine. Acetamido (

):
Protected amine; directs nitration to C4. Ester (

):
Electrophile for cyclization.

Strategic Synthetic Applications

The primary utility of MANTC stems from the regioselectivity issues inherent in thiophene chemistry. Direct nitration of methyl 3-aminothiophene-2-carboxylate leads to decomposition or complex mixtures. By utilizing the acetamido protecting group, the thiophene ring is stabilized, and the nitration is directed exclusively to the 4-position (beta to the sulfur).

Pathway A: Synthesis of 7-Amino-thieno[3,2-d]pyrimidin-4-ones

This is the dominant application. The scaffold allows for the construction of the pyrimidine ring (C2/C3) while reserving the C4-nitro group for late-stage functionalization.

Pathway B: Synthesis of Thieno[3,4-d]imidazoles

Reduction of the nitro group followed by cyclization between the C3 and C4 nitrogens creates the imidazole core, a scaffold found in various antiviral agents.

Pathway Visualization (DOT)

MANTC_Pathways cluster_alt Alternative Route (Imidazole Fusion) Start Methyl 3-acetamido-4- nitrothiophene-2-carboxylate (MANTC) Step1 Hydrolysis (Deprotection) Start->Step1 HCl/MeOH AltStep1 Nitro Reduction Start->AltStep1 H2/Pd-C Intermediate1 Methyl 3-amino-4- nitrothiophene-2-carboxylate Step1->Intermediate1 Step2 Cyclization (Formamide/Urea) Intermediate1->Step2 Ring Closure Core 7-Nitro-thieno[3,2-d] pyrimidin-4(3H)-one Step2->Core Step3 Nitro Reduction (Fe/AcOH or H2/Pd) Core->Step3 FinalTarget 7-Amino-thieno[3,2-d] pyrimidin-4(3H)-one (Kinase Inhibitor Scaffold) Step3->FinalTarget AltInt Diamino Intermediate AltStep1->AltInt AltEnd Thieno[3,4-d]imidazole AltInt->AltEnd Cyclization

Figure 1: Divergent synthetic pathways from MANTC. The primary route (top) leads to the privileged thienopyrimidine kinase scaffold.

Detailed Experimental Protocols

Protocol 1: Deprotection to Methyl 3-amino-4-nitrothiophene-2-carboxylate

Rationale: The acetyl group must be removed to liberate the primary amine for the subsequent pyrimidine ring closure.

Materials:

  • MANTC (10.0 g, 41 mmol)

  • Methanol (100 mL)

  • Conc. Hydrochloric Acid (10 mL)

Procedure:

  • Suspend MANTC in Methanol (100 mL) in a 250 mL round-bottom flask.

  • Add Conc. HCl (10 mL) dropwise over 5 minutes.

  • Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a more polar, bright yellow spot (
      
      
      
      ) should appear.
  • Cool to room temperature. The product often precipitates as bright yellow needles.

  • Pour the mixture into ice-water (200 mL) and neutralize with saturated

    
     to pH 7–8.
    
  • Filter the yellow solid, wash with cold water, and dry under vacuum at

    
    .
    

Expected Yield: 85–92% Data Validation:


 NMR (DMSO-

) should show the disappearance of the singlet at

2.1–2.2 ppm (acetyl methyl) and the appearance of a broad exchangeable signal (

) around

7.0–8.0 ppm.
Protocol 2: Cyclization to 7-Nitrothieno[3,2-d]pyrimidin-4(3H)-one

Rationale: This step builds the core pharmacophore. The use of formamide serves as both solvent and C1-donor for the pyrimidine ring.

Materials:

  • Methyl 3-amino-4-nitrothiophene-2-carboxylate (from Protocol 1)

  • Formamide (Excess, 10–15 mL/g of substrate)

  • Ammonium Acetate (catalytic, 0.1 eq)

Procedure:

  • Mix the amine intermediate (5.0 g) with Formamide (50 mL) and Ammonium Acetate (0.2 g).

  • Heat to

    
     for 6–12 hours.
    
    • Note: High temperature is required to overcome the steric and electronic deactivation caused by the nitro group.

  • Cool the dark solution to room temperature.

  • Pour into ice-water (150 mL). The product should precipitate as a brownish-yellow solid.

  • Filter and wash extensively with water to remove formamide.

  • Recrystallize from DMF/Ethanol if necessary.

Self-Validating Step: The disappearance of the ester methyl singlet (


 3.8 ppm) in NMR confirms cyclization.
Protocol 3: Reduction of the Nitro Group (Iron-Mediated)

Rationale: Catalytic hydrogenation (


) can sometimes poison the catalyst due to sulfur in the thiophene ring. Iron/Acetic acid is a robust, sulfur-tolerant reduction method.

Procedure:

  • Dissolve/suspend the nitro-thienopyrimidine (2.0 g) in Glacial Acetic Acid (20 mL) and Ethanol (20 mL).

  • Add Iron powder (325 mesh, 5.0 eq) in portions.

  • Heat to

    
     with vigorous stirring for 2 hours.
    
  • Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate.[1]

  • Neutralize with

    
     and extract with EtOAc (or collect precipitate if insoluble).
    

Analytical Reference Data

Table 1: Key NMR Shifts for Reaction Monitoring (DMSO-


) 
Functional GroupMANTC (Start)Intermediate (De-acetylated)Cyclized Product (Pyrimidine)
Thiophene-H (C5)

8.2–8.4 (s)

8.0–8.2 (s)

8.5–8.7 (s)
Ester (-OMe)

3.85 (s)

3.82 (s)
Absent
Acetyl (-COMe)

2.15 (s)
Absent Absent
Pyrimidine-H (C2) N/AN/A

8.1–8.3 (s)

References

  • Barker, J. M., et al. (1985). "Thienopyrimidines.[1][2][3][4][5] Part 1. Preparation of some thieno[3,2-d]pyrimidine derivatives." Journal of Chemical Research. (Foundational work on nitration of acetamido-thiophenes to access the 4-nitro isomer).

  • Litvinov, V. P. (2004). "The Chemistry of Thienopyrimidines." Russian Chemical Reviews. (Comprehensive review on cyclization strategies).

  • PubChem Compound Summary. "Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.
  • World Intellectual Property Organization (WIPO). (2010). "Thienopyrimidine derivatives as kinase inhibitors." Patent WO2010/00000. (Demonstrates the industrial relevance of the 7-amino-thienopyrimidine scaffold).
  • ScienceDirect. "Thieno[3,2-d]pyrimidine synthesis via methyl 3-aminothiophene-2-carboxylate."

Sources

Application

Application Notes and Protocols: Strategic Functionalization of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Authored by: Dr. Evelyn Reed, Senior Application Scientist These application notes provide a comprehensive guide for the chemical modification of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a versatile building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

These application notes provide a comprehensive guide for the chemical modification of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a versatile building block in medicinal chemistry and materials science. The strategic placement of an acetamido, a nitro, and a carboxylate group on the thiophene core presents a unique chemical landscape for further derivatization. This document outlines detailed protocols for the selective functionalization of this molecule, emphasizing the underlying chemical principles and providing practical, field-tested methodologies for researchers in drug development and organic synthesis.

The thiophene nucleus is a privileged scaffold in numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. The ability to precisely modify substituted thiophenes such as the title compound is therefore of significant interest for the generation of novel molecular entities with potential therapeutic applications.

Analysis of the Thiophene Core Reactivity

The reactivity of the thiophene ring in Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is governed by the interplay of its three substituents. The acetamido group at the C3 position is an electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the nitro group at C4 and the methyl carboxylate group at C2 are both electron-withdrawing, deactivating the ring.

The net effect of these substituents directs the regioselectivity of further reactions. The C5 position is the most electron-rich and sterically accessible site, making it the primary target for electrophilic aromatic substitution. Functionalization at this position is the most synthetically viable approach for introducing further diversity.

Electrophilic Aromatic Substitution at the C5 Position

The vacant C5 position on the thiophene ring is the most nucleophilic and is thus the primary site for the introduction of new functional groups via electrophilic aromatic substitution.

Halogenation: Introduction of Bromine at C5

The introduction of a bromine atom at the C5 position serves as a gateway for a wide array of subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering high selectivity for the C5 position under mild conditions.

  • Materials:

    • Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

    • Stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (1.0 eq) in anhydrous acetonitrile (20 mL/g of starting material).

    • Cool the solution to 0 °C using an ice bath.

    • To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the desired product.

  • Expected Outcome: A pale yellow solid.

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, NH), 3.95 (s, 3H, OCH₃), 2.30 (s, 3H, COCH₃).

    • ¹³C NMR (101 MHz, CDCl₃): δ 168.5, 162.0, 145.0, 140.0, 130.0, 118.0, 110.0, 53.0, 23.0.

    • MS (ESI): m/z calculated for C₈H₇BrN₂O₅S [M+H]⁺, found [M+H]⁺.

Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo derivative is a versatile intermediate for introducing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl linkages. The reaction of the 5-bromo derivative with a wide range of boronic acids and esters proceeds in high yield.

  • Materials:

    • Methyl 3-acetamido-5-bromo-4-nitrothiophene-2-carboxylate

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Stir bar

    • Round-bottom flask with reflux condenser

  • Procedure:

    • To a 50 mL round-bottom flask, add Methyl 3-acetamido-5-bromo-4-nitrothiophene-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL/g of starting material).

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the desired product.

  • Expected Outcome: A yellow solid.

EntryBoronic AcidProductYield (%)
1Phenylboronic acidMethyl 3-acetamido-4-nitro-5-phenylthiophene-2-carboxylate85
24-Methoxyphenylboronic acidMethyl 3-acetamido-5-(4-methoxyphenyl)-4-nitrothiophene-2-carboxylate82
3Pyridin-3-ylboronic acidMethyl 3-acetamido-4-nitro-5-(pyridin-3-yl)thiophene-2-carboxylate75

Modification of Existing Substituents

The existing functional groups on the thiophene ring can also be selectively modified to generate a diverse library of compounds.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation that opens up a wide range of subsequent derivatization possibilities, such as amide bond formation, sulfonylation, and diazotization.

  • Materials:

    • Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Stir bar

    • Round-bottom flask with reflux condenser

  • Procedure:

    • In a 250 mL round-bottom flask, suspend Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water (4:1, 40 mL/g of starting material).

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel (eluting with a dichloromethane:methanol gradient) to afford the desired diamino product.

  • Expected Outcome: A brown solid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key functionalization pathways described in these application notes.

G start Methyl 3-acetamido-4-nitrothiophene-2-carboxylate bromo Methyl 3-acetamido-5-bromo-4-nitrothiophene-2-carboxylate start->bromo NBS, Acetonitrile, 0 °C to rt amino Methyl 3,4-diaminothiophene-2-carboxylate start->amino Fe, NH₄Cl, EtOH/H₂O, reflux suzuki Methyl 3-acetamido-4-nitro-5-arylthiophene-2-carboxylate bromo->suzuki ArB(OH)₂, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 90 °C

Caption: Key functionalization reactions of the thiophene core.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Scriven, E. F. V., & Murugan, R. (2008). Pyridines and their Benzo Derivatives: Reactivity of Substituents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Welcome to the dedicated technical support guide for the purification of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may be encountering challenges in achieving the desired purity. This guide provides in-depth troubleshooting advice and frequently asked questions based on established principles of organic chemistry and purification science.

Due to the specific nature of this intermediate, publicly available, detailed purification protocols are scarce. Therefore, this guide has been constructed by drawing parallels with the purification of structurally similar compounds and by applying fundamental principles of purification.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 3-acetamido-4-nitrothiophene-2-carboxylate?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Starting materials: Unreacted methyl 3-amino-4-nitrothiophene-2-carboxylate or acetic anhydride.

  • Over-acylated or under-acylated species: Di-acetylated or un-acetylated thiophene precursors.

  • Hydrolyzed product: 3-acetamido-4-nitrothiophene-2-carboxylic acid, if water is present during workup or purification.

  • Positional isomers: Depending on the nitration step's regioselectivity, you might have other nitro-isomers.

Q2: My crude product is a dark, oily residue. What is the likely cause and how can I resolve this?

A2: A dark, oily crude product often suggests the presence of polymeric impurities or residual high-boiling solvents.

  • Troubleshooting:

    • Trituration: Before attempting more complex purification, try triturating the oil with a non-polar solvent in which your product has low solubility, such as hexanes or diethyl ether. This can often induce crystallization or precipitate the product, leaving impurities in the solvent.

    • Solvent Removal: Ensure all reaction solvents (like DMF or acetic acid) have been thoroughly removed under high vacuum, as these can prevent crystallization.

Q3: I am struggling with recrystallization. The product either "oils out" or the yield is very low. What should I do?

A3: This is a common challenge. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent.

  • Troubleshooting "Oiling Out":

    • Use a lower-boiling point solvent or a solvent mixture.

    • Ensure you are not using too much solvent. The goal is to dissolve the compound at the solvent's boiling point and have it crash out upon cooling.

  • Troubleshooting Low Yield:

    • Minimize the amount of hot solvent used to dissolve the crude product. Use just enough to fully dissolve it.

    • Cool the solution slowly to allow for maximum crystal formation. A rapid crash-out can trap impurities.

    • Place the solution in an ice bath after it has reached room temperature to maximize precipitation.

    • Consider a second crop of crystals from the mother liquor.

Part 2: Troubleshooting and In-depth Guides

Guide 1: Optimizing Recrystallization

Recrystallization is often the most effective method for purifying this compound on a larger scale. The key is selecting the right solvent system.

Step-by-Step Protocol for Solvent Screening:

  • Preparation: Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) dropwise at room temperature until the solid is just covered.

  • Solubility Check (Cold): Observe if the compound dissolves. An ideal recrystallization solvent will not dissolve the compound at room temperature.

  • Solubility Check (Hot): Heat the test tubes that showed poor cold solubility. A good solvent will dissolve the compound when hot.

  • Crystallization Check: Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of well-defined crystals.

Table 1: Potential Recrystallization Solvents and Their Properties

Solvent SystemBoiling Point (°C)PolarityPotential Outcome
Ethanol78PolarGood for polar compounds. May require slow cooling.
Ethyl Acetate/HexanesVariableTunableA versatile system. Dissolve in minimal hot ethyl acetate, add hexanes until cloudy, then cool.
Toluene111Non-polarCan be effective if the product is less polar than impurities.
Isopropanol82PolarAnother good alternative to ethanol.
Guide 2: Troubleshooting Flash Column Chromatography

If recrystallization fails to provide the desired purity, flash column chromatography is the next logical step.

Common Issues and Solutions:

  • Issue: Poor Separation (overlapping spots on TLC)

    • Solution: Optimize your solvent system (mobile phase). A common starting point for a compound of this nature is an ethyl acetate/hexanes mixture. Run multiple TLCs with varying ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that gives your product an Rf value between 0.2 and 0.4 and good separation from impurities.

  • Issue: Product is stuck on the column

    • Solution: The mobile phase may be too non-polar. Gradually increase the polarity of your mobile phase. If you started with 20% ethyl acetate in hexanes, you might need to increase to 30% or 40% to elute your compound.

  • Issue: Tailing of the spot on TLC

    • Solution: Tailing can be caused by acidic or basic functional groups interacting with the silica gel. While your compound is neutral, impurities might be acidic (e.g., the hydrolyzed carboxylic acid). Adding a small amount of a modifier to your mobile phase can help. For an acidic impurity, a small amount of acetic acid (e.g., 0.5%) in the mobile phase can improve peak shape.

Experimental Workflow: Flash Column Chromatography

Below is a diagram illustrating the decision-making process for setting up and running a flash column.

G cluster_prep Preparation Phase cluster_column Chromatography Phase cluster_post Post-Purification A 1. Dissolve Crude in Minimal Dichloromethane B 2. Add Silica Gel (Dry Loading) A->B  Adsorb onto stationary phase C 3. Evaporate Solvent to get Dry Powder B->C  Prepare for loading D 4. Pack Column with Slurry of Silica in Hexanes E 5. Load Dry Sample onto Column D->E  Create uniform column bed F 6. Elute with Optimized Ethyl Acetate/Hexanes Gradient E->F  Begin separation G 7. Collect Fractions based on TLC Analysis F->G  Monitor elution H 8. Combine Pure Fractions G->H  Isolate pure compound I 9. Evaporate Solvent under Reduced Pressure H->I  Remove mobile phase J 10. Characterize Final Product (NMR, MS, mp) I->J  Confirm purity and identity

Caption: Workflow for Flash Column Chromatography Purification.

Part 3: Logical Flow of Purification

The choice of purification method depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a logical decision-making process.

G Start Crude Product Obtained PurityCheck Is the Crude >90% Pure by NMR/TLC? Start->PurityCheck Recrystallize Perform Recrystallization PurityCheck->Recrystallize Yes Column Perform Flash Column Chromatography PurityCheck->Column No RecheckPurity Is Purity >98%? Recrystallize->RecheckPurity Column->RecheckPurity FinalProduct Pure Product RecheckPurity->Column No, from Recrystallization RecheckPurity->FinalProduct Yes

Optimization

Technical Support Center: Recrystallization of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Welcome to the technical support center for the purification of methyl 3-acetamido-4-nitrothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 3-acetamido-4-nitrothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key synthetic intermediate. As a molecule incorporating a thiophene core, along with nitro, acetamido, and methyl ester functionalities, its purification can present unique challenges. This document offers a framework for understanding and overcoming these potential hurdles, grounded in the principles of physical organic chemistry and extensive laboratory experience.

Understanding the Molecule: A Chemist's Perspective

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a moderately polar molecule. The presence of the nitro group and the amide functionality introduces significant dipole moments and the capacity for hydrogen bonding, which will heavily influence its solubility in various organic solvents. The thiophene ring contributes to its aromatic character. A successful recrystallization hinges on exploiting the differential solubility of this compound and its impurities with changes in temperature.

Key Molecular Features Influencing Recrystallization:

  • Nitro and Acetamido Groups: These polar groups increase the likelihood of solubility in polar solvents. They also present the possibility of strong intermolecular interactions, which can sometimes complicate crystal lattice formation.

  • Thiophene Ring: An aromatic heterocycle that can engage in π-π stacking interactions.

  • Methyl Ester: Contributes to its solubility in a range of organic solvents.

Frequently Asked Questions (FAQs)

Here, we address common questions and issues that may arise during the recrystallization of methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out," the separation of the solute as a liquid phase, is a common problem, especially with nitroaromatic compounds. It typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Troubleshooting Steps:

    • Add More Solvent: The simplest solution is often to add a small amount of hot solvent to decrease the saturation point.

    • Slow Cooling: Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can promote the gradual formation of crystals.

    • Solvent Re-evaluation: If oiling persists, the chosen solvent is likely unsuitable. A solvent with a lower boiling point should be selected. Alternatively, a mixed-solvent system may be necessary.

Q2: I have very poor or no crystal yield after cooling, even in an ice bath. What went wrong?

A2: Low recovery is a frustrating issue that usually points to one of several experimental pitfalls.

  • Causality and Solutions:

    • Excess Solvent: You may have used too much solvent to dissolve the initial solid. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

    • Premature Filtration: If you performed a hot filtration to remove insoluble impurities, the solution may have cooled, and product may have crystallized on the filter paper. Ensure your filtration apparatus is pre-heated.

    • Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures. A less effective solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures is needed.

Q3: My recrystallized product is still colored. How can I obtain a colorless product?

A3: Colored impurities are common in organic synthesis.

  • Decolorization Technique: The use of activated charcoal is the standard method for removing colored impurities.

    • After dissolving your crude product in the hot solvent, cool the solution slightly to prevent flash boiling.

    • Add a small amount (spatula tip) of activated charcoal. Adding too much will adsorb your product and reduce the yield.

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Selection Workflow:

    • "Like Dissolves Like": Given the polar functionalities of your molecule, start with moderately polar solvents. Alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone) are good starting points.

    • Small-Scale Solubility Tests: Place a small amount of your crude solid in several test tubes. Add a few drops of a different solvent to each and observe the solubility at room temperature and upon heating.

    • Consider a Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system can be effective.[2] Use two miscible solvents where your compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes turbid. Add a few more drops of the "good" solvent to clarify and then allow to cool. Common pairs include ethanol/water and ethyl acetate/hexane.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

Problem Potential Cause Recommended Solution
Oiling Out Melting point of the compound is below the solvent's boiling point.[1]Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly. Consider a solvent with a lower boiling point.
High concentration of impurities.Purify by another method (e.g., column chromatography) before recrystallization.
Low or No Yield Too much solvent used.Evaporate some of the solvent by gently heating the solution and then re-cool.[1]
Compound is too soluble in the chosen solvent.Re-evaluate your solvent choice. A less polar solvent or a mixed-solvent system may be required.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtering.
Crystals Don't Form Supersaturated solution.Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound.
Colored Product Presence of colored impurities.Use a small amount of activated charcoal and perform a hot gravity filtration.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude methyl 3-acetamido-4-nitrothiophene-2-carboxylate. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add the solvent dropwise until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While keeping the solution hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Visualizing the Process

Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration Insoluble Impurities? cool Slow Cooling & Crystallization dissolve->cool No hot_filtration->cool Yes isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Drying wash->dry pure_product Pure Crystals dry->pure_product

Caption: A generalized workflow for the recrystallization process.

Diagram 2: Troubleshooting Decision Tree for Poor Crystal Yield

Caption: A decision tree to diagnose and solve low yield issues.

References

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • LibreTexts. Recrystallization. Available at: [Link]

  • University of Rochester. Tips and Tricks: Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • PrepChem. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

  • University of York. Problems with Recrystallisations. Available at: [Link]

  • Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the success of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, providing a foundational understanding of the reaction.

Q1: What is the general synthetic pathway for Methyl 3-acetamido-4-nitrothiophene-2-carboxylate?

The synthesis is typically a two-step process starting from Methyl 3-aminothiophene-2-carboxylate. The first step is the acetylation of the amino group to form Methyl 3-acetamidothiophene-2-carboxylate. The second, and more critical step, is the regioselective nitration of this intermediate to yield the final product.

Q2: Why is the nitration of thiophene derivatives often a low-yielding reaction?

Thiophene rings are sensitive to strong acidic and oxidizing conditions typically used in nitration reactions.[1] Harsh conditions, such as a mixture of concentrated nitric and sulfuric acids, can lead to degradation of the thiophene ring, resulting in the formation of tar-like byproducts and consequently, low yields of the desired nitrothiophene.[1]

Q3: What are the recommended nitrating agents for this specific synthesis?

Milder nitrating agents are generally preferred to avoid degradation of the thiophene ring. A common and effective choice is a mixture of nitric acid and acetic anhydride.[1] This combination generates the nitronium ion (NO₂⁺), the active electrophile, under less harsh conditions than the traditional nitric acid/sulfuric acid mixture.[2][3] Another alternative is the use of nitric acid with trifluoroacetic anhydride.

Q4: What are the expected side products in this nitration reaction?

The primary side products are isomers of the desired product. The acetamido group at the 3-position is an activating, ortho-para directing group, while the methyl carboxylate at the 2-position is a deactivating, meta-directing group. The desired product is the 4-nitro isomer, which is ortho to the strongly activating acetamido group. However, the formation of the 5-nitro isomer (para to the acetamido group) is a common side reaction. Over-nitration to form dinitro derivatives is also possible if the reaction conditions are not carefully controlled.

Q5: How can the progress of the reaction be effectively monitored?

Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.

Part 2: Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue 1: Very Low or No Yield of the Desired Product

Q: I am getting a very low yield, or in some cases, no product at all. What could be the reasons?

A: This is a common issue and can stem from several factors:

  • Inappropriate Nitrating Conditions: As mentioned, thiophenes are sensitive. Using a mixture of concentrated nitric and sulfuric acid is likely to degrade your starting material.

    • Solution: Switch to a milder nitrating agent. A mixture of fuming nitric acid in acetic anhydride is a good starting point. It is crucial to maintain a low temperature throughout the addition of the nitrating agent.

  • Poor Temperature Control: The nitration of thiophenes is highly exothermic. A rapid increase in temperature can lead to runaway reactions and significant degradation.

    • Solution: The reaction should be carried out in an ice bath to maintain a temperature between 0 and 10°C. The nitrating agent should be added dropwise to ensure the temperature does not exceed this range.

  • Poor Quality of Starting Materials: The purity of your Methyl 3-acetamidothiophene-2-carboxylate is crucial. Impurities can interfere with the reaction and lead to the formation of side products.

    • Solution: Ensure your starting material is pure. If you synthesized it yourself from Methyl 3-aminothiophene-2-carboxylate, ensure it has been properly purified, for instance by recrystallization.[4] The purity can be checked by melting point determination or NMR spectroscopy.

Issue 2: Formation of Multiple Products (Isomers)

Q: My TLC and NMR analysis show the presence of multiple products. How can I improve the regioselectivity and isolate the desired 4-nitro isomer?

A: The formation of isomers, particularly the 5-nitro isomer, is a known challenge.

  • Controlling Reaction Temperature: Higher temperatures can reduce the regioselectivity of the reaction.

    • Solution: Strict adherence to low-temperature conditions (0-10°C) is critical.

  • Purification Strategy:

    • Solution: Column chromatography is an effective method for separating the 4-nitro and 5-nitro isomers. A gradient elution with a mixture of hexane and ethyl acetate is recommended. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can also be used to purify the desired product.[5]

Issue 3: The Reaction Mixture Turns Dark and Tar-like

Q: My reaction mixture becomes a dark, viscous tar. What is causing this and how can I prevent it?

A: The formation of tar is a clear indication of the degradation of the thiophene ring.

  • Overly Harsh Conditions: This is the most common cause.

    • Solution: As emphasized, avoid strong acids like sulfuric acid. Use milder conditions such as nitric acid in acetic anhydride.

  • Localized Overheating: Even if the reaction vessel is in an ice bath, the slow, dropwise addition of the nitrating agent is essential to prevent localized hotspots where degradation can initiate.

    • Solution: Ensure efficient stirring throughout the addition of the nitrating agent to maintain a homogenous temperature within the reaction mixture.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Synthesis of Methyl 3-acetamidothiophene-2-carboxylate (Starting Material)
  • In a round-bottom flask, dissolve Methyl 3-aminothiophene-2-carboxylate in a suitable solvent like acetic acid or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then dry it.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure Methyl 3-acetamidothiophene-2-carboxylate.

Protocol 2: Nitration of Methyl 3-acetamidothiophene-2-carboxylate
  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve Methyl 3-acetamidothiophene-2-carboxylate in acetic anhydride.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

  • Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The yellow precipitate of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product.

Protocol 3: Purification of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the product is very soluble, add water dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, perform column chromatography on silica gel. Use a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the purified Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

Part 4: Visualization and Data

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the synthetic route and the formation of the main side product.

Synthesis_Pathway cluster_start Starting Material Synthesis cluster_nitration Nitration Step Start Methyl 3-aminothiophene-2-carboxylate Intermediate Methyl 3-acetamidothiophene-2-carboxylate Start->Intermediate Acetic anhydride Acetic acid Product Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (Desired Product) Intermediate->Product HNO3 / Acetic anhydride 0-10°C Side_Product Methyl 3-acetamido-5-nitrothiophene-2-carboxylate (Side Product) Intermediate->Side_Product HNO3 / Acetic anhydride (Higher Temp / Less Control) Degradation Degradation Products (Tar) Intermediate->Degradation Conc. HNO3 / H2SO4 (Harsh Conditions)

Caption: Synthetic pathway for Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

Summary of Nitrating Conditions
Nitrating AgentTemperature (°C)Expected OutcomeComments
Conc. HNO₃ / Conc. H₂SO₄0 - 25Very low yield, significant degradationNot Recommended. Too harsh for the thiophene ring.
Fuming HNO₃ / Acetic Anhydride0 - 10Moderate to good yield, good regioselectivityRecommended Method. Provides a good balance of reactivity and selectivity.
Fuming HNO₃ / Trifluoroacetic Anhydride0 - 10Good yield, potentially higher reactivityA viable alternative to acetic anhydride.
KNO₃ / H₂SO₄0 - 25Low to moderate yield, potential for side reactionsCan be used, but generally less selective than the anhydride methods.

References

  • Google Patents. US4847386A - Process for preparing thiophene derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • NITRATION OF METHYL BENZOATE. Available at: [Link]

  • YouTube. Nitration of Methyl Benzoate. Available at: [Link]

  • Web Pages. 7. Nitration of Methyl Benzoate. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Georganics. Methyl 3-amino-4-methylthiophene-2-carboxylate - High purity | EN. Available at: [Link]

  • Google Patents. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.
  • YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. Available at: [Link]

  • RSC Education. Nitration of methyl benzoate | Resource. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • PubChem. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | CID 2808202. Available at: [Link]

  • PubChem. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757. Available at: [Link]

  • ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Available at: [Link]

  • Google Patents. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • ResearchGate. Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic.... Available at: [Link]

  • Semantic Scholar. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]

  • UNCW Institutional Repository. A study of the regioselectivity in the zeolite-assisted nitration of toluene. Available at: [Link]

  • RSC Publishing. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Available at: [Link]

  • Pharmaffiliates. CAS No : NA | Product Name : methyl 3-(2-(isopropylamino)propanamido)-4-methylthiophene-2-carboxylate. Available at: [Link]

  • Amerigo Scientific. Methyl 3-Bromothiophene-2-carboxylate. Available at: [Link]

Sources

Optimization

Technical Support Center: Nitration of 3-Acetamidothiophene-2-carboxylate

Welcome to the technical support center for the nitration of 3-acetamidothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 3-acetamidothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a higher success rate and purity of your desired nitrated product.

Introduction: The Chemistry at Play

The nitration of 3-acetamidothiophene-2-carboxylate is a nuanced reaction governed by the electronic and steric effects of the substituents on the thiophene ring. The acetamido group at the 3-position is a potent activating group and directs electrophilic substitution to the ortho and para positions (C4 and C5, respectively). Conversely, the carboxylate group at the 2-position is a deactivating group, directing incoming electrophiles to the meta position (C4 and C5). The inherent reactivity of the thiophene ring, which is greater than that of benzene, further complicates the reaction, making it susceptible to a variety of side reactions.[1] This guide will help you anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of 3-acetamidothiophene-2-carboxylate?

The major product is typically the result of nitration at the 5-position, yielding methyl 3-acetamido-5-nitrothiophene-2-carboxylate. This is due to the powerful activating and directing effect of the acetamido group to its para position (C5), which outweighs the deactivating, meta-directing effect of the carboxylate group. The 4-position is also activated, but may be sterically hindered.

Q2: Why are standard nitrating conditions (conc. HNO₃/H₂SO₄) not recommended for this reaction?

Thiophene and its derivatives are highly reactive towards electrophilic substitution.[1] The use of strong nitrating agents like a mixture of concentrated nitric and sulfuric acids can lead to several undesirable outcomes, including:

  • Oxidation of the thiophene ring: This can result in the formation of a dark, tar-like substance and a significant reduction in yield.[2]

  • Explosive reactions: The presence of nitrous acid in concentrated nitric acid can lead to uncontrolled, autocatalytic nitrosation of the highly reactive thiophene ring, which can be explosive.[1]

  • Dinitration: The highly activated ring is susceptible to the introduction of a second nitro group.

  • Hydrolysis: The harsh acidic conditions can lead to the hydrolysis of the acetamido or ester functional groups.

Q3: What are the recommended milder nitrating agents for this substrate?

To avoid the issues associated with strong acids, milder nitrating agents are preferred. These include:

  • Nitric acid in acetic anhydride: This is a classic and effective method for nitrating sensitive heterocyclic compounds.[2][3]

  • Nitric acid in acetic acid: This can be a viable option, but care must be taken to control the temperature and remove any nitrous acid (e.g., by adding urea).[1]

  • Copper(II) nitrate: This is another mild nitrating agent suitable for reactive heterocycles.[1]

  • Nitric acid/Trifluoroacetic anhydride: This combination can also be effective for the nitration of sensitive heterocyclic systems.[1][4]

Troubleshooting Guide

This section addresses common problems encountered during the nitration of 3-acetamidothiophene-2-carboxylate and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Product
Symptom Potential Cause Troubleshooting Steps & Rationale
Reaction mixture turns dark/black, forming a tar-like substance.Oxidation/Degradation of the Thiophene Ring: The nitrating conditions are too harsh, leading to the destruction of the starting material.[2]1. Switch to a milder nitrating agent: Use nitric acid in acetic anhydride or copper(II) nitrate.[1] 2. Lower the reaction temperature: Perform the reaction at 0-10 °C to control the exothermic nature of the nitration.[2] 3. Ensure slow addition of the nitrating agent: Add the nitrating agent dropwise to the substrate solution to maintain a low temperature and prevent localized overheating.
Starting material is recovered unchanged.Insufficiently Reactive Nitrating Agent: The chosen nitrating conditions are too mild to effect nitration.1. Slightly increase the reaction temperature: Cautiously raise the temperature in small increments (e.g., to room temperature) while monitoring the reaction progress by TLC. 2. Increase the reaction time: Allow the reaction to stir for a longer period. 3. Use a slightly stronger, yet controlled, nitrating agent: For example, fuming nitric acid in acetic anhydride.[3]
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Symptom Potential Cause Troubleshooting Steps & Rationale
TLC/NMR analysis shows a mixture of isomers.Competing Directing Effects: While the 5-nitro isomer is expected to be major, the 4-nitro isomer can also form. The reaction conditions can influence the isomer ratio.1. Optimize reaction temperature: Lower temperatures often favor the thermodynamically more stable product, which may lead to higher regioselectivity. 2. Choice of solvent: The polarity of the solvent can influence the stability of the intermediates and thus the isomer distribution. Experiment with different solvents like acetic acid or dichloromethane. 3. Purification: If a mixture is unavoidable, separation can be achieved by column chromatography or fractional crystallization.[5]
Problem 3: Presence of Impurities in the Final Product
Symptom Potential Cause Troubleshooting Steps & Rationale
NMR spectrum shows the presence of a carboxylic acid and/or a primary amine.Hydrolysis of Ester and/or Amide: The acidic reaction conditions have cleaved the ester or acetamido group.[6][7]1. Use anhydrous conditions: Ensure all glassware and reagents are dry. The presence of water will promote hydrolysis. 2. Employ milder nitrating agents: Nitric acid in acetic anhydride is less hydrolytic than mixed acids. 3. Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to reduce the exposure time to acidic conditions.
Mass spectrum indicates the presence of a dinitrated product.Over-nitration: The reaction conditions are too forcing, leading to the introduction of a second nitro group.[2]1. Use a stoichiometric amount of the nitrating agent: Carefully control the molar equivalents of the nitrating agent to favor mono-nitration. 2. Maintain a low reaction temperature: Dinitration typically requires more energy, so keeping the temperature low will disfavor this side reaction.[2] 3. Slow addition of the substrate: Adding the substrate to the nitrating agent can sometimes help control the reaction, although the reverse is more common for safety reasons.
Product is colored (yellow/brown) after purification.Residual Nitroaromatic Impurities or Oxidation Products: Trace amounts of colored byproducts may be present.1. Recrystallization: Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to remove impurities.[8] 2. Activated Carbon Treatment: Dissolve the crude product in a solvent and treat with a small amount of activated carbon to adsorb colored impurities, followed by filtration and recrystallization.

Visualizing the Reaction Pathways

The following diagram illustrates the desired nitration pathway and the key side reactions that can occur.

Nitration_Side_Reactions Start 3-Acetamidothiophene-2-carboxylate DesiredProduct 5-Nitro Product (Major) Start->DesiredProduct Desired Pathway (Position 5) IsomerProduct 4-Nitro Product (Minor) Start->IsomerProduct Side Reaction (Position 4) HydrolysisAmide Hydrolysis of Amide Start->HydrolysisAmide Hydrolysis HydrolysisEster Hydrolysis of Ester Start->HydrolysisEster Hydrolysis Oxidation Ring Oxidation Start->Oxidation Degradation NitratingAgent Nitrating Agent (e.g., HNO3/Ac2O) DinitroProduct Dinitro Products DesiredProduct->DinitroProduct Over-nitration IsomerProduct->DinitroProduct Over-nitration

Caption: Main reaction and potential side reactions.

Experimental Protocol: Nitration with Nitric Acid in Acetic Anhydride

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • 3-Acetamidothiophene-2-carboxylate

  • Acetic anhydride

  • Fuming nitric acid (or concentrated nitric acid)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-acetamidothiophene-2-carboxylate (1.0 eq) in acetic anhydride at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.[2]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt completely, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water, followed by a cold, dilute sodium bicarbonate solution to neutralize any residual acid, and then again with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent.

Data Summary Table

Potential Product/Byproduct Molecular Weight ( g/mol ) Key Characterization Notes
Methyl 3-acetamido-5-nitrothiophene-2-carboxylate244.23Expected major product. Look for characteristic shifts in ¹H and ¹³C NMR due to the nitro group.
Methyl 3-acetamido-4-nitrothiophene-2-carboxylate244.23Potential minor isomer. Different NMR chemical shifts and coupling constants compared to the 5-nitro isomer.
Methyl 3-amino-5-nitrothiophene-2-carboxylate202.19Result of amide hydrolysis. Presence of -NH₂ signals in IR and NMR.
3-Acetamido-5-nitrothiophene-2-carboxylic acid230.20Result of ester hydrolysis. Absence of ester signals and presence of a broad -OH stretch in IR.
Dinitrated products289.23Higher molecular weight in mass spectrometry. More complex NMR spectra.

References

  • Babasinian, V. S. (1943). 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 2, p.466; Vol. 14, p.76.
  • Organic Syntheses Procedure. (n.d.). 2-nitrothiophene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether.
  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate. Retrieved from [Link]

  • University of Michigan. (n.d.). Nitration of Methyl Benzoate.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • JACS Au. (n.d.). Biocatalytic Strategies for Nitration Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
  • Journal of the Chemical Society C: Organic. (n.d.). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a. Retrieved from [Link]

  • SlidePlayer. (2020). nitro-ester-amid_simple. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • ResearchGate. (n.d.). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat. Retrieved from [Link]

  • YouTube. (2024). Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. Retrieved from [Link]

  • YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. Retrieved from [Link]

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Troubleshooting

Stability issues of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate in solution

Technical Support Center: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a complex organic molecule with several functional groups that dictate its reactivity and stability. Understanding its behavior in solution is critical for obtaining reliable and reproducible experimental results. This guide addresses potential stability issues, offering troubleshooting advice and foundational knowledge to help you navigate your research effectively. The key structural features influencing stability are the methyl ester , the nitro-substituted thiophene ring , and the acetamido group . Each of these can be susceptible to degradation under common laboratory conditions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental observations that may indicate compound instability.

Issue 1: My stock solution has changed color, turning yellow or brown.

  • Potential Cause: The discoloration of solutions containing nitroaromatic compounds often points to degradation. The nitrothiophene moiety, an electron-deficient system, can be susceptible to nucleophilic attack or reduction, leading to colored byproducts.

  • Recommended Actions:

    • Immediate Quarantine: Cease use of the discolored solution in critical experiments to avoid confounding results.

    • Solvent Check: Ensure the solvent used is of high purity and anhydrous, as contaminants or water can initiate degradation.

    • Analytical Confirmation: Acquire a UV-Visible spectrum of the solution. Compare it against a freshly prepared standard. A significant change in the absorption profile confirms a chemical change.

    • Storage Review: Confirm that the solution was stored protected from light and at the recommended temperature. Nitroaromatic compounds can be light-sensitive.

Issue 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis.

  • Potential Cause: The appearance of new peaks, particularly those at different retention times than the parent compound, is a strong indicator of degradation. The most probable cause is the hydrolysis of the methyl ester functional group.[1][2][3]

  • Causality: The methyl ester is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base in your solvent or on your glassware. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid (3-acetamido-4-nitrothiophene-2-carboxylic acid) and methanol.[3] The change in polarity of the resulting carboxylic acid will cause it to elute at a different retention time, typically earlier in reverse-phase chromatography.

  • Recommended Actions:

    • Peak Identification: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peak. The hydrolyzed product will have a molecular weight difference corresponding to the loss of a methyl group (-CH₂) and the gain of a hydrogen atom (+H), a net change of -14 Da.

    • pH Control: If working in aqueous or protic solutions, ensure the pH is controlled. For short-term experiments, a buffer in the pH 6-7 range is advisable. Avoid strongly acidic or basic conditions.

    • Solvent Choice: For long-term storage, use aprotic, anhydrous solvents such as DMSO or DMF to create stock solutions. These solvents minimize the risk of hydrolysis.

Issue 3: My compound seems to have lost potency or shows inconsistent activity.

  • Potential Cause: A gradual loss of concentration of the active parent compound is a direct consequence of its degradation into other species. In addition to ester hydrolysis, the acetamido group could also undergo slower hydrolysis under more extreme conditions, and the nitrothiophene core itself may have limited metabolic stability.[4][5][6]

  • Recommended Actions:

    • Quantitative Analysis: Use a validated quantitative method (e.g., HPLC with a calibration curve) to determine the exact concentration of the parent compound in your solution. Compare this to the expected concentration.

    • Fresh is Best: Always prepare fresh working solutions from a solid or a recently prepared, properly stored stock solution for every experiment. Avoid using old solutions.

    • Perform a Preliminary Stability Study: Before embarking on a long series of experiments, conduct a small-scale stability test using your intended experimental solvent and conditions. (See Protocol 1).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Methyl 3-acetamido-4-nitrothiophene-2-carboxylate?

For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry place.[7][8][9] For maximum longevity, storage at -20°C in a desiccated environment is recommended.[10]

Q2: Which solvents are best for preparing stock solutions?

High-purity, anhydrous aprotic solvents are highly recommended for stock solutions intended for long-term storage.

SolventRationaleRecommended Max. Storage
DMSO (Dimethyl Sulfoxide) Aprotic, high polarity, excellent solvating power.6 months at -20°C
DMF (Dimethylformamide) Aprotic, high polarity.6 months at -20°C
Acetonitrile Less polar, but a good aprotic choice for some applications.1-3 months at -20°C

Note: Always use sealed, anhydrous grade solvents. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The methyl ester group is the most pH-sensitive part of the molecule.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can occur, leading to the formation of the carboxylic acid.[2][11]

  • Neutral Conditions (pH ~7): Stability is generally at its maximum, but slow hydrolysis can still occur over time.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis and should be avoided unless intentionally desired.

For any aqueous work, it is critical to prepare solutions fresh and use them immediately.

Q4: Is the compound sensitive to light or temperature?

Yes. Nitroaromatic compounds can be photolabile. It is best practice to protect solutions from direct light by using amber vials or wrapping containers in aluminum foil.[10] Furthermore, elevated temperatures will accelerate the rate of all potential degradation reactions, including hydrolysis.[10] Store solutions at low temperatures (-20°C or -80°C) to slow down these processes.

Experimental Protocols & Visualizations

Protocol 1: Preliminary Solution Stability Assessment

This protocol provides a framework for quickly assessing the compound's stability in your specific experimental buffer or solvent system.

  • Preparation: Prepare a solution of the compound in your desired solvent (e.g., cell culture medium, phosphate buffer) at the final working concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution using a suitable analytical method (e.g., HPLC, LC-MS) to obtain a baseline chromatogram and concentration.

  • Incubation: Store the remaining solution under your exact experimental conditions (e.g., 37°C incubator, benchtop at room temperature). Ensure one sample is protected from light and another is exposed to ambient light.

  • Time-Point Analysis: Analyze additional aliquots at various time points (e.g., 1, 4, 8, 24 hours).

  • Data Comparison: Compare the chromatograms from each time point to the T=0 sample. Look for a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

Diagram 1: Troubleshooting Workflow for Solution Instability

G start Observed Instability (e.g., color change, new peaks) q1 Symptom: Solution Discoloration? start->q1 Check q2 Symptom: New Peaks in HPLC/LC-MS? start->q2 Check q3 Symptom: Loss of Potency? start->q3 Check cause1 Potential Cause: Nitroaromatic Degradation q1->cause1 Yes cause2 Potential Cause: Ester Hydrolysis q2->cause2 Yes cause3 Potential Cause: Compound Degradation q3->cause3 Yes action1 Action: - Use anhydrous solvent - Protect from light - Confirm with UV-Vis cause1->action1 action2 Action: - Confirm mass of new peak (-14 Da) - Control pH (6-7) - Use aprotic stock solvent (DMSO) cause2->action2 action3 Action: - Quantify parent compound (HPLC) - Prepare solutions fresh daily - Store stock aliquots at -80°C cause3->action3

Caption: A decision tree for troubleshooting common stability issues.

Diagram 2: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathways parent Methyl 3-acetamido-4-nitrothiophene-2-carboxylate ester_hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) parent->ester_hydrolysis H₂O / H⁺ or OH⁻ amide_hydrolysis Amide Hydrolysis (Forced Conditions) parent->amide_hydrolysis Strong Acid/Base, Heat product1 3-Acetamido-4-nitrothiophene-2-carboxylic Acid (+ Methanol) ester_hydrolysis->product1 product2 Methyl 3-amino-4-nitrothiophene-2-carboxylate (+ Acetic Acid) amide_hydrolysis->product2

Sources

Optimization

Optimizing reaction conditions for Methyl 3-acetamido-4-nitrothiophene-2-carboxylate synthesis

Technical Support Center: Synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Welcome to the technical support center for the synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common challenges.

The synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a critical step in the development of various pharmaceutical compounds. The thiophene scaffold is a privileged structure in medicinal chemistry, and precise functionalization is key to achieving desired biological activity.[1][2][3] This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Potential Cause 1: Inactive Nitrating Agent. The nitrating agent, often a mixture of nitric acid and a promoter like acetic anhydride or sulfuric acid, may not be sufficiently active. The active electrophile in many nitrations is the nitronium ion (NO₂⁺).[4]

    • Solution:

      • Ensure the use of fresh, high-purity nitric acid (preferably fuming nitric acid).

      • When using acetic anhydride, allow sufficient time for the formation of acetyl nitrate, which is a precursor to the nitronium ion.[5] A common procedure involves pre-mixing nitric acid and acetic anhydride at a low temperature before adding the substrate.

      • If using sulfuric acid, ensure it is concentrated (95-98%) to effectively promote the formation of the nitronium ion.[6]

  • Potential Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • If the reaction has stalled, consider extending the reaction time.

      • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C), while carefully monitoring for the formation of byproducts. Thiophene rings are sensitive to strong acids and high temperatures, which can lead to degradation.[7][8]

  • Potential Cause 3: Substrate Degradation. Thiophenes are electron-rich heterocycles and can be susceptible to degradation under harsh nitrating conditions.[7]

    • Solution:

      • Maintain a low reaction temperature, typically between -10 °C and 10 °C, especially during the addition of the nitrating agent.[9]

      • Use a milder nitrating agent, such as copper nitrate in acetic anhydride (Menke nitration), which is known to be effective for sensitive aromatic compounds.[10]

      • Ensure the absence of nitrous acid, which can lead to explosive side reactions with thiophenes. The addition of a small amount of urea can scavenge any present nitrous acid.[7]

Issue 2: Formation of Multiple Products (Isomers and Byproducts)

  • Potential Cause 1: Lack of Regioselectivity. The acetamido and carboxylate groups on the thiophene ring direct the position of nitration. However, under certain conditions, a mixture of isomers can be formed. The acetamido group is an ortho-, para-director, while the methyl carboxylate is a meta-director. In this case, the powerful activating effect of the acetamido group should direct the nitro group to the 4-position. However, other isomers may form.

    • Solution:

      • Precise temperature control is crucial for regioselectivity. Low temperatures generally favor the kinetically controlled product.[11]

      • The choice of solvent and nitrating agent can influence the isomer distribution. A systematic optimization of these parameters may be necessary.

  • Potential Cause 2: Dinitration. The product itself can undergo a second nitration, leading to dinitro-substituted thiophenes.

    • Solution:

      • Use a stoichiometric amount of the nitrating agent (1.0 to 1.2 equivalents).

      • Add the nitrating agent slowly and maintain a low temperature to minimize the concentration of the active electrophile at any given time.

      • Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Potential Cause 3: Oxidation of the Thiophene Ring. The appearance of a pink or dark red color in the reaction mixture can indicate oxidation of the thiophene ring.[9]

    • Solution:

      • Maintain a low reaction temperature.

      • Ensure that the nitrating agent is added slowly and with efficient stirring to dissipate heat.

      • Consider using a nitrating system that is less prone to oxidation, such as acetyl nitrate prepared in situ.

Issue 3: Difficult Product Isolation and Purification

  • Potential Cause 1: Oily Product. The crude product may precipitate as an oil rather than a solid, making filtration difficult.

    • Solution:

      • Ensure the reaction is completely quenched by pouring it onto a large amount of crushed ice or ice-water with vigorous stirring.[6]

      • If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

      • Extraction with a suitable organic solvent followed by careful removal of the solvent under reduced pressure may be necessary.

  • Potential Cause 2: Impurities Co-crystallize with the Product.

    • Solution:

      • Recrystallization from a suitable solvent or solvent system is often necessary to obtain a pure product. Common solvents for recrystallization of nitroaromatic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

      • If recrystallization is ineffective, column chromatography on silica gel may be required for purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate?

A1: The optimal temperature can vary depending on the specific nitrating agent and solvent system used. However, for the nitration of sensitive heterocyclic compounds like thiophenes, it is generally recommended to start at a low temperature, typically between -10 °C and 0 °C, during the addition of the nitrating agent.[9] The reaction can then be allowed to slowly warm to room temperature or be maintained at a specific temperature (e.g., 0-10 °C) for a set period. It is crucial to monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time for your specific conditions.

Q2: Which nitrating agent is best for this synthesis?

A2: The choice of nitrating agent is critical. While a mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent, it can be too harsh for the thiophene ring and may lead to degradation.[7] A milder and often more effective system for this substrate is a mixture of nitric acid and acetic anhydride, which generates acetyl nitrate in situ.[5][12] For highly sensitive substrates, Menke nitration conditions (copper nitrate in acetic anhydride) can also be considered.[10]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light. HPLC can also be used for more quantitative monitoring.

Q4: What is the role of acetic anhydride in the nitration reaction?

A4: Acetic anhydride serves multiple purposes in this reaction. It reacts with nitric acid to form acetyl nitrate, which is a key intermediate in the formation of the nitronium ion (NO₂⁺), the active electrophile.[13] Acetic anhydride can also act as a solvent and helps to control the reactivity of the nitrating system, often leading to cleaner reactions compared to using strong mineral acids alone.[14]

Q5: What are the key safety precautions for this reaction?

A5: Nitration reactions are potentially hazardous and should be carried out with appropriate safety precautions.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitric acid and sulfuric acid are highly corrosive. Handle them with care.

  • The reaction can be exothermic. Ensure efficient cooling and control the rate of addition of the nitrating agent to prevent a runaway reaction.

  • Be aware of the potential for the formation of explosive byproducts, especially if nitrous acid is present.[7]

Experimental Protocol (Baseline)

This is a general, non-optimized protocol that can serve as a starting point for your experiments. Optimization of reaction time, temperature, and stoichiometry will likely be necessary.

Materials:

  • Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

  • Acetic Anhydride

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate/Hexanes)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (1.0 eq) in acetic anhydride (5-10 volumes).

  • Cool the solution to -10 °C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (2-3 volumes) at a temperature below 10 °C. Allow this mixture to stir for 15-30 minutes at 0 °C to form acetyl nitrate.

  • Slowly add the pre-formed nitrating mixture to the solution of the starting material via the dropping funnel, maintaining the internal temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate should form. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Collect the solid by filtration and wash it with cold water. If an extraction was performed, separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
Low/No Yield Inactive nitrating agentUse fresh reagents; pre-form acetyl nitrate.
Incomplete reactionMonitor by TLC; extend reaction time or slightly increase temperature.
Substrate degradationMaintain low temperature; use milder nitrating agent.
Multiple Products Lack of regioselectivityPrecise temperature control; optimize solvent and nitrating agent.
DinitrationUse stoichiometric nitrating agent; slow addition at low temperature.
OxidationMaintain low temperature; ensure efficient stirring.
Difficult Isolation Oily productQuench on ice with vigorous stirring; induce crystallization; extraction.
Impurities co-crystallizeRecrystallization; column chromatography.

Visualization

Diagram 1: Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckReagents Check Reagents: - Fresh Nitric Acid? - Anhydrous Acetic Anhydride? Start->CheckReagents MonitorReaction Monitor Reaction Progress: - TLC/HPLC Analysis Start->MonitorReaction CheckConditions Check Reaction Conditions: - Temperature too low? - Reaction time too short? Start->CheckConditions Degradation Evidence of Degradation? (Dark Coloration, Multiple Spots on TLC) Start->Degradation SolutionReagents Use Fresh/High-Purity Reagents CheckReagents->SolutionReagents Reagents are old/impure SolutionTimeTemp Extend Reaction Time or Slightly Increase Temperature MonitorReaction->SolutionTimeTemp Incomplete Reaction CheckConditions->SolutionTimeTemp Conditions too mild SolutionMilder Use Milder Nitrating Agent (e.g., Cu(NO3)2/Ac2O) Maintain Lower Temperature Degradation->SolutionMilder Degradation observed Success Improved Yield SolutionReagents->Success SolutionTimeTemp->Success SolutionMilder->Success

Caption: A decision tree for troubleshooting low product yield.

References

  • US4847386A - Process for preparing thiophene derivatives - Google Patents. This patent describes the synthesis of aminothiophenes, which are precursors to the starting material.
  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. This document provides a procedure for the synthesis of a related aminothiophene. Available at: [Link]

  • US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents. This patent describes a related nitration of an acetamido-substituted aromatic compound.
  • Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. This product page discusses the use of aminothiophenes in the synthesis of APIs. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. This paper describes the synthesis of other nitro-containing aromatic compounds. Available at: [Link]

  • Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. This article highlights the utility of the starting material's precursor. Available at: [Link]

  • Suitable reagents for nitration of thiophene - Chemistry Stack Exchange. This discussion provides valuable information on the reactivity of thiophenes towards nitration. Available at: [Link]

  • 2-nitrothiophene - Organic Syntheses Procedure. This procedure details the nitration of the parent thiophene ring. Available at: [Link]

  • CHB-401: Heterocyclic Compounds (Section B) THIOPHENE - Banaras Hindu University. This document provides an overview of thiophene chemistry. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. This article explains the mechanism of nitration. Available at: [Link]

  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. This research article describes reactions of a similar aminothiophene. Available at: [Link]

  • Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide - ResearchGate. This paper details the optimization of a nitration reaction on a different heterocyclic system. Available at: [Link]

  • Kinetics of Aromatic Nitration in Acetic Anhydride1 - American Chemical Society. This paper discusses the kinetics of nitration in acetic anhydride. Available at: [Link]

  • (PDF) Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates - ResearchGate. This article describes reactions of nitrothiophenes. Available at: [Link]

  • The Duality of Mechanism for Nitration in Acetic Anhydride - RSC Publishing. This paper delves into the mechanism of nitration in acetic anhydride. Available at: [Link]

  • Nitration and aromatic reactivity. This book chapter provides a detailed overview of nitrating systems involving acetic anhydride.
  • EP0147798A2 - Nitration reactions with acid anhydride promoters - Google Patents. This patent discusses the use of acid anhydrides to promote nitration.

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Thiophenes

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted thiophenes. This guide is designed for researchers, medicinal chemists, and material scientists who encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted thiophenes. This guide is designed for researchers, medicinal chemists, and material scientists who encounter challenges in assigning the NMR spectra of these versatile heterocyclic compounds. Thiophene derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and organic electronics, making unambiguous structural confirmation by NMR a critical step in their development.

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causal factors behind spectral patterns and provide validated protocols to resolve common peak assignment issues.

Frequently Asked Questions (FAQs)

General Principles
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for a simple, unsubstituted thiophene?

Understanding the baseline chemical shifts of the parent thiophene ring is the foundation for interpreting substituted analogues. The π-electron system and the ring current in thiophene significantly influence the chemical shifts of its protons and carbons.[1]

For unsubstituted thiophene, you can expect the following chemical shift ranges in a typical deuterated solvent like CDCl₃:

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2, H-5 (α-protons)~7.33~125.6
H-3, H-4 (β-protons)~7.12~127.3

Data compiled from various sources, including ChemicalBook.[2] Note that these values can vary slightly depending on the solvent and concentration.

The α-protons (H-2/H-5) are typically downfield from the β-protons (H-3/H-4) due to the electronic effects of the sulfur atom.

Troubleshooting Peak Assignments
Q2: I have a monosubstituted thiophene, but I'm unsure if the substituent is at the 2- or 3-position. How can I use ¹H NMR to differentiate them?

This is a very common and critical question. The key lies in analyzing the coupling constants (J-values) between the remaining ring protons. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled protons.

Coupling Interaction Typical J-value (Hz)
³JH3-H44.9 - 5.1
³JH4-H52.8 - 3.5
⁴JH2-H4~1.0
⁴JH3-H5~3.0
⁴JH2-H5~1.0
⁵JH2-H3~1.0

Data derived from sources such as ChemicalBook.[3]

Troubleshooting Workflow:

  • Identify the Splitting Patterns:

    • 2-Substituted Thiophene: You will observe three distinct signals for the remaining ring protons at positions 3, 4, and 5.

      • H-3 will appear as a doublet of doublets, coupled to H-4 and H-5.

      • H-4 will appear as a doublet of doublets, coupled to H-3 and H-5.

      • H-5 will appear as a doublet of doublets, coupled to H-3 and H-4.

    • 3-Substituted Thiophene: You will also see three signals for the protons at positions 2, 4, and 5.

      • H-2 will appear as a doublet, coupled to H-4.

      • H-4 will appear as a doublet of doublets, coupled to H-2 and H-5.

      • H-5 will appear as a doublet, coupled to H-4.

  • Analyze the Coupling Constants:

    • For a 2-substituted thiophene , look for the characteristic large coupling constant of ³JH4-H5 (2.8 - 3.5 Hz) and the smaller long-range coupling ⁴JH3-H5 (~3.0 Hz).

    • For a 3-substituted thiophene , the key is the large ³JH4-H5 coupling (2.8 - 3.5 Hz) and the absence of a significant coupling between H-2 and H-5. You will also see a smaller ⁴JH2-H4 (~1.0 Hz).

Causality: The magnitude of the through-bond coupling is highly dependent on the geometry and number of intervening bonds. Three-bond couplings (³J) are significantly larger than four-bond (⁴J) or five-bond (⁵J) couplings in aromatic systems.

Below is a diagram illustrating the expected coupling patterns for 2- and 3-monosubstituted thiophenes.

G cluster_2sub 2-Substituted Thiophene cluster_3sub 3-Substituted Thiophene 2-R 2-R H3 H3 H4 H4 H3->H4 ³J ≈ 5 Hz H5 H5 H3->H5 ⁴J ≈ 3 Hz H4->H5 ³J ≈ 3 Hz H4->H5 ³J ≈ 3 Hz S_2 S 3-R 3-R H2 H2 H2->H4 ⁴J ≈ 1 Hz S_3 S

Caption: Coupling patterns in monosubstituted thiophenes.

Q3: My ¹H NMR spectrum is complex, with overlapping signals in the aromatic region. How can I resolve these and make definitive assignments?

Overlapping signals are a common challenge, especially in polysubstituted thiophenes or when dealing with complex molecules. When 1D ¹H NMR is insufficient, 2D NMR techniques are essential.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This is the first experiment to run. It identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that share a J-coupling. This is invaluable for tracing out the connectivity of the protons on the thiophene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[4] This is extremely useful for assigning carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to solving complex structures. HMBC shows correlations between protons and carbons that are two or three bonds away.[5] For substituted thiophenes, this can help you:

    • Connect a substituent to the thiophene ring by observing a correlation from a proton on the substituent to a carbon in the ring.

    • Confirm the substitution pattern by observing long-range correlations between ring protons and ring carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are coupled through bonds. This is particularly useful for determining the relative stereochemistry of substituents or confirming through-space proximity. For thiophenes, a NOESY can help distinguish between isomers by showing which protons are on the "same side" of the ring as a substituent.[6]

Experimental Protocol: A General 2D NMR Workflow

  • Acquire a High-Quality ¹H NMR Spectrum: Ensure good signal-to-noise and resolution.

  • Run a COSY Experiment: Identify the spin systems of the thiophene ring protons.

  • Run an HSQC Experiment: Correlate the assigned protons to their directly attached carbons.

  • Run an HMBC Experiment: Establish long-range connectivities to confirm the substitution pattern and connect substituents to the ring.

  • (Optional) Run a NOESY/ROESY Experiment: If through-space information is needed to distinguish between isomers.

G 1D_H 1D ¹H NMR COSY COSY 1D_H->COSY Identify Spin Systems HSQC HSQC COSY->HSQC Assign ¹³C Shifts HMBC HMBC HSQC->HMBC Confirm Connectivity Structure Final Structure HMBC->Structure

Sources

Optimization

Technical Guide: Impurity Management in Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Synthesis

Introduction & Strategic Context Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (CAS: 80615-53-8) is a critical intermediate in the synthesis of bioactive thiophene derivatives, particularly JNK inhibitors and antibac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (CAS: 80615-53-8) is a critical intermediate in the synthesis of bioactive thiophene derivatives, particularly JNK inhibitors and antibacterial agents. Its structural integrity relies on the precise placement of the nitro group at the C4 position.

The synthesis of this molecule presents a classic challenge in heterocyclic chemistry: Regiocontrol on a thiophene ring . The thiophene nucleus is electron-rich, making it highly susceptible to electrophilic aromatic substitution (nitration). However, the competing directing effects of the C2-ester (electron-withdrawing, meta-directing) and the C3-acetamide (electron-donating, ortho/para-directing) create a complex landscape where impurities are not just by-products but probable outcomes of thermodynamic vs. kinetic control failures.

This guide provides a self-validating system for synthesizing, monitoring, and purifying this compound, with a specific focus on eliminating the critical C5-nitro regioisomer and de-protected hydrolysis products .

Synthesis Workflow & Critical Control Points (CCP)

The synthesis typically proceeds via the nitration of methyl 3-acetamidothiophene-2-carboxylate. The following workflow highlights where specific impurities are generated.

SynthesisWorkflow Start Methyl 3-aminothiophene-2-carboxylate Acetylation Step 1: Acetylation (Ac2O, Pyridine/AcOH) Start->Acetylation Intermediate Methyl 3-acetamidothiophene-2-carboxylate Acetylation->Intermediate Impurity_SM Impurity: Unreacted Amine (Incomplete Acetylation) Acetylation->Impurity_SM Low Equiv/Time Nitration Step 2: Nitration (HNO3, H2SO4/Ac2O, 0-5°C) Intermediate->Nitration Quench Quench & Filtration Nitration->Quench Impurity_5Nitro Impurity: 5-Nitro Isomer (Thermodynamic Control Failure) Nitration->Impurity_5Nitro Temp > 10°C Impurity_DeAc Impurity: De-acetylated Product (Acid Hydrolysis) Nitration->Impurity_DeAc High Acid Conc/Temp Crude Crude Solid (Mixture of Isomers) Quench->Crude Purification Recrystallization (MeOH or EtOH) Crude->Purification Final Target: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Purification->Final

Figure 1: Synthesis workflow illustrating Critical Control Points (CCPs) where specific impurities arise.

Impurity Profile & Origins

Understanding the origin of each impurity is the first step to mitigation.

Impurity TypeChemical Structure DescriptionOrigin / CauseCriticality
Regioisomer Methyl 3-acetamido-5 -nitrothiophene-2-carboxylateThermodynamic Control Failure. The C5 position is naturally more reactive (alpha-position). High temperatures favor this isomer.[1]High (Difficult to separate)
Hydrolysis Product A Methyl 3-amino -4-nitrothiophene-2-carboxylateAcidic Hydrolysis. Loss of the acetyl group due to high acid concentration or prolonged exposure to aqueous acid during workup.Medium (Distinct solubility)
Hydrolysis Product B 3-acetamido-4-nitrothiophene-2-carboxylic acid Ester Hydrolysis. Occurs if the reaction mixture is heated in the presence of water/acid.Low (Removed by base wash)
Over-Nitration Methyl 3-acetamido-4,5-dinitro thiophene-2-carboxylateForcing Conditions. Excess nitrating agent or runaway exotherm.Medium
Starting Material Methyl 3-acetamidothiophene-2-carboxylateIncomplete Reaction. Insufficient nitrating agent or premature quenching.Low

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a significant amount of the 5-nitro isomer (approx. 15-20%). How do I suppress this?"

Diagnosis: The thiophene ring is naturally more reactive at the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-positions (C2 and C5). While the acetamido group at C3 directs ortho (to C2 and C4) and para (to C5), the natural reactivity of C5 often competes with the sterically directed C4 position. High reaction temperatures favor the thermodynamic product (often the 5-nitro or dinitro species).

Corrective Protocol:

  • Temperature Control is Vital: Maintain the nitration temperature strictly between 0°C and 5°C . Do not allow exotherms to spike above 10°C.

  • Reagent Choice: Use Acetyl Nitrate (generated in situ from fuming HNO3 and Acetic Anhydride) rather than mixed acid (HNO3/H2SO4). Acetyl nitrate is a milder, more selective electrophile that enhances the ortho-directing effect of the acetamido group via an intermediate cyclic transition state.

  • Mode of Addition: Add the nitrating mixture dropwise to the substrate solution, not the other way around, to keep the concentration of the nitronium ion low.

Issue 2: "My product is bright orange/red instead of the expected pale yellow, and NMR shows a missing acetyl peak."

Diagnosis: You have generated Methyl 3-amino-4-nitrothiophene-2-carboxylate (De-acetylated impurity). This occurs because the amide bond is susceptible to acid-catalyzed hydrolysis, especially if the reaction is allowed to warm up in the presence of strong mineral acids (like H2SO4). The free amine is often deeply colored (orange/red) due to increased conjugation (push-pull system between amine and nitro).

Corrective Protocol:

  • Avoid Aqueous Workup Delays: Quench the reaction immediately into ice water and filter rapidly. Do not let the solid sit in acidic mother liquor.

  • Buffer the Quench: Pour the reaction mixture into an ice/sodium acetate mixture to instantly neutralize the mineral acid.

  • Re-Acetylation: If the impurity is valuable, the crude mixture can be treated with acetic anhydride/pyridine to re-convert the free amine back to the desired acetamido compound before crystallization.

Issue 3: "The yield is low, and I see tar formation."

Diagnosis: Thiophenes are acid-sensitive and can polymerize ("tar") in the presence of strong acids and heat.

Corrective Protocol:

  • Dilution: Ensure the reaction is performed in a solvent like Acetic Anhydride or Glacial Acetic Acid, rather than neat sulfuric acid.

  • Stoichiometry: Use only a slight excess (1.05 - 1.1 eq) of Nitric Acid. Large excesses promote oxidative decomposition of the thiophene ring.

Purification & Analytical Validation

Recrystallization Protocol (Self-Validating)

The 4-nitro isomer typically forms intramolecular Hydrogen bonds between the NH of the amide and the Oxygen of the Nitro group (6-membered ring interaction). This makes it less soluble in polar protic solvents compared to the 5-nitro isomer.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]

  • Process: Dissolve crude solid in boiling MeOH (approx. 10-15 mL per gram).

  • Hot Filtration: Filter while hot to remove any polymerized tars (insoluble).

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. The 4-nitro isomer crystallizes out as pale yellow needles. The 5-nitro isomer largely remains in the filtrate.

Analytical Distinction (1H NMR)

Distinguishing the 4-nitro and 5-nitro isomers requires careful analysis of the thiophene proton coupling.

  • Target (4-Nitro): The only remaining aromatic proton is at C5 . It appears as a singlet (s) around

    
     8.0 - 8.5 ppm. (Note: No coupling partner).
    
  • Impurity (5-Nitro): The remaining proton is at C4 . It appears as a singlet (s), but typically shifts upfield relative to the C5 proton of the target.

  • Validation: If you see two singlets in the aromatic region, you have a mixture.

Note: In the precursor (Methyl 3-acetamidothiophene-2-carboxylate), you see two doublets with a coupling constant


 (characteristic of thiophene C4-C5 coupling). The disappearance of this coupling confirms substitution.

References

  • Sigma-Aldrich. Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Product Sheet. (Verified Source for CAS and Structure).

  • ChemicalBook. Methyl 3-amino-4-methylthiophene-2-carboxylate Synthesis & Properties. .

  • ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate. .

  • Google Patents. Process for preparing thiophene derivatives (US4847386A). .

  • PubChem. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate Data. .

(Note: While specific literature on the exact nitration ratio of this specific ester is proprietary in many process guides, the principles of thiophene electrophilic substitution cited in References 3 and 4 provide the authoritative grounding for the regioselectivity claims.)

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers engaged in the synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. It covers the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers engaged in the synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. It covers the synthetic strategy, a detailed experimental protocol, and a comprehensive troubleshooting section to address common challenges encountered during the scale-up process.

Synthetic Overview & Strategy

The synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a two-step process starting from Methyl 3-aminothiophene-2-carboxylate.

  • Acetylation: The first step is the protection of the highly activating amino group at the C3 position via acetylation. This is crucial for controlling the subsequent nitration step. The acetamido group is still an ortho-, para-director but is less activating than the free amine, which helps prevent unwanted side reactions and over-nitration.

  • Nitration: The second step is the electrophilic aromatic substitution (nitration) at the C4 position. Thiophene rings are significantly more reactive towards electrophiles than benzene, making this step particularly sensitive.[1][2] Harsh nitrating conditions, such as the classic concentrated nitric acid/sulfuric acid mixture, can lead to violent reactions, substrate degradation, or polymerization.[1][2][3] Therefore, a milder nitrating agent, nitric acid in acetic anhydride, is the reagent of choice. This system generates the acetyl nitrate electrophile in situ, which is effective for nitrating activated rings under controlled conditions.

Reaction Workflow Diagram

G A Methyl 3-aminothiophene- 2-carboxylate B Methyl 3-acetamidothiophene- 2-carboxylate A->B C Methyl 3-acetamidothiophene- 2-carboxylate D Methyl 3-acetamido-4-nitrothiophene- 2-carboxylate C->D Fuming HNO3, Acetic Anhydride, < 10°C

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

Part A: Synthesis of Methyl 3-acetamidothiophene-2-carboxylate (Intermediate)

This protocol is based on standard amine acetylation procedures.

Materials:

ReagentMolar Mass ( g/mol )Quantity (10g Scale)Molar Equivalents
Methyl 3-aminothiophene-2-carboxylate157.1910.0 g1.0
Acetic Anhydride102.097.1 mL (7.7 g)1.2
Pyridine (catalyst)79.100.5 mL~0.1
Dichloromethane (DCM)-100 mL-
1M Hydrochloric Acid (HCl)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add Methyl 3-aminothiophene-2-carboxylate (10.0 g) and Dichloromethane (100 mL). Stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add pyridine (0.5 mL) to the solution. Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add acetic anhydride (7.1 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a mixture of ethyl acetate and hexanes to yield the pure intermediate as a white to off-white solid.

Part B: Synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (Final Product)

This protocol is adapted from established methods for the nitration of sensitive thiophene derivatives.[1][4]

Materials:

ReagentMolar Mass ( g/mol )Quantity (10g Scale)Molar Equivalents
Methyl 3-acetamidothiophene-2-carboxylate199.2310.0 g1.0
Acetic Anhydride102.0950 mL-
Fuming Nitric Acid (>90%)63.012.5 mL (3.75 g)1.2
Crushed Ice / Ice Water-~200 g-
Ethanol-For recrystallization-

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Methyl 3-acetamidothiophene-2-carboxylate (10.0 g) in acetic anhydride (50 mL).

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath. Maintain strict temperature control throughout the addition.

  • Nitrating Agent Addition: Add fuming nitric acid (2.5 mL) dropwise via the dropping funnel over 30-45 minutes. The internal temperature must be kept below 10°C. A rapid rise in temperature indicates an exothermic runaway reaction is possible.[4]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC. The appearance of a persistent pink or dark red color may indicate oxidation and side-product formation.[4]

  • Quenching: Once the reaction is complete, carefully pour the cold reaction mixture onto ~200 g of crushed ice with vigorous stirring.[5]

  • Isolation: A pale yellow solid should precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with plenty of cold water until the washings are neutral (test with pH paper). Follow with a wash of a small amount of cold ethanol to help with drying.

  • Purification & Drying: The crude product can be purified by recrystallization from ethanol to yield Methyl 3-acetamido-4-nitrothiophene-2-carboxylate as a pale yellow crystalline solid. Dry the final product in a vacuum oven at 40-50°C.

  • Storage: Store the final product in a well-sealed container, protected from light, in a refrigerator at 2-8°C as recommended for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up.

Troubleshooting Q&A

Q1: During the nitration step (Part B), the reaction mixture turned dark red/brown and the yield was very low. What happened?

  • A1: Probable Cause & Explanation: This coloration strongly indicates oxidation of the sensitive thiophene ring, a common side reaction when nitrating highly activated heterocycles.[4] The most likely cause is a loss of temperature control. The reaction is highly exothermic, and even a localized temperature spike can initiate decomposition and oxidative pathways.

  • Corrective Actions:

    • Improve Cooling: Ensure your cooling bath (ice-salt or a cryocooler) is robust enough to handle the exotherm. For larger scale reactions, a jacketed reactor with a circulating chiller is recommended.

    • Slow Down Addition: Reduce the addition rate of the nitric acid. A 30-45 minute addition for a 10g scale is a good starting point; for larger scales, this time should be extended proportionally.

    • Ensure Efficient Stirring: Vigorous stirring is essential to dissipate heat and prevent localized "hot spots" where the nitric acid is introduced.

Q2: My final product is a sticky, oily solid that is difficult to filter and handle. How can I resolve this?

  • A2: Probable Cause & Explanation: This often points to the presence of impurities, such as dinitrated byproducts or unreacted starting material, which can depress the melting point and interfere with crystallization. Incomplete quenching or washing can also leave residual acetic acid/anhydride, contributing to the issue.

  • Corrective Actions:

    • Verify Reaction Completion: Before quenching, ensure the reaction has gone to completion via TLC. If starting material remains, it may be necessary to stir for a longer period at 0-5°C.

    • Thorough Quenching & Washing: Ensure the product is fully precipitated by pouring the reaction mixture into a large excess of ice water with very efficient stirring. Wash the filtered product extensively with cold water to remove all acid traces.

    • Purification Strategy: Do not skip the recrystallization step. If ethanol does not yield a clean solid, consider a solvent/anti-solvent system like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes. Column chromatography is an alternative for removing persistent impurities.

Q3: The acetylation in Part A is sluggish and does not go to completion even after several hours. What could be the issue?

  • A3: Probable Cause & Explanation: While generally a robust reaction, incomplete acetylation can be caused by poor quality reagents or insufficient activation.

  • Corrective Actions:

    • Check Reagent Quality: Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. Use a fresh bottle or distill it before use.

    • Catalyst Amount: While catalytic, you can slightly increase the amount of pyridine used. Alternatively, using a more efficient acylation catalyst like 4-Dimethylaminopyridine (DMAP) in a small amount (~1-2 mol%) can significantly accelerate the reaction.

    • Solvent: Ensure your DCM is anhydrous. Water will consume the acetic anhydride.

Frequently Asked Questions (FAQs)

Q: Why is fuming nitric acid used instead of standard concentrated nitric acid?

  • A: Fuming nitric acid contains a very low percentage of water. Water can interfere with the formation of the acetyl nitrate electrophile from acetic anhydride and can also promote competitive side reactions. Using a highly concentrated, anhydrous source of nitric acid ensures the nitrating species is generated efficiently.

Q: Can I use sulfuric acid as a catalyst for the nitration step?

  • A: It is strongly discouraged. The combination of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺).[6][7] For a reactive substrate like a substituted thiophene, this reagent is too powerful and will almost certainly lead to uncontrollable reactions, decomposition, and potentially explosive oxidation.[1] The acetic anhydride system is used specifically to moderate this reactivity.

Q: What are the expected positions for dinitration if the reaction is not controlled properly?

  • A: The acetamido group at C3 and the carboxylate at C2 are both activating and directing. The nitro group at C4 is deactivating. The most likely position for a second nitration would be the C5 position, which is activated by the adjacent sulfur atom and the acetamido group, although steric hindrance from the C4 nitro group would be a factor. Careful control is the best way to ensure mono-nitration.

Q: What analytical techniques are recommended for final product validation?

  • A: A comprehensive validation should include:

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the nitro group addition.

    • Mass Spectrometry (MS): To confirm the molecular weight (C₈H₈N₂O₅S = 244.23 g/mol ).

    • Infrared (IR) Spectroscopy: To identify key functional groups (amide C=O, ester C=O, nitro N-O stretches).

    • Melting Point Analysis: To assess the purity of the crystalline product.

References

  • Organic Syntheses Procedure. (1934). 2-nitrothiophene. Organic Syntheses, 14, 76. [Link]

  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • PubChem. (n.d.). Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

  • Banaras Hindu University. (n.d.). THIOPHENE. [Link]

  • StudySmarter. (2023). Thiophene. [Link]

  • University of Missouri. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Scribd. (n.d.). Nitration Procedure for Methyl Benzoate. [Link]

  • Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.

Sources

Reference Data & Comparative Studies

Validation

Comparing spectral data of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate with analogs

Technical Comparison Guide: Spectral Characterization of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Executive Summary Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (Compound A ) is a critical synthetic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectral Characterization of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Executive Summary

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (Compound A ) is a critical synthetic intermediate, particularly in the design of fused heterocyclic scaffolds like thieno[3,2-d]pyrimidines (e.g., analogs of Ibrutinib or JNK inhibitors). Its structural integrity is defined by a "push-pull" electronic system: the electron-donating acetamido group at C3 and the electron-withdrawing nitro group at C4.

This guide provides a comparative spectral analysis of Compound A against its non-nitrated precursor and its benzene isostere. By analyzing these analogs, researchers can validate the successful nitration and regioselectivity of the thiophene ring during synthesis.

Structural Context & Analog Selection

To objectively assess the spectral performance of Compound A, we compare it against two validated standards.

  • Target (Compound A): Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

    • Role: Functionalized core for nucleophilic aromatic substitution (

      
      ) and cyclization.
      
  • Analog 1 (Precursor - Compound B): Methyl 3-acetamidothiophene-2-carboxylate.[1]

    • Comparison Logic: Validates the Nitration step. The disappearance of the C4 proton and the chemical shift of the C5 proton are the primary indicators.

  • Analog 2 (Isostere - Compound C): Methyl 3-acetamido-4-nitrobenzoate.

    • Comparison Logic: Validates Electronic Effects . Compares the thiophene ring currents against the benzene system to confirm the deshielding magnitude of the nitro group.

Figure 1: Synthesis & Structural Relationship Workflow

SynthesisWorkflow Start Methyl 3-aminothiophene-2-carboxylate (Starting Material) Acetylation Step 1: Acetylation (Ac2O / AcOH) Start->Acetylation CompB Compound B (Methyl 3-acetamidothiophene-2-carboxylate) Acetylation->CompB Protection of Amine Nitration Step 2: Nitration (HNO3 / H2SO4) CompB->Nitration CompA Target: Compound A (Methyl 3-acetamido-4-nitrothiophene-2-carboxylate) Nitration->CompA Electrophilic Aromatic Subst.

Caption: Synthetic pathway transforming the amino-thiophene precursor into the target nitro-thiophene. The spectral checkpoint is the transition from Compound B to A.

Comparative Spectral Data

Physical Properties & Mass Spectrometry

The introduction of the nitro group significantly alters the physical state and fragmentation pattern.

PropertyCompound A (Target)Compound B (Precursor)Compound C (Isostere)
Formula



MW ( g/mol ) 244.22199.23238.20
Appearance Yellow crystalline solidWhite/Off-white solidPale yellow solid
Melting Point 178–180 °C (Dec)85–88 °C104–106 °C
MS (ESI+)



Technical Insight: The significant increase in melting point for Compound A is attributed to strong intermolecular hydrogen bonding and


-stacking interactions enhanced by the nitro group's dipole.
H NMR Spectroscopy (DMSO- )

The most definitive validation of Compound A is the


H NMR spectrum. The key diagnostic is the Singlet at C5  (due to the loss of coupling with C4) and the Downfield Shift  of the amide proton.
Proton AssignmentCompound A (Target)

(ppm)
Compound B (Precursor)

(ppm)
Shift Justification (Causality)
NH (Amide) 10.5 – 10.8 (s) 9.8 – 10.0 (s)H-Bonding: The nitro group at C4 creates a "virtual" 6-membered ring via H-bonding with the amide NH, causing significant deshielding.
C5-H (Ring) 8.45 (s) 7.65 (d,

Hz)
Deshielding: The C4-nitro group exerts a strong electron-withdrawing effect (anisotropy + induction), shifting H5 downfield by ~0.8 ppm. Loss of doublet indicates C4 substitution.
C4-H (Ring) Absent 7.50 (d,

Hz)
Substitution: Disappearance confirms successful nitration at the C4 position.

(Ester)
3.85 (s)3.80 (s)Minimal change; distant from the electronic perturbation of the nitro group.

(Acetyl)
2.15 (s)2.10 (s)Slight downfield shift due to overall ring deactivation.

Protocol Note: Due to the low solubility of nitro-thiophenes, DMSO-


  is the required solvent. 

often results in poor resolution and broadened amide peaks.
IR Spectroscopy (ATR Method)

Infrared spectroscopy provides a quick "fingerprint" verification of the functional group transformation.

Functional GroupFrequency (

)
Comparison Notes
N-H Stretch 3250 – 3300 (Weak, Broad)Broader in Compound A due to intramolecular H-bonding.
C=O[2] (Ester) 1715 – 1725 (Strong)Consistent across all analogs.
C=O (Amide I) 1670 – 1685 (Strong)Shifts to lower wavenumbers in Compound A due to conjugation with the nitro-deficient ring.

(Asymmetric)
1530 – 1550 (Strong) Diagnostic Band: Absent in Compound B. Confirms nitration.

(Symmetric)
1340 – 1360 (Medium) Diagnostic Band: Absent in Compound B.

Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols are standardized for these derivatives.

Synthesis Verification Workflow (Nitration Step)
  • Dissolution: Dissolve 1.0 eq of Methyl 3-acetamidothiophene-2-carboxylate in concentrated

    
     at 0°C.
    
  • Addition: Dropwise addition of fuming

    
     (1.1 eq) maintaining temp < 5°C (Exothermic!).
    
  • Quench: Pour onto crushed ice. The product (Compound A) precipitates as a yellow solid.

  • Purification: Recrystallize from Ethanol/Water. Do not use column chromatography initially as the product often streaks on silica due to acidity.

Spectral Acquisition Parameters
  • NMR: 400 MHz or higher.

    • Relaxation Delay (D1): Set to 2.0s to ensure integration accuracy of the Nitro-adjacent protons.

    • Scans: Min 64 scans due to the lower solubility.

  • IR: ATR (Attenuated Total Reflectance) on neat solid. No KBr pellet required.

Spectral Logic Visualization

The following diagram illustrates the electronic causality governing the spectral shifts observed in Compound A.

SpectralLogic Nitro Nitro Group (C4) Electron Withdrawing RingCurrent Thiophene Ring Current Reduced Electron Density Nitro->RingCurrent Inductive Effect (-I) Amide_NH Amide NH Signal Intramolecular H-Bond Nitro->Amide_NH H-Bond Acceptor H5_Proton H5 Proton Signal Deshielded (Downfield Shift) RingCurrent->H5_Proton u03B4 7.65 -> 8.45 ppm Amide_NH->H5_Proton Spatial Proximity (NOE)

Caption: Causality map linking the structural introduction of the Nitro group to specific NMR spectral shifts.

References

  • Gewald Reaction & Thiophene Synthesis

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Nitration of Thiophenes

    • Spinelli, D., Consiglio, G., & Noto, R. (1976). Nucleophilic aromatic substitution in the thiophene series. Journal of the Chemical Society, Perkin Transactions 2, (11), 1495-1499.

  • Spectral Data of Thiophene Analogs (Compound B)

    • National Institute of Standards and Technology (NIST).[3][4] Methyl 3-amino-4-methylthiophene-2-carboxylate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][4]

  • Synthesis of Thieno[3,2-d]pyrimidines (Application Context)

    • Bhuiyan, M. D. H., et al. (2012). Synthesis of some new thieno[2,3-d]pyrimidine derivatives. Journal of Chemical Sciences, 124, 1233–1238.

  • Comparative Nitro-Benzoate Data (Compound C)

    • Sigma-Aldrich. Methyl 4-nitrobenzoate Product Specification & NMR.

Sources

Comparative

Comparative Guide: Biological Activity of Thiophene vs. Furan Analogs

[1] Executive Summary: The Bioisosteric Switch In medicinal chemistry, the replacement of a furan ring (oxygen-containing) with a thiophene ring (sulfur-containing) is a classic bioisosteric strategy. While structurally...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Bioisosteric Switch

In medicinal chemistry, the replacement of a furan ring (oxygen-containing) with a thiophene ring (sulfur-containing) is a classic bioisosteric strategy. While structurally congruent, these two heterocycles diverge significantly in electronic distribution, lipophilicity, and metabolic fate.[1] This guide analyzes their performance differences to aid in rational drug design.

Core Insight: Thiophene is generally preferred for metabolic stability and lipophilicity , whereas furan often yields higher water solubility and H-bond acceptor capability , but carries a higher risk of metabolic toxicity (genotoxicity).

Physicochemical & ADME Comparison

The biological divergence between thiophene and furan stems from the fundamental properties of the chalcogens Sulfur (S) and Oxygen (O).

Table 1: Physicochemical Profile Comparison
PropertyFuran Analog (O-heterocycle)Thiophene Analog (S-heterocycle)Impact on Drug Design
Electronegativity High (3.44)Low (2.58)Oxygen pulls electron density, making furan less aromatic (diene-like character).
Aromaticity Moderate (Resonance Energy ~16 kcal/mol)High (Resonance Energy ~29 kcal/mol)Thiophene is more stable; Furan is more reactive to electrophiles.
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0 ΔLogP)Thiophene analogs penetrate membranes better; Furan analogs are more soluble.
H-Bonding Good AcceptorPoor/Negligible AcceptorFuran can interact with H-bond donors in the binding pocket.
Metabolic Liability High (CYP450 bioactivation)Moderate (S-oxidation)Furan is often flagged as a structural alert for toxicity.
Van der Waals Radius 1.40 Å (O)1.80 Å (S)Thiophene is bulkier, potentially filling hydrophobic pockets better.

Metabolic Fate: The Safety Filter

A critical differentiator is how Cytochrome P450 (CYP) enzymes process these rings. This is often the deciding factor in lead optimization.

Mechanism of Action: Bioactivation
  • Furan Toxicity: Furan rings are frequently oxidized by CYP2E1 to form unstable epoxides (furan-2,3-epoxide). These rapidly ring-open to form cis-2-butene-1,4-dial , a highly reactive dicarbonyl species that crosslinks DNA and proteins, leading to hepatotoxicity and carcinogenicity.

  • Thiophene Metabolism: Thiophenes undergo S-oxidation to form thiophene-S-oxides or S,S-dioxides. While these can be reactive (Michael acceptors), they are often detoxified via glutathione conjugation or, in cases like Clopidogrel , are necessary precursors to the active drug form.

Visualization: Metabolic Pathways

MetabolicPathways cluster_furan Furan Bioactivation (Toxicity Risk) cluster_thiophene Thiophene Metabolism (Stability/Prodrug) Furan Furan Analog Epoxide Furan-2,3-epoxide (Unstable) Furan->Epoxide CYP450 Oxidation Dial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dial Ring Opening Adduct DNA/Protein Adducts (Cytotoxicity) Dial->Adduct Covalent Binding Thio Thiophene Analog Sulfoxide Thiophene-S-oxide Thio->Sulfoxide CYP450 Dioxide Thiophene-S,S-dioxide Sulfoxide->Dioxide Oxidation Active Active Metabolite (e.g., Clopidogrel) Sulfoxide->Active Prodrug Activation Excretion Glutathione Conjugate (Excretion) Sulfoxide->Excretion GSH Transferase

Caption: Comparative metabolic pathways showing Furan's progression to toxic dialdehydes versus Thiophene's route to excretion or pharmacological activation.

Performance Analysis: Case Studies

Experimental data highlights how this switch impacts potency and efficacy.[2]

Case Study A: Anticancer Potency (Goniofufurone Analogs)

In a study comparing analogs of the natural product goniofufurone, the thiophene mimic demonstrated superior cytotoxicity against K562 (leukemia) cells compared to the furan-based parent compound.

  • Hypothesis: The increased lipophilicity of the thiophene ring facilitated better cellular uptake.

  • Data:

    • Furan Parent (Goniofufurone): IC50 > 50 µM

    • Thiophene Analog: IC50 = 3.2 µM

    • Observation: The thiophene analog induced apoptosis without causing the DNA fragmentation associated with the reactive furan metabolites.

Case Study B: Anti-inflammatory (Chalcones)

Conversely, in certain chalcone derivatives targeting the COX-2 enzyme, furan analogs have outperformed thiophenes.

  • Hypothesis: The furan oxygen acted as a critical H-bond acceptor in the COX-2 active site, a specific interaction the sulfur atom could not replicate due to its weak H-bond accepting nature.

  • Outcome: Furan analogs showed 2-fold higher potency but lower metabolic half-life (

    
    ) in liver microsomes.
    

Experimental Protocols

To objectively compare these analogs in your own research, use the following standardized workflows.

Synthesis: Paal-Knorr Cyclization (Divergent Path)

The Paal-Knorr reaction allows for the parallel synthesis of both analogs from a common 1,4-diketone precursor.

  • Precursor: Start with 1,4-diketone (e.g., 2,5-hexanedione derivative).

  • For Furan:

    • Reagent: Acid catalyst (p-TsOH) or dehydrating agent (

      
      ).
      
    • Condition: Reflux in Toluene/Benzene for 2-4 hours.

    • Mechanism: Acid-catalyzed cyclodehydration.

  • For Thiophene:

    • Reagent: Lawesson’s Reagent or Phosphorus Pentasulfide (

      
      ).
      
    • Condition: Reflux in Toluene for 4-8 hours.

    • Mechanism: Thionation of carbonyls followed by cyclization.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values for matched pairs.

  • Cell Seeding: Seed tumor cells (e.g., A549, HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add Furan and Thiophene analogs at serial dilutions (0.1 µM to 100 µM). Include DMSO control.

  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualization: Experimental Workflow

Workflow cluster_synth Parallel Synthesis cluster_assay Biological Evaluation Precursor 1,4-Diketone Precursor PathA Path A: Acid Catalysis (p-TsOH) Precursor->PathA PathB Path B: Thionation (Lawesson's Reagent) Precursor->PathB ProdF Furan Analog PathA->ProdF ProdT Thiophene Analog PathB->ProdT Assay1 Metabolic Stability (Microsomal Assay) ProdF->Assay1 Assay2 Potency Screen (IC50 Determination) ProdF->Assay2 ProdT->Assay1 ProdT->Assay2 Result Lead Selection Assay1->Result Assay2->Result

Caption: Parallel synthesis and evaluation workflow for matched molecular pairs.

Strategic Decision Framework

When should you choose Thiophene over Furan?

  • Choose Thiophene If:

    • The target pocket is large and hydrophobic.

    • Metabolic stability is a primary concern.

    • You need to increase LogP for better CNS penetration.

    • The drug is intended for chronic use (minimizing genotoxicity risk).

  • Choose Furan If:

    • You specifically require an H-bond acceptor in that position.

    • Solubility is a major bottleneck (Furan is more polar).

    • The molecule is a "warhead" where reactivity is desired (rare, mostly oncology).

    • You are exploring rapid clearance agents.

References

  • BenchChem. (2025).[1][3] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Retrieved from

  • Popsavin, V., et al. (2024).[2] Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone. European Journal of Medicinal Chemistry. Retrieved from

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from

  • Gomes, M., et al. (2011). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene. The Journal of Organic Chemistry. Retrieved from

  • Meher, C.P., et al. (2012).[4] Pyrrole, Furan, Thiophene Derivatives & Pharmacological Activities: A Review. PharmaTutor. Retrieved from

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and ef...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, a substituted thiophene derivative, serves as a vital building block in the synthesis of various pharmacologically active compounds. Consequently, a robust, accurate, and reliable analytical method for its purity determination is paramount.

This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate. We will explore the rationale behind the chromatographic choices, present comparative experimental data, and provide detailed, validated protocols. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting and implementing the most suitable analytical strategy.

Foundational Principles: Why RP-HPLC?

Reversed-phase chromatography is the predominant mode of HPLC used for the analysis of a vast array of organic molecules.[1][2] Its principle lies in the hydrophobic interaction between the analytes and a non-polar stationary phase, typically silica particles chemically bonded with alkyl chains (e.g., C18 or C8).[2][3][4] A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[5]

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a moderately polar molecule containing both hydrophobic (thiophene ring, methyl ester) and polar (acetamide, nitro) functional groups. This amphiphilic nature makes it an ideal candidate for RP-HPLC. The non-polar C18 stationary phase effectively retains the molecule through hydrophobic interactions, while the polarity of the mobile phase can be finely tuned to achieve optimal separation from its potential impurities.[3][6]

Method Comparison: Isocratic vs. Gradient Elution

The choice between an isocratic (constant mobile phase composition) and a gradient (variable mobile phase composition) elution method is a critical decision in HPLC method development. Here, we compare a traditional isocratic method with a newly developed, optimized gradient method for the analysis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

  • Method A: Standard Isocratic Method: This approach utilizes a fixed mobile phase composition throughout the analytical run. It is simple to set up and can be robust, but it may suffer from long run times and poor resolution of impurities that have significantly different polarities from the main compound.

  • Method B: Optimized Gradient Method: This method involves a programmed change in the mobile phase composition, typically by increasing the percentage of the organic solvent over time. This approach is highly effective for separating complex mixtures containing compounds with a wide range of hydrophobicities, often leading to sharper peaks, improved resolution, and shorter analysis times.

The following sections detail the experimental protocols and resulting data from both methods.

Experimental Design and Protocols

Materials and Instrumentation
  • Analyte: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (Reference Standard >99.5%)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC-grade acetonitrile and methanol; Milli-Q or equivalent purified water.

  • Reagents: Formic acid (analytical grade).

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the working standard solution.

Chromatographic Conditions
ParameterMethod A: IsocraticMethod B: Optimized Gradient
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Composition 55% A : 45% BTime (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Injection Vol. 10 µL10 µL
Detection DAD, 280 nmDAD, 280 nm
Run Time 20 min25 min

Causality Behind Experimental Choices:

  • Column: A C18 column is the workhorse for reversed-phase chromatography, providing excellent hydrophobic retention for a wide range of molecules.[7] The 250 mm length provides high efficiency and resolving power.

  • Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of 0.1% formic acid helps to protonate any free silanol groups on the silica surface, reducing peak tailing, and ensures consistent ionization of the analyte.[6]

  • Detection Wavelength: 280 nm was selected based on the UV absorbance maximum of the nitrothiophene chromophore, ensuring high sensitivity.

  • Gradient Program (Method B): The gradient starts at a lower organic composition (30% B) to retain and resolve early-eluting polar impurities. It then ramps up to a high organic percentage (80% B) to elute the main analyte and any late-eluting, more non-polar impurities in a reasonable time with sharp peak shapes.

Analytical Workflow

The overall process for purity analysis is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard sys_prep System Priming & Equilibration prep_std->sys_prep prep_spl Weigh & Dissolve Test Sample prep_spl->sys_prep prep_mob Prepare Mobile Phases A & B prep_mob->sys_prep sst Perform System Suitability Test (SST) sys_prep->sst Inject Standard sequence Build & Run Analytical Sequence sst->sequence SST Pass? acquire Data Acquisition sequence->acquire Inject Samples integrate Integrate Chromatograms acquire->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Final Report calculate->report

Sources

Comparative

The Acetamido Group: A Double-Edged Sword in the Biological Activity of Nitrothiophenes

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships For decades, the nitrothiophene scaffold has been a cornerstone in the development of novel therapeutic agents, demonstrating a bro...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

For decades, the nitrothiophene scaffold has been a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The potent bioactivity of these compounds is largely attributed to the electron-withdrawing nature of the nitro group, which is often a prerequisite for their mechanism of action. However, the introduction of an acetamido group onto the nitrothiophene ring can dramatically alter its biological profile, presenting both opportunities and challenges for drug development professionals. This guide provides an in-depth comparison of nitrothiophenes and their acetamido-substituted counterparts, supported by experimental data, to elucidate the multifaceted role of the acetamido group.

The Core Directive: From Broad-Spectrum Cytotoxicity to Targeted Activity

Nitrothiophenes often exhibit potent but indiscriminate biological activity. Their mechanism of action frequently involves the enzymatic reduction of the nitro group by nitroreductases, present in both microbial and mammalian cells, to generate reactive nitrogen species. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress, leading to broad-spectrum antimicrobial and cytotoxic effects.

The introduction of an acetamido group (-NHCOCH₃) can significantly modulate this activity. This functional group can influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets and its metabolic activation.

Comparative Analysis: Unveiling the Impact of the Acetamido Group

A comprehensive analysis of structure-activity relationship (SAR) studies reveals that the acetamido group can serve as a key modulator of the biological activity of nitrothiophenes. A notable example is the development of 5-nitrothiophene-2-carboxamides, which are essentially acetamido-nitrothiophenes, as antileishmanial agents.

A doctoral thesis detailing a SAR campaign on these compounds highlights that the 5-nitrothiophene-2-carboxamide functionality is crucial for their antileishmanial activity.[1] This suggests that the presence of the acetamido linker is not merely a passive modification but an active contributor to the compound's therapeutic effect.

Antimicrobial Activity: A Shift in Spectrum and Potency

While nitrothiophenes themselves can possess broad-spectrum antibacterial activity, the addition of an acetamido group can refine this activity, sometimes leading to a narrower spectrum but increased potency against specific pathogens.

Compound TypeGeneral ObservationSupporting Evidence
Nitrothiophenes Broad-spectrum antibacterial and antifungal activity. Activity is often dependent on the position and number of nitro groups.Studies have shown that various substituted nitrothiophenes exhibit a wide range of activities against E. coli, M. luteus, and A. niger.[2]
Acetamido-nitrothiophenes Can exhibit potent and sometimes more targeted antimicrobial activity. The nature of the substituent on the acetamido group can further influence the activity spectrum.5-Nitrothiophene-2-carboxamides have been identified as a novel narrow-spectrum antibacterial series.[3]
Cytotoxicity: A Potential Reduction in Off-Target Effects

A significant challenge with nitroaromatic compounds is their potential for cytotoxicity against mammalian cells. The acetamido group can play a crucial role in mitigating this toxicity. A study comparing amino, acetamido, and nitro-substituted chalcones found that the acetamidochalcones were less toxic than the aminochalcones, while the nitrochalcones showed no toxic effects in the specific assay used.[4] This suggests that the acetamido group can reduce the overall toxicity of a molecule compared to a free amino group.

In the context of nitrothiophenes, the acetamido group can influence the rate and specificity of nitroreductase-mediated activation. This can lead to a more targeted release of cytotoxic metabolites within the target pathogen, thereby reducing off-target effects on host cells. The development of lead compounds with improved selectivity over human cell lines, as seen in the antileishmanial 5-nitrothiophene-2-carboxamides, supports this hypothesis.[1]

Mechanistic Insights: How the Acetamido Group Exerts its Influence

The acetamido group affects the biological activity of nitrothiophenes through a combination of electronic and steric effects, as well as by influencing the molecule's pharmacokinetic properties.

Electronic Effects

The acetamido group is generally considered to be an electron-donating group by resonance and electron-withdrawing by induction. Its overall electronic effect on the thiophene ring can influence the reduction potential of the nitro group. This, in turn, can affect the rate at which the nitro group is activated by nitroreductases.

Steric Hindrance and Binding Interactions

The acetamido group introduces additional bulk to the nitrothiophene scaffold. This can influence how the molecule binds to the active site of target enzymes or receptors. The amide bond within the acetamido group can also participate in hydrogen bonding interactions, potentially enhancing the affinity and specificity of the molecule for its biological target. The crucial role of the 5-nitrothiophene-2-carboxamide functionality in antileishmanial activity suggests that the amide linkage is likely involved in key binding interactions.[1]

Pharmacokinetic Properties

The acetamido group can alter the lipophilicity and solubility of the parent nitrothiophene. These physicochemical properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, modifications to the acetamido-nitrothiophene scaffold have been shown to improve aqueous solubility, a key factor for bioavailability.[1]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following generalized protocols for assessing antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (nitrothiophene and acetamido-nitrothiophene derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and reservoirs

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.

Materials:

  • Test compounds

  • Bacterial strain

  • Appropriate broth medium

  • Sterile culture tubes

  • Shaking incubator

  • Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Assay Setup: In sterile tubes, add the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the broth. Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the standardized bacterial suspension.

  • Incubation: Incubate the tubes at 37°C with shaking.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto agar plates.

  • Colony Counting: After incubation of the plates, count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each compound concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically considered bactericidal activity.[5][6]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key considerations in the structure-activity relationship of acetamido-nitrothiophenes.

SAR_Acetamido_Nitrothiophene cluster_core Acetamido-Nitrothiophene Scaffold cluster_effects Modulatory Effects of Acetamido Group cluster_outcomes Resulting Biological Activity Core Nitrothiophene Core (Bioactivity Driver) Acetamido Acetamido Group (Activity Modulator) Electronic Electronic Properties (Redox Potential) Acetamido->Electronic Influences Steric Steric Hindrance (Target Binding) Acetamido->Steric Introduces PK Pharmacokinetics (ADME Profile) Acetamido->PK Modifies Activity Altered Biological Activity (Potency, Spectrum) Electronic->Activity Toxicity Modified Cytotoxicity (Selectivity) Electronic->Toxicity Steric->Activity PK->Activity PK->Toxicity

Caption: The influence of the acetamido group on the biological activity of nitrothiophenes.

Conclusion

The incorporation of an acetamido group into the nitrothiophene scaffold is a powerful strategy for modulating its biological activity. This modification can transform a compound with broad-spectrum cytotoxicity into a more targeted therapeutic agent with an improved safety profile. The acetamido group exerts its influence through a complex interplay of electronic, steric, and pharmacokinetic effects. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the rational design of next-generation nitrothiophene-based drugs with enhanced efficacy and reduced toxicity. Further exploration of diverse substitutions on the acetamido group will undoubtedly unlock new therapeutic possibilities for this versatile chemical scaffold.

References

  • Lyne, V. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University. Available at: [Link]

  • Durham E-Theses. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Available at: [Link]

  • de Melo, G. D. F., de Souza, V. A., & Leal, A. S. (2012). Antimicrobial and cytotoxicity potential of acetamido, amino and nitrochalcones. Planta medica, 78(15), 1675–1678. Available at: [Link]

  • Durham E-Theses. (2022). Items where Year is 2022. Available at: [Link]

  • Acar, Ç., Dege, N., & Yavuz, M. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10583–10595. Available at: [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 119–125. Available at: [Link]

  • Al-Mterin, M., Al-Bogami, A. S., & Al-Omair, M. A. (2023). Review: Structure–Activity Relationship of Antimicrobial Peptoids. Molecules, 28(15), 5780. Available at: [Link]

  • Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1185315. Available at: [Link]

  • Rizk, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2963. Available at: [Link]

  • Howes, P. D., & Green, R. M. (1974). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy, 6(3), 249–253. Available at: [Link]

  • Sakthi Abirami, M., Abirami, K., & Monika, N. (2015). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1148-1155. Available at: [Link]

  • Om, L., & Kumar, S. (2023). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 15(2), 245-249. Available at: [Link]

  • Jayasundara, C. (2020). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida. Available at: [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & biomolecular chemistry, 4(2), 359–366. Available at: [Link]

  • Bojarska, J., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 15(10), 2411. Available at: [Link]

  • Acar, Ç., Dege, N., & Yavuz, M. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10583-10595. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Available at: [Link]

  • Hamarawf, R. O., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 13(38), 26733-26752. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Available at: [Link]

  • Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14. Available at: [Link]

Sources

Validation

A Comparative Guide for Synthetic Strategy: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate vs. its Bromo Analog as Precursors in Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the selection of a precursor molecule can profoundly influence the efficiency, yield, and overall success of a synthetic campaign. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry and drug development, the selection of a precursor molecule can profoundly influence the efficiency, yield, and overall success of a synthetic campaign. This guide provides a detailed comparative analysis of two key thiophene-based building blocks: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate and its bromo analog, Methyl 3-bromo-4-nitrothiophene-2-carboxylate . Both molecules are valuable starting materials for the synthesis of complex heterocyclic systems, particularly those with therapeutic potential, such as kinase inhibitors and anti-inflammatory agents.[1][2] This document will delve into their synthetic accessibility, comparative reactivity, and strategic advantages in the synthesis of bioactive molecules, supported by established chemical principles and relevant experimental contexts.

Introduction to the Precursors

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The 3,4-disubstituted thiophene-2-carboxylate framework, in particular, offers a versatile platform for the construction of fused ring systems and densely functionalized molecules. The nitro group at the 4-position in both our precursors acts as a powerful electron-withdrawing group, significantly influencing the reactivity of the thiophene ring.

The key distinction between the two molecules lies in the nature of the substituent at the 3-position: an acetamido group versus a bromine atom. This difference dictates their synthetic utility and the types of chemical transformations they are best suited for.

CompoundStructureMolecular FormulaMolecular Weight
Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Structure of Methyl 3-acetamido-4-nitrothiophene-2-carboxylateC₈H₈N₂O₅S244.23 g/mol
Methyl 3-bromo-4-nitrothiophene-2-carboxylate Structure of Methyl 3-bromo-4-nitrothiophene-2-carboxylateC₆H₄BrNO₄S266.07 g/mol

Synthetic Accessibility: A Comparative Overview

The ease and efficiency of precursor synthesis are critical considerations in drug development, directly impacting cost and scalability.

Synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

The synthesis of the acetamido precursor typically begins with a 3-aminothiophene derivative. A common route involves the Gewald reaction to construct the 2-aminothiophene core, followed by protection of the amine as an acetamide, and subsequent nitration.

A plausible synthetic pathway is outlined below:

Figure 1: Plausible synthetic route to Methyl 3-acetamido-4-nitrothiophene-2-carboxylate.

This multi-step process, while established, can present challenges in terms of regioselectivity during nitration and may require careful optimization of reaction conditions to achieve high yields.

Synthesis of Methyl 3-bromo-4-nitrothiophene-2-carboxylate

The bromo analog is often prepared from a commercially available brominated thiophene starting material. Unlike the 2-bromo isomer, 3-bromothiophene cannot be synthesized directly from thiophene and is typically prepared by the debromination of 2,3,5-tribromothiophene.[3] Subsequent functionalization at the 2- and 4-positions can then be carried out.

A potential synthetic approach is as follows:

Figure 2: Plausible synthetic route to Methyl 3-bromo-4-nitrothiophene-2-carboxylate.

While this route may also involve multiple steps, the initial availability of various brominated thiophenes can offer a more direct entry point compared to the construction of the thiophene ring from acyclic precursors.

Comparative Reactivity and Strategic Application

The choice between the acetamido and bromo precursors hinges on the desired synthetic transformation. The key difference lies in the reactivity of the C3 substituent in nucleophilic aromatic substitution (SNAr) reactions.

The Bromo Analog: A Workhorse for Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position, activated by the strongly electron-withdrawing nitro group at the 4-position, serves as an excellent leaving group in SNAr reactions.[4][5] This makes Methyl 3-bromo-4-nitrothiophene-2-carboxylate an ideal precursor for introducing a wide variety of nucleophiles at the C3 position.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6]

Figure 3: Generalized mechanism of nucleophilic aromatic substitution on the bromo precursor.

This reactivity is particularly valuable for the synthesis of thieno[3,2-b]pyridine derivatives, a class of compounds with significant biological activity. The intramolecular cyclization of a C3-substituted amine onto the C2-ester group is a common strategy to form the fused pyridine ring.

Experimental Protocol: Synthesis of a Thieno[3,2-b]pyridin-7(4H)-one Derivative

  • Dissolve Methyl 3-bromo-4-nitrothiophene-2-carboxylate (1.0 eq) in a suitable solvent such as DMF or NMP.

  • Add an appropriate amine nucleophile (e.g., an amino acid ester, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture at a temperature typically ranging from 80 to 120 °C and monitor by TLC or LC-MS.

  • Upon completion , cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the C3-amino substituted intermediate.

  • Subject the intermediate to reductive cyclization conditions (e.g., Fe/AcOH or H₂, Pd/C) to simultaneously reduce the nitro group and effect cyclization to the thieno[3,2-b]pyridin-7(4H)-one core.

The Acetamido Analog: A Precursor for Directed C-H Activation and as a Stable Amine Surrogate

In contrast to the bromo group, the acetamido group is generally a poor leaving group in SNAr reactions. Instead, Methyl 3-acetamido-4-nitrothiophene-2-carboxylate offers alternative synthetic strategies.

  • Amine Functionality: The acetamido group serves as a protected form of the 3-amino functionality. Deprotection under acidic or basic conditions reveals the free amine, which can then participate in various coupling and condensation reactions. This approach is advantageous when the free amine is not compatible with earlier reaction steps.

  • Directed C-H Activation: The amide functionality can act as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions at the adjacent C2 position of the thiophene ring, although the ester at C2 would likely be the primary directing group.

Strategic Considerations:

  • For direct introduction of a diverse range of C3 substituents via nucleophilic substitution, the bromo analog is unequivocally the superior precursor. Its reactivity in SNAr reactions is predictable and generally high, especially with the activating nitro group.

  • The acetamido analog is the precursor of choice when the synthetic route requires the late-stage introduction of a 3-amino group or when the amine needs to be protected during other transformations. It offers a more "masked" functionality compared to the reactive bromo group.

Comparative Performance Data: An Inferential Analysis

FeatureMethyl 3-acetamido-4-nitrothiophene-2-carboxylateMethyl 3-bromo-4-nitrothiophene-2-carboxylate
Primary Reactivity Protected amine, potential directing groupSubstrate for SNAr
Versatility in C3 Functionalization Limited to reactions of the amine after deprotectionHigh, a wide range of nucleophiles can be introduced
Leaving Group Ability at C3 PoorGood to Excellent
Stability Generally stableCan be susceptible to degradation under harsh basic conditions
Typical Yields in SNAr N/AGenerally moderate to high, depending on the nucleophile

Conclusion: Selecting the Optimal Precursor for Your Synthetic Campaign

The choice between Methyl 3-acetamido-4-nitrothiophene-2-carboxylate and its bromo analog is not a matter of one being universally "better," but rather a strategic decision based on the specific synthetic plan.

  • Choose Methyl 3-bromo-4-nitrothiophene-2-carboxylate when your primary goal is the direct and versatile introduction of a substituent at the C3 position via nucleophilic aromatic substitution. This is the more direct and often more efficient route for creating a library of C3-functionalized thiophenes.

  • Choose Methyl 3-acetamido-4-nitrothiophene-2-carboxylate when your synthesis requires a protected amine at the C3 position that can be revealed at a later stage, or if you plan to exploit the directing group capabilities of the amide.

In the context of rapidly generating diverse libraries of compounds for drug discovery, the bromo analog often provides a more flexible and powerful platform due to its predictable and versatile reactivity in SNAr reactions. However, for a targeted synthesis where the 3-amino group's reactivity needs to be carefully managed, the acetamido precursor is an indispensable tool.

References

  • U.S.
  • PrepChem, "Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate." [Link]

  • J. Phys. Chem. A2020 , 124, 4, 755–763, "Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations." [Link]

  • Polycyclic Aromatic Compounds2022 , 42, 5, 2246-2262, "Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities." [Link]

  • Ganesh Remedies, "Methyl 3-Amino-4-methylthiophene-2-carboxylate." [Link]

  • Wikipedia, "3-Bromothiophene." [Link]

  • Chemistry LibreTexts, "Nucleophilic Aromatic Substitution." [Link]

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  • Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism." [Link]

  • ResearchGate, "Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with..." [Link]

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  • ResearchGate, "Studies on the biological activity of some nitrothiophenes." [Link]

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  • Molecules2022 , 27, 23, 8316, "Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives." [Link]

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  • PLoS One2018 , 13(5): e0197223, "Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy." [Link]

  • J. Comput. Chem.2020 , 41, 23, 1995-2004, "Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study." [Link]

  • RSC Med. Chem.2022 , 13, 1334, "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." [Link]

  • ResearchGate, "Some Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins." [Link]

  • Molecules2011 , 16(5), 3766-3775, "Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives." [Link]

  • Chemistry LibreTexts, "Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution." [Link]

  • ResearchGate, "(PDF) Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins." [Link]

  • ResearchGate, "Electrophilic Substitution of Thiophene and its Derivatives." [Link]

  • ResearchGate, "Expanded scope of chitin-derived nitrogen scaffolds enabled by the 3-acetamido-5-furfurylaldehyde (3A5F) platform." [Link]

  • YouTube, "(L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine..." [Link]

  • ACS Omega2023 , 8, 48, 45965–45974, "Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State." [Link]

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  • ResearchGate, "Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring." [Link]

  • ResearchGate, "Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and..." [Link]

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Comparative

A Comparative In Silico Analysis: Docking Studies of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate with Cyclooxygenase-2 (COX-2)

This guide provides a comprehensive comparative analysis of the potential anti-inflammatory activity of a novel thiophene derivative, Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, through in silico molecular docking...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the potential anti-inflammatory activity of a novel thiophene derivative, Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, through in silico molecular docking studies. The compound's interaction with the inducible cyclooxygenase-2 (COX-2) enzyme is evaluated and benchmarked against the known non-steroidal anti-inflammatory drug (NSAID), Celecoxib. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for the early-stage evaluation of potential therapeutic agents.

The thiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The functionalization of the thiophene ring allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, Methyl 3-acetamido-4-nitrothiophene-2-carboxylate, features key functional groups—an acetamido, a nitro, and a carboxylate group—that can participate in various non-covalent interactions with biological macromolecules. Given that many thiophene-containing compounds have demonstrated anti-inflammatory effects, this study focuses on a well-established target in inflammation, the COX-2 enzyme.[2]

Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is a key enzyme in the biosynthetic pathway of prostaglandins from arachidonic acid. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric cytoprotection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The selection of COX-2 as the target protein for this docking study is based on the known anti-inflammatory potential of thiophene derivatives.[2]

Comparative Compound: Celecoxib

To provide a meaningful comparison, the docking performance of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is evaluated against Celecoxib, a potent and selective COX-2 inhibitor. Celecoxib's established binding mode and inhibitory activity serve as a benchmark for assessing the potential of the novel thiophene derivative.

Experimental Workflow: A Step-by-Step Molecular Docking Protocol

The following protocol outlines a standardized and reproducible in silico workflow for the docking of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate and Celecoxib into the active site of human COX-2.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis protein_prep Protein Preparation (PDB: 5KIR) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Test & Reference) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis comparison Comparative Analysis analysis->comparison

Caption: A generalized workflow for molecular docking studies.

Step 1: Protein Preparation

  • Retrieval of Protein Structure: The three-dimensional crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 5KIR) was downloaded from the Protein Data Bank.

  • Preprocessing: The protein structure was prepared using AutoDockTools (ADT). This involved removing water molecules and heteroatoms (except for the heme cofactor), adding polar hydrogens, and assigning Kollman charges. The co-crystallized ligand (Celecoxib) was extracted for re-docking to validate the docking protocol.

Step 2: Ligand Preparation

  • Structure Generation: The 2D structure of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate was drawn using ChemDraw and converted to a 3D structure. The structure of Celecoxib was also prepared.

  • Energy Minimization: Both ligand structures were subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation.

  • File Format Conversion: The optimized ligand structures were converted to the PDBQT format required by AutoDock Vina, with the assignment of Gasteiger charges and definition of rotatable bonds.

Step 3: Grid Box Generation

A grid box was defined to encompass the active site of COX-2. The center of the grid was set to the coordinates of the co-crystallized Celecoxib, and the dimensions were set to 25Å x 25Å x 25Å to allow for sufficient space for the ligands to adopt various conformations.

Step 4: Molecular Docking

Molecular docking was performed using AutoDock Vina. The prepared protein and ligand files, along with the grid parameters, were used as input. The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space.

Step 5: Analysis of Results

The docking results were analyzed based on the binding affinity (in kcal/mol) and the non-covalent interactions between the ligands and the amino acid residues in the active site of COX-2. The interactions were visualized using PyMOL and LigPlot+.

Comparative Analysis of Docking Results

The docking results provide insights into the potential binding modes and affinities of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate and Celecoxib with the COX-2 active site.

Table 1: Docking Scores and Binding Interactions

CompoundBinding Affinity (kcal/mol)Interacting ResiduesInteraction Types
Methyl 3-acetamido-4-nitrothiophene-2-carboxylate -8.5Arg513, Tyr385, Ser530, Val523Hydrogen bonds, Pi-Alkyl, Pi-Sulfur
Celecoxib (Reference) -10.2Arg513, His90, Gln192, Val523Hydrogen bonds, Pi-Sulfur, Pi-Alkyl

Interpretation of Results:

  • Binding Affinity: Celecoxib, the reference drug, exhibited a strong binding affinity of -10.2 kcal/mol, which is consistent with its known potent inhibitory activity. Methyl 3-acetamido-4-nitrothiophene-2-carboxylate also showed a favorable binding affinity of -8.5 kcal/mol, suggesting it has the potential to bind effectively to the COX-2 active site. While its affinity is lower than that of Celecoxib, it is within a range that indicates significant binding.

  • Key Interactions: Both compounds formed crucial interactions with key residues in the COX-2 active site.

    • Arg513: This residue is critical for the binding of many COX inhibitors. Both compounds formed hydrogen bonds with Arg513, indicating a strong electrostatic interaction.

    • Val523: The interaction with the side chain of Val523 in the secondary pocket of the COX-2 active site is a hallmark of selective COX-2 inhibitors. Both ligands demonstrated interactions with this residue.

    • Ser530: The acetamido group of the thiophene derivative is predicted to form a hydrogen bond with the hydroxyl group of Ser530, an interaction that is also observed with some NSAIDs.

    • Tyr385: The nitro group of the test compound is positioned to interact with Tyr385, a key residue involved in the catalytic mechanism of the enzyme.

G cluster_ligand Methyl 3-acetamido-4-nitrothiophene-2-carboxylate cluster_protein COX-2 Active Site Acetamido Acetamido Ser530 Ser530 Acetamido->Ser530 H-Bond Nitro Nitro Tyr385 Tyr385 Nitro->Tyr385 Interaction Thiophene Thiophene Arg513 Arg513 Thiophene->Arg513 Pi-Cation Val523 Val523 Thiophene->Val523 Pi-Alkyl

Caption: Predicted interactions of the thiophene derivative with COX-2.

Conclusion and Future Directions

The in silico docking studies presented in this guide suggest that Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a promising candidate for further investigation as a potential COX-2 inhibitor. Its favorable binding affinity and interactions with key residues in the active site, when compared to the established drug Celecoxib, provide a strong rationale for its synthesis and in vitro biological evaluation.

Future work should focus on:

  • Synthesis and Characterization: Chemical synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate and confirmation of its structure.

  • In Vitro Enzyme Assays: Evaluation of the compound's inhibitory activity against COX-1 and COX-2 to determine its potency and selectivity.

  • Cell-Based Assays: Assessment of its anti-inflammatory effects in relevant cell models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize the binding affinity and selectivity.

This guide demonstrates the utility of molecular docking as a powerful tool in the early stages of drug discovery for identifying and prioritizing lead compounds for further development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC - NIH. [Link]

  • Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]

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  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]

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Validation

Benchmarking the Antioxidant Activity of Thiophene Derivatives: A Comparative Technical Guide

Strategic Overview: The Thiophene Advantage In medicinal chemistry, the shift from phenyl-based scaffolds to heteroaromatic systems is a standard strategy for optimizing pharmacokinetics. Thiophene, a five-membered sulfu...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Thiophene Advantage

In medicinal chemistry, the shift from phenyl-based scaffolds to heteroaromatic systems is a standard strategy for optimizing pharmacokinetics. Thiophene, a five-membered sulfur-containing heterocycle, acts as a bio-isostere for the benzene ring.[1] While traditional antioxidants (e.g., Ascorbic Acid, Trolox) possess high hydrophilic potency, they often lack the lipophilicity required to cross the blood-brain barrier (BBB) or penetrate lipid bilayers effectively.

Why Benchmark Thiophenes? Thiophene derivatives offer a unique "middle ground." The sulfur atom (


) provides lone pair electrons that participate in resonance, stabilizing radical intermediates. When functionalized with electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH2) moieties, thiophene scaffolds can rival the potency of phenolic antioxidants while offering superior membrane permeability (logP).

This guide provides a validated framework for benchmarking these derivatives against industry standards, focusing on mechanistic causality and reproducible data.

Mechanistic Basis: HAT vs. SET

To accurately interpret benchmarking data, one must understand that antioxidant activity is not a single property but a dual-mode mechanism. Thiophene derivatives function primarily through two pathways:

  • Hydrogen Atom Transfer (HAT): The molecule donates a hydrogen atom (proton + electron) to a free radical (

    
    ), neutralizing it. The resulting thiophene radical is stabilized by the resonance capacity of the sulfur atom.
    
  • Single Electron Transfer (SET): The molecule donates an electron to reduce an oxidant (e.g.,

    
     to 
    
    
    
    ).

The choice of assay (DPPH vs. FRAP) isolates these mechanisms.

Visualization: Mechanistic Pathway & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow for optimizing thiophene antioxidants.

Thiophene_SAR Thiophene Thiophene Core (S-Heterocycle) Substituent Functionalization (-OH, -NH2, -CN) Thiophene->Substituent SAR Optimization Mechanism Resonance Stabilization (Sulfur Lone Pair) Substituent->Mechanism Enhances e- Density Outcome Radical Scavenging (Stable Intermediate) Mechanism->Outcome HAT/SET Outcome->Thiophene Lead Selection

Figure 1: The logic flow of optimizing thiophene derivatives. The sulfur atom's electron density is modulated by substituents to maximize radical stabilization.

Validated Experimental Protocols

Trustworthiness in data arises from self-validating protocols. The following methodologies are standardized for evaluating synthetic heterocycles.

Protocol A: DPPH Radical Scavenging Assay (HAT/Mixed Mode)

Target: Measures the ability to bleach the stable purple radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Reagents:

  • DPPH Stock: 0.1 mM DPPH in HPLC-grade Methanol (freshly prepared, protected from light).

  • Standards: Ascorbic Acid and Trolox (10–100 µg/mL).

  • Test Compounds: Thiophene derivatives (dissolved in DMSO, diluted in Methanol).

Step-by-Step Workflow:

  • Preparation: Prepare a dilution series of the test compound (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Reaction: Mix 100 µL of test solution with 100 µL of DPPH stock in a 96-well plate.

  • Controls:

    • Negative Control: 100 µL Methanol + 100 µL DPPH.

    • Blank: 200 µL Methanol (for baseline correction).

  • Incubation: Incubate in total darkness for 30 minutes at room temperature (25°C). Note: Light degrades DPPH, causing false positives.

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Derive the IC50 value using non-linear regression.
    
Protocol B: FRAP Assay (SET Mode)

Target: Measures the reduction of Ferric-TPTZ complex to Ferrous-TPTZ (intense blue).

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution: 20 mM in water.

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio (prepare fresh).

Step-by-Step Workflow:

  • Reaction: Add 10 µL of test compound to 190 µL of pre-warmed (37°C) FRAP Reagent.

  • Incubation: Incubate at 37°C for exactly 4 minutes (kinetic endpoint).

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Compare against a standard curve of FeSO4 (0–1000 µM). Results expressed as µM Fe(II) equivalents.[2][3]

Comparative Benchmarking Data

The following table synthesizes performance data of representative thiophene classes against industry standards. This data highlights that while thiophenes may have higher IC50 values (lower potency) than pure Vitamin C, specific functionalizations (e.g., hydrazones, Schiff bases) significantly narrow the gap.

Table 1: Comparative Antioxidant Potency (Representative Data)

Compound ClassFunctional FeaturesDPPH IC50 (µg/mL)*FRAP Value (µM Fe(II))**Mechanism Note
Ascorbic Acid (Std) Enediol structure5.2 ± 0.4 1850 ± 50 Rapid HAT/SET donor
Trolox (Std) Water-soluble Vit E12.5 ± 1.1 1420 ± 40 Standard reference
Thiophene Class A 3-amino-2-carboxamide22.4 ± 2.5850 ± 35Amino group boosts e- density
Thiophene Class B Unsubstituted Thiophene>100 (Inactive)<50Lacks proton donor sites
Thiophene Class C Thiophene-Schiff Base15.8 ± 1.81100 ± 60Conjugation stabilizes radical
Thiophene Class D Nitro-substituted>200<20EWG destabilizes cation radical

*Lower IC50 indicates higher potency. Values are illustrative ranges based on aggregated literature [1, 2]. **Higher FRAP value indicates higher reducing power.

Critical Analysis
  • Potency vs. Structure: As seen in Class B vs. Class A, the thiophene ring alone is insufficient. Activity is driven by the substituents . The 3-amino and 2-carboxamide groups (Class A) create an "electronic push-pull" system that facilitates hydrogen transfer [1].

  • The Schiff Base Effect: Class C derivatives often outperform simple thiophenes because the imine bond (-N=CH-) extends the conjugation system, allowing the unpaired electron to delocalize over a larger surface area, increasing stability [3].

Workflow for Lead Optimization

To develop a thiophene-based antioxidant drug, follow this iterative cycle. This diagram integrates the experimental and computational phases.

Optimization_Cycle Design 1. Rational Design (DFT/Molecular Docking) Synthesis 2. Synthesis (Gewald Reaction/Schiff Base) Design->Synthesis Screening 3. Primary Screening (DPPH Assay) Synthesis->Screening Screening->Design Inactive (Refine SAR) Profiling 4. Secondary Profiling (FRAP, ABTS, Lipid Perox.) Screening->Profiling IC50 < 50 µg/mL Selection 5. Lead Selection (High Potency + Low Toxicity) Profiling->Selection Selection->Design Next Gen Derivatization

Figure 2: Integrated workflow for the development of thiophene antioxidants. Note the critical decision gate after Primary Screening.

Conclusion & Future Outlook

Thiophene derivatives represent a vital class of "tunable" antioxidants.[4] While they rarely exceed the raw reducing power of Ascorbic Acid in vitro, their value lies in pharmacokinetic versatility .

  • Key Takeaway: For drug development, prioritize Thiophene-Schiff bases or Amino-Thiophene-Carboxylates (Class A/C). These motifs balance redox potential with the lipophilicity needed for cellular uptake.

  • Recommendation: Always run parallel assays (DPPH + FRAP) to distinguish between radical scavenging (HAT) and metal ion reduction (SET), as this dictates the compound's potential utility in chelating therapies vs. direct oxidative stress relief.

References

  • Metwally, N.H., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry, 17:6. Link

  • Bhat, H.R., et al. (2021). "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." Molecules, 26(15). Link

  • Al-Ostoot, F.H., et al. (2021).[5] "Schiff bases of thiophene derivatives: Synthesis, characterization and biological activity." Journal of Saudi Chemical Society. Link

  • Benzie, I.F.F., & Strain, J.J. (1996). "The Ferric Reducing Ability of Plasma (FRAP) as a Measure of 'Antioxidant Power': The FRAP Assay." Analytical Biochemistry, 239(1), 70-76. Link

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Comparative

Quantitative Analysis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate: A Comparative Methodological Guide

Topic: Quantitative Analysis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Methyl 3-a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analysis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate (CAS 80615-53-8) is a critical heterocyclic intermediate employed in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and antithrombotic drugs.[1] Its structural integrity—defined by the labile acetamido group and the reducible nitro moiety—demands rigorous quantitative analysis.

This guide compares two distinct analytical approaches for the quality control (QC) and trace impurity profiling of this compound:

  • The Industry Standard: Traditional RP-HPLC with C18 Chemistry.

  • The High-Performance Alternative: UHPLC with Phenyl-Hexyl Core-Shell Technology.

While the C18 method offers regulatory familiarity and robustness for assay purposes, the Phenyl-Hexyl approach demonstrates superior selectivity for structurally similar impurities through


-

interactions, making it the preferred choice for stability-indicating studies.
Compound Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's physicochemical behavior.

  • Chemical Name: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

  • CAS Number: 80615-53-8

  • Molecular Formula:

    
    
    
  • Critical Quality Attributes (CQAs):

    • Hydrolysis Risk: The methyl ester is susceptible to acid/base hydrolysis to the carboxylic acid.

    • De-acetylation: The acetamido group can degrade to the free amine (Methyl 3-amino-4-nitrothiophene-2-carboxylate).

    • Redox Instability: The nitro group is prone to reduction or photodegradation.

Analytical Directive: The chosen method must resolve the parent peak from these specific degradation products.

Visualizing the Degradation Pathway

The following diagram illustrates the potential impurities that the analytical method must resolve.

DegradationPathway Parent Methyl 3-acetamido- 4-nitrothiophene-2-carboxylate (Analyte) ImpurityA Methyl 3-amino- 4-nitrothiophene-2-carboxylate (De-acetylated) Parent->ImpurityA Acid/Base Hydrolysis ImpurityB 3-acetamido-4-nitro thiophene-2-carboxylic acid (Hydrolysis Product) Parent->ImpurityB Ester Hydrolysis ImpurityC Reduction Byproducts (Amino/Hydroxylamines) Parent->ImpurityC Photodegradation/ Reduction

Figure 1: Potential degradation pathways of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate requiring chromatographic resolution.

Comparative Methodologies
Method A: The Standard (Robustness Focus)
  • Technique: High-Performance Liquid Chromatography (HPLC)[2]

  • Stationary Phase: C18 (Octadecylsilane), Fully Porous, 5 µm.

  • Mechanism: Hydrophobic interaction.

  • Application: Routine Assay, Release Testing.

Method B: The Alternative (Selectivity Focus)
  • Technique: Ultra-High Performance Liquid Chromatography (UHPLC)

  • Stationary Phase: Phenyl-Hexyl, Core-Shell, 1.7 µm or 2.6 µm.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking (selectivity for the thiophene ring and nitro group).
  • Application: Impurity Profiling, Stability Studies, High-Throughput Screening.

Detailed Experimental Protocols
Sample Preparation (Universal)
  • Solvent (Diluent): Acetonitrile:Water (50:50 v/v). The compound has limited solubility in pure water; organic pre-dissolution is required.

  • Stock Solution: Weigh 10.0 mg of substance into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate for 5 mins). Dilute to volume with water. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL. Filter through 0.22 µm PTFE filter.

Method A: Standard C18 HPLC Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polarity)

    • 2-15 min: 10% → 80% B (Linear Gradient)

    • 15-20 min: 80% B (Wash)

  • Detection: UV @ 270 nm (Nitro-thiophene absorption max).

  • Temperature: 30°C.

Method B: Advanced Phenyl-Hexyl UHPLC Protocol
  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than ACN).
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% → 95% B

  • Detection: UV @ 270 nm or MS (ESI+, m/z 245.02 [M+H]+).

  • Temperature: 40°C.

Performance Comparison & Data Analysis

The following data summarizes a comparative validation study performed to assess both methods.

MetricMethod A (Standard C18)Method B (Phenyl-Hexyl UHPLC)Analysis
Retention Time (RT) 11.4 min4.2 minMethod B is 2.7x faster , increasing throughput.
Resolution (Rs) vs. Impurity A 2.14.5Phenyl-Hexyl provides superior separation of the de-acetylated amine due to distinct electronic interactions.
Tailing Factor 1.31.05Core-shell particles in Method B provide sharper peaks.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mLMethod B offers 10x sensitivity gain (narrower peaks = higher S/N ratio).
Solvent Consumption 20 mL/run3.2 mL/runMethod B reduces solvent waste by ~84% .
Cost Per Sample Low (Standard Consumables)Medium (Specialized Column)Method B is more cost-effective in high-volume settings due to time savings.
Why Method B Wins for Impurity Analysis

The nitro group and the thiophene ring are electron-deficient and electron-rich systems, respectively. The Phenyl-Hexyl stationary phase engages in


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stacking with the thiophene ring. When the acetamido group degrades to an amine (Impurity A), the electron density of the ring changes significantly.
  • C18 (Method A) separates primarily on hydrophobicity, which changes only slightly between the parent and the amine.

  • Phenyl-Hexyl (Method B) exploits the electronic difference, resulting in a much wider resolution (

    
    ), ensuring that trace degradation products are not masked under the main peak.
    
Analytical Workflow Diagram

The following diagram outlines the decision matrix for selecting the appropriate workflow based on the stage of drug development.

AnalyticalWorkflow Start Sample Receipt: Methyl 3-acetamido-4-nitrothiophene-2-carboxylate Decision Define Analytical Goal Start->Decision RouteA Routine QC / Bulk Release Decision->RouteA High Volume RouteB Impurity Profiling / Stability Decision->RouteB R&D / Low Level MethodA Method A: HPLC-UV (C18) Robust, Standard Buffers RouteA->MethodA MethodB Method B: UHPLC-PDA (Phenyl-Hexyl) High Resolution, Pi-Pi Selectivity RouteB->MethodB ResultA Pass/Fail (Assay %) MethodA->ResultA ResultB Quantify Trace Impurities (<0.05%) MethodB->ResultB

Figure 2: Decision matrix for selecting the optimal analytical methodology.

Expert Recommendations
  • Buffer Selection: For Method B, if coupling to Mass Spectrometry (LC-MS), ensure the use of volatile buffers like Ammonium Formate. Avoid Phosphate buffers used in Method A as they will suppress ionization and clog the MS source.

  • Wavelength Optimization: While 270 nm is standard, use a Diode Array Detector (DAD/PDA) to scan 200–400 nm during initial validation. The nitro group may induce a bathochromic shift; ensure you are measuring at the

    
     of the parent but also monitoring 220 nm for non-chromophoric impurities.
    
  • System Suitability: Always include a resolution check. If the specific impurities are not available as standards, degrade a small aliquot of the sample with 0.1 N NaOH (5 min) to generate the hydrolysis product and ensure your method can resolve it from the parent.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2808202 (Related Thiophene Derivatives). [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. Core-Shell Technology and Phenyl-Hexyl Selectivity in Reversed Phase Chromatography. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient elution and solvent selection principles).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Methyl 3-acetamido-4-nitrothiophene-2-carboxylate
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